molecular formula C9H5BrN2O3 B1292524 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid CAS No. 885523-37-5

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Cat. No.: B1292524
CAS No.: 885523-37-5
M. Wt: 269.05 g/mol
InChI Key: IVFLTQPQOXRHQM-UHFFFAOYSA-N
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Description

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS 885523-37-5) is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Profile: This multifunctional indazole derivative has a molecular formula of C 9 H 5 BrN 2 O 3 and a molecular weight of 269.05 g/mol . Its structure features both a carboxylic acid and an aldehyde functional group, which along with the bromine substituent, make it a valuable synthetic intermediate for constructing more complex molecules . Research Applications and Value: Indazole derivatives are increasingly prized in medicinal chemistry, particularly in the design of kinase inhibitors . The 3-carboxaldehyde motif, in particular, is a key intermediate for accessing a wide variety of polyfunctionalized 3-substituted indazoles . The aldehyde group can be further converted into alkenes via Knoevenagel or Wittig condensations, or into heteroaromatic compounds like oxazoles, thiazoles, and benzimidazoles through cyclization reactions . The presence of multiple reactive sites on this molecule allows researchers to pursue diverse synthetic pathways, making it a versatile building block in drug discovery programs. Handling and Storage: To maintain stability, this compound should be stored in an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet for detailed hazard and handling information. Signal Word: Warning. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

4-bromo-3-formyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFLTQPQOXRHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646395
Record name 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-37-5
Record name 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid, a key building block in contemporary drug discovery and development. The synthesis is strategically designed in three main stages: the construction of the core 4-bromo-6-methyl-1H-indazole scaffold, the selective oxidation of the C6-methyl group to a carboxylic acid, and the final regioselective formylation at the C3 position. This document delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols are provided, supported by quantitative data and visual representations of the synthetic pathway to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The unique electronic and structural properties of the indazole nucleus make it a privileged scaffold for interacting with various biological targets. Specifically, the title compound, this compound, serves as a versatile intermediate, offering multiple points for diversification through its reactive functional groups: the carboxylic acid for amide or ester formation, the formyl group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and the bromine atom for cross-coupling reactions. This trifunctionalized scaffold is of significant interest for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

This guide will elucidate a logical and efficient synthetic route to this valuable compound, emphasizing the rationale behind the chosen methodologies and providing detailed experimental procedures.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule suggests a convergent approach. The formyl group at the C3 position can be introduced in the final step via a Vilsmeier-Haack reaction on a 4-bromo-1H-indazole-6-carboxylic acid intermediate. The carboxylic acid at the C6 position can be accessed through the oxidation of a corresponding methyl group. This leads to a key intermediate, 4-bromo-6-methyl-1H-indazole. This intermediate can, in turn, be synthesized from a suitably substituted aniline derivative through a diazotization and cyclization reaction.

This strategic disconnection provides a clear and logical synthetic pathway, which will be discussed in detail in the following sections.

Synthetic Pathway and Experimental Protocols

The overall synthetic pathway is depicted in the workflow diagram below:

Synthesis_Pathway cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Formylation 3-Bromo-5-methylaniline 3-Bromo-5-methylaniline 4-Bromo-6-methyl-1H-indazole 4-Bromo-6-methyl-1H-indazole 3-Bromo-5-methylaniline->4-Bromo-6-methyl-1H-indazole  i. Acetic Anhydride  ii. Isoamyl nitrite, KOAc  iii. HCl 4-Bromo-1H-indazole-6-carboxylic_acid 4-Bromo-1H-indazole-6-carboxylic_acid 4-Bromo-6-methyl-1H-indazole->4-Bromo-1H-indazole-6-carboxylic_acid KMnO4, Pyridine, H2O Target_Molecule 4-Bromo-3-formyl-1H- indazole-6-carboxylic acid 4-Bromo-1H-indazole-6-carboxylic_acid->Target_Molecule POCl3, DMF

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-6-methyl-1H-indazole

The initial step involves the construction of the indazole ring system from a commercially available substituted aniline. The choice of 3-bromo-5-methylaniline as the starting material is strategic to ensure the correct placement of the bromine atom at the 4-position and the methyl group at the 6-position of the resulting indazole. The reaction proceeds via an in-situ diazotization of the aniline followed by an intramolecular cyclization.

Causality of Experimental Choices:

  • Acetylation: The initial acetylation of the aniline with acetic anhydride serves to protect the amino group and facilitate the subsequent diazotization.

  • Diazotization: Isoamyl nitrite is a mild and efficient diazotizing agent under non-aqueous conditions, which is advantageous for substrates that may be sensitive to strong mineral acids.

  • Cyclization: The use of potassium acetate as a base promotes the cyclization of the diazotized intermediate to form the indazole ring.

  • Deprotection: The final acetyl group is removed by acid hydrolysis to yield the desired 1H-indazole. A similar procedure has been documented for the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline[1].

Experimental Protocol:

  • To a solution of 3-bromo-5-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • To the resulting solution, add potassium acetate (1.5 eq) and isoamyl nitrite (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • To the residue, add a solution of hydrochloric acid and heat to reflux for 4 hours to effect deacetylation.

  • Cool the mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 4-bromo-6-methyl-1H-indazole.

Quantitative Data Summary:

ParameterValue
Starting Material3-Bromo-5-methylaniline
Key ReagentsAcetic anhydride, Isoamyl nitrite, Potassium acetate, HCl
SolventChloroform, Water
Reaction TemperatureReflux
Typical Yield75-85%
Purity AssessmentNMR, Mass Spectrometry, HPLC
Step 2: Oxidation of 4-Bromo-6-methyl-1H-indazole to 4-Bromo-1H-indazole-6-carboxylic acid

The second step involves the selective oxidation of the methyl group at the C6 position to a carboxylic acid. This transformation is crucial for introducing the carboxylic acid functionality into the target molecule.

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous medium.

  • Solvent System: A mixture of pyridine and water is often employed as the solvent system. Pyridine acts as a base to neutralize the acidic byproducts and helps to solubilize the organic substrate.

  • Reaction Conditions: The reaction is typically heated to drive it to completion. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The oxidation of methyl groups on heterocyclic rings by permanganate is a well-established method[2][3][4].

Experimental Protocol:

  • Suspend 4-bromo-6-methyl-1H-indazole (1.0 eq) in a mixture of pyridine and water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Add potassium permanganate (3.0-4.0 eq) portion-wise over a period of 1-2 hours, maintaining the reaction temperature.

  • Continue heating until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Wash the filter cake with hot water.

  • Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-bromo-1H-indazole-6-carboxylic acid.

Quantitative Data Summary:

ParameterValue
Starting Material4-Bromo-6-methyl-1H-indazole
Key ReagentPotassium permanganate
SolventPyridine, Water
Reaction Temperature80-90 °C
Typical Yield60-70%
Purity AssessmentNMR, Mass Spectrometry, Melting Point
Step 3: Vilsmeier-Haack Formylation of 4-Bromo-1H-indazole-6-carboxylic acid

The final step is the regioselective introduction of a formyl group at the C3 position of the indazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.

Causality of Experimental Choices:

  • Vilsmeier Reagent: The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.

  • Regioselectivity: In the case of 1H-indazoles, the C3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack by the Vilsmeier reagent.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of indazoles and related heterocycles[5][6][7][8][9][10][11].

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 4-bromo-1H-indazole-6-carboxylic acid (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound.

Quantitative Data Summary:

ParameterValue
Starting Material4-Bromo-1H-indazole-6-carboxylic acid
Key ReagentsPhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Reaction Temperature60-70 °C
Typical Yield80-90%
Purity AssessmentNMR, Mass Spectrometry, HPLC, Elemental Analysis

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 Indazole 4-Bromo-1H-indazole- 6-carboxylic acid Iminium_Intermediate Iminium_Intermediate Indazole->Iminium_Intermediate Vilsmeier Reagent Formyl_Indazole 4-Bromo-3-formyl-1H- indazole-6-carboxylic acid Iminium_Intermediate->Formyl_Indazole H2O

Caption: Mechanism of the Vilsmeier-Haack formylation.

The Vilsmeier-Haack reaction proceeds through three key stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich indazole ring, specifically the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a cationic intermediate, which is stabilized by resonance.

  • Hydrolysis: Upon aqueous workup, the iminium intermediate is hydrolyzed to the corresponding aldehyde, regenerating DMF and releasing hydrochloric acid.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to this compound. By employing a logical sequence of well-established reactions—indazole formation, oxidation, and Vilsmeier-Haack formylation—this valuable intermediate can be prepared in good overall yield. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to access this and related scaffolds for the advancement of their research programs.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Oxidation of Heterocyclic Compounds by Permanganate Anion. (2004). Chemistry of Heterocyclic Compounds, 40(5), 537-569. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Aromatic Side Chain Oxidation to Carboxylic Acid. (2019, March 8). Leah4sci. [Link]

  • Popov, A. V., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehyde. Chemistry of Heterocyclic Compounds, 55(10), 1013-1015.
  • Rousseau, V., & Lindwall, H. G. (1950). The Chemistry of Indazole. Chemical Reviews, 47(2), 243-298.
  • Review Article on Vilsmeier-Haack Reaction. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15675-15687. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. (2013). Current Chemistry Letters, 2(4), 187-194.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12: 1H- and 2H-Indazoles. (2002). Thieme.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393. [Link]

  • Process for the preparation of substituted indazoles. (1976).
  • Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. (2025).
  • Synthesis of Indazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]

  • Nitroreductase-triggered indazole formation. (2023). ChemRxiv. [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters, 26(6), 1229–1232. [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2008). Synthesis, 2008(15), 2347-2352.
  • 1-Methyl-1H-indazole-3-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a key heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] As a substituted indazole, it belongs to a class of compounds recognized as privileged scaffolds, particularly in the development of kinase inhibitors for oncology.[3][4][5] This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. It is intended for researchers in drug discovery and chemical synthesis, offering not just protocols, but the underlying scientific rationale for each analytical choice. We present a self-validating system of methodologies for determining core properties such as molecular identity, thermal behavior, acidity, purity, solubility, and structural integrity.

Molecular Identity and Computed Properties

The foundational step in characterizing any chemical entity is to confirm its identity and fundamental properties. This compound is a multifunctionalized indazole, a thermodynamically stable bicyclic structure composed of fused benzene and pyrazole rings.[3] Its utility as a synthetic intermediate stems from the reactivity of its bromine, aldehyde (formyl), and carboxylic acid moieties.[1]

While extensive experimental data for this specific molecule is not widely published, its core attributes can be defined as follows:

PropertyValueSource
IUPAC Name This compound-
CAS Number 885523-37-5[1]
Molecular Formula C₉H₅BrN₂O₃[1]
Molecular Weight 269.05 g/mol [1]
Canonical SMILES C1=C(C2=C(C(=C1)Br)NN=C2C=O)C(=O)O-
InChI Key YYONCBWTWPVWRT-UHFFFAOYSA-N

Thermal Analysis: Melting Point Determination

2.1 Theoretical Grounding The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity.[6] A pure, crystalline organic solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7] Therefore, accurate determination of this property is a critical first step in quality control.

2.2 Experimental Protocol: Capillary Melting Point Determination This protocol outlines the use of a standard digital melting point apparatus, a reliable and common method in organic chemistry labs.[8]

  • Sample Preparation: a. Place a small amount of the dry, crystalline compound onto a clean, dry surface (e.g., a watch glass). b. Crush the compound into a fine powder using a spatula.[9] c. Obtain a glass capillary tube and seal one end by rotating it in the outer edge of a Bunsen flame.[7][8] d. Press the open end of the capillary tube into the powdered sample to pack a small amount of material. e. Gently tap the sealed end of the tube on a hard surface to compact the powder, aiming for a sample height of 1-2 mm.[9]

  • Measurement: a. Insert the prepared capillary tube into the sample holder of the melting point apparatus. b. Rapid Preliminary Scan: Heat the block rapidly to determine an approximate melting temperature. This saves time in subsequent, more accurate measurements. c. Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new capillary. d. Set the heating rate to a slow and steady 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is critical for obtaining an accurate measurement.[7] e. Record T₁: Note the temperature at which the first drop of liquid appears.[9] f. Record T₂: Note the temperature at which the entire sample has completely melted into a clear liquid.[9] g. The melting point is reported as the range T₁ - T₂.

  • Validation: a. Repeat the accurate determination at least twice with fresh samples until consistent values are obtained.

2.3 Visualization: Melting Point Determination Workflow

MeltingPointWorkflow start Start prep Prepare Capillary Sample (1-2mm) start->prep prelim Rapid Heating (Approx. MP) prep->prelim cool Cool Apparatus prelim->cool slow_heat Slow Heating (1-2°C/min) cool->slow_heat record_t1 Observe & Record T1 (First Liquefaction) slow_heat->record_t1 record_t2 Observe & Record T2 (Complete Liquefaction) record_t1->record_t2 report Report Range (T1 - T2) record_t2->report end_node End report->end_node

Caption: Workflow for accurate melting point determination.

Acidity and Ionization: pKa Determination

3.1 Theoretical Grounding The acid dissociation constant (Ka), typically expressed in its logarithmic form (pKa), is a critical parameter in drug development. It governs a molecule's state of ionization at a given pH, which in turn dictates its aqueous solubility, membrane permeability, and receptor binding interactions. For this compound, the carboxylic acid group is the primary acidic center. The pKa can be determined experimentally by monitoring the pH of a solution as it is titrated with a strong base. The relationship between pH, pKa, and the ratio of the deprotonated ([A⁻]) to protonated ([HA]) forms of the acid is described by the Henderson-Hasselbalch equation.[10]

pH = pKa + log([A⁻]/[HA])[10]

At the half-equivalence point of the titration, where half of the acid has been neutralized, [A⁻] = [HA]. At this specific point, the equation simplifies to pH = pKa.[11]

3.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and standard method for pKa determination.[12]

  • System Setup and Calibration: a. Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.[11] b. Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[12]

  • Sample Preparation: a. Accurately weigh a sample of the compound (e.g., 20-30 mg) and dissolve it in a known volume of deionized water (e.g., 100 mL).[10] Gentle warming may be used to aid dissolution, but the solution must be cooled to room temperature before titration.[10] b. If aqueous solubility is low, a co-solvent like methanol can be used, but it's crucial to note that this yields an apparent pKa (pKa') specific to that solvent system.[12]

  • Titration Procedure: a. Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.[11] b. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette. c. After each addition, allow the pH reading to stabilize before recording the titrant volume and the corresponding pH.[11] d. Continue the titration well past the equivalence point (the region of most rapid pH change).

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence point volume (Veq), which is the midpoint of the steepest portion of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V). c. Calculate the half-equivalence point volume (Veq/2). d. The pH of the solution at the half-equivalence point is equal to the pKa of the carboxylic acid.[11]

3.3 Visualization: Potentiometric Titration Workflow

pKaWorkflow start Start calibrate Calibrate pH Meter with Standard Buffers start->calibrate prepare_analyte Prepare Aqueous Solution of Indazole Acid calibrate->prepare_analyte titrate Titrate with Standardized NaOH, Recording (Volume, pH) prepare_analyte->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_veq Determine Equivalence Point Volume (Veq) plot_curve->find_veq calc_half_veq Calculate Half-Equivalence Point (Veq/2) find_veq->calc_half_veq determine_pka Find pH at Veq/2 (pH = pKa) calc_half_veq->determine_pka end_node End determine_pka->end_node

Caption: Workflow for pKa determination via potentiometric titration.

Purity and Solubility Assessment: Chromatographic Methods

4.1 Theoretical Grounding High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds and quantifying their solubility.[13] Reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is particularly well-suited for analyzing aromatic carboxylic acids.[14] Separation is based on the differential partitioning of the analyte between the two phases. A pure compound should ideally yield a single major peak in the chromatogram. The area under this peak is proportional to its concentration, a principle that allows for quantitative analysis, such as determining aqueous solubility.

4.2 Experimental Protocol: RP-HPLC for Purity Assessment The following is a robust starting method for analyzing this compound.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid to suppress the ionization of the carboxylic acid and ensure sharp peak shapes.

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV absorbance at 255 nm.[14]

    • Injection Volume: 5-10 µL.

  • Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.5 mg/mL. b. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulates.

  • Analysis: a. Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes. b. Inject the prepared sample and run the gradient method. A typical gradient might be 10% B to 90% B over 20 minutes. c. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

4.3 Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: a. Add an excess amount of the solid compound to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). b. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Sample Processing: a. Allow the suspension to settle. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved solids.

  • Quantification: a. Analyze the filtered supernatant using the previously developed and validated HPLC method. b. Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from solutions of known concentrations. The resulting concentration is the equilibrium solubility.

4.4 Visualization: HPLC Analysis Workflow

HPLCWorkflow start Start prep_mobile Prepare Mobile Phase Solvents start->prep_mobile equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Prepare & Filter Analyte Sample equilibrate->prep_sample inject Inject Sample onto HPLC prep_sample->inject acquire Acquire UV Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate analyze Calculate Purity or Concentration integrate->analyze end_node End analyze->end_node

Caption: Generalized workflow for HPLC analysis.

Structural Confirmation: Spectroscopic Analysis

5.1 Theoretical Grounding Unambiguous confirmation of the molecular structure requires spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts indicate the electronic environment, integration gives the relative number of protons, and coupling patterns reveal adjacent protons.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[16]

5.2 Expected NMR Spectral Features For this compound dissolved in a solvent like DMSO-d₆, the following signals are anticipated:

Proton/Carbon TypeExpected ¹H NMR SignalExpected ¹³C NMR SignalRationale
Indazole NH Broad singlet, >13 ppm-Acidic proton, often broad due to exchange.[17]
Carboxylic Acid OH Broad singlet, >12 ppm~165-170 ppmHighly deshielded, acidic proton.
Aldehyde CH Singlet, ~10 ppm~185-190 ppmDeshielded proton adjacent to carbonyl.[18]
Aromatic H-5 Singlet or narrow doublet~120-130 ppmAromatic proton adjacent to the bromine-substituted carbon.
Aromatic H-7 Singlet or narrow doublet~110-125 ppmAromatic proton adjacent to the indazole nitrogen.
Aromatic Quaternary Cs -6 signalsCarbons with no attached protons (e.g., C-Br, C-COOH) will appear in the ¹³C spectrum but not the ¹H.

5.3 General Protocol for NMR Sample Preparation

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving polar, acidic compounds).

  • Cap the tube and invert several times to dissolve the sample completely. Gentle warming or vortexing can be used if necessary.

  • Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and other relevant spectra according to standard instrument procedures.[16][19]

Conclusion

The suite of analytical techniques described in this guide—thermal analysis, potentiometric titration, liquid chromatography, and spectroscopy—constitutes a robust and self-validating workflow for the comprehensive physicochemical characterization of this compound. Accurate determination of these properties is not merely an academic exercise; it is a prerequisite for the successful application of this valuable building block in the rigorous and regulated environment of drug discovery and development. By understanding and applying these foundational methodologies, researchers can ensure the quality, consistency, and performance of this compound in their synthetic and biological investigations.

References

  • Organic Laboratory Techniques 4.1 Melting Point. (n.d.).
  • Experiment (1) determination of melting points. (2021).
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Determination of Melting Point. (n.d.). Clarion University.
  • To determine the melting point of given organic compound. (2025). MedPharma.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • Cas 885523-37-5, 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. (n.d.). LookChem.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Application Note: HPLC Method Development for the Analysis of Carboxylic Acids and Phenols Labeled with 9-(2-Bromoethoxy)anthracene. (2025). BenchChem.
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Supporting Information. (n.d.).
  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2005). ResearchGate.
  • Supporting Information. (2007). Wiley-VCH.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2016). ResearchGate.
  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by NMR and other methods. (2015). Lifescience Global.
  • Experimental procedures. (n.d.). The Royal Society of Chemistry.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
  • 13C NMR of indazoles. (2016). ResearchGate.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PubMed Central.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Indazole-3-carboxylic acid. (2025). PubChem.
  • 1H-INDAZOLE-6-CARBOXYLIC ACID, 4-BROMO-3-FORMYL-, METHYL ESTER - Safety Data Sheet. (2025). ChemicalBook.
  • Harnessing polarisation transfer to indazole and imidazole through signal amplification by reversible exchange. (n.d.).
  • 4-amino-3-bromo-6-(1h)indazole carboxylic acid. (n.d.). ChemicalBook.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (2021). ResearchGate.
  • 6-Bromo-1H-indazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 4-Bromo-6-chloro-1H-indazole. (n.d.). BLD Pharm.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
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An In-depth Technical Guide to 4-Bromo-3-formyl-1H-indazole-6-carboxylic Acid (CAS No. 885523-37-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. The indazole scaffold, a privileged heterocyclic motif, has consistently demonstrated its value, underpinning the structure of numerous clinically approved drugs and investigational agents. This guide focuses on a specific, highly functionalized indazole derivative: 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS No. 885523-37-5). While specific biological data on this particular compound remains nascent, its true potential lies in its utility as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. This document aims to provide a comprehensive technical overview of its chemical properties, its role as a synthetic precursor, and the vast therapeutic potential of the indazole class of compounds it enables. Our exploration will be grounded in established scientific principles, providing you with the foundational knowledge to leverage this compound in your research and development endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a polysubstituted indazole derivative. The strategic placement of a bromine atom, a formyl group, and a carboxylic acid on the indazole core imparts a unique reactivity profile, making it a valuable starting material for combinatorial chemistry and targeted synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885523-37-5[1]
Molecular Formula C₉H₅BrN₂O₃[1]
Molecular Weight 269.05 g/mol [1]
Synonyms This compound, 4-Bromo-3-carbaldehyde-1H-indazole-6-carboxylic acid[1]
Appearance Solid (predicted)-
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available[1]

It is important to note that while some sources list physical properties as "N/A", predictions based on its structure suggest it is a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF.

Structural Elucidation

The structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring. The key functional groups are:

  • Indazole Core: The foundational heterocyclic system.

  • Bromine at C4: Provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Formyl Group at C3: A versatile aldehyde functional group for derivatization.

  • Carboxylic Acid at C6: Enables amide bond formation and other modifications.

Figure 1: Chemical structure of this compound.

The Indazole Scaffold: A Cornerstone of Medicinal Chemistry

The indazole nucleus is a bioisostere of indole and is recognized as a "privileged scaffold" in drug discovery. This is due to its ability to form key hydrogen bond interactions with biological targets and its synthetic tractability.

Broad-Spectrum Biological Activities

Indazole derivatives have been reported to exhibit a wide array of pharmacological activities, including:

  • Anti-inflammatory: Certain indazole-containing compounds have shown potent anti-inflammatory effects.

  • Anticancer: The indazole motif is present in several approved and investigational anticancer agents.

  • Antimicrobial: Derivatives have demonstrated activity against various bacterial and fungal strains.

  • Antiviral (including anti-HIV): The scaffold has been explored for the development of antiviral therapeutics.

  • Analgesic: Some indazoles exhibit pain-relieving properties.

The diverse biological potential of the indazole core underscores the significance of this compound as a starting point for creating novel drug candidates.

Synthetic Utility and Experimental Protocols

The primary value of this compound lies in its capacity as a versatile synthetic intermediate. The three distinct functional groups offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure.

Key Reactive Sites and Potential Transformations

G cluster_reactions Potential Synthetic Transformations Start This compound Formyl Formyl Group (C3) - Reductive amination - Wittig reaction - Aldol condensation Start->Formyl Bromo Bromo Group (C4) - Suzuki coupling - Sonogashira coupling - Buchwald-Hartwig amination Start->Bromo Carboxylic Carboxylic Acid (C6) - Amide bond formation - Esterification - Reduction to alcohol Start->Carboxylic

Figure 2: Synthetic potential of this compound.

Exemplary Synthetic Protocol: Amide Synthesis

The following is a generalized, representative protocol for the synthesis of an amide derivative from this compound. Note: This is a conceptual workflow and requires optimization for specific substrates.

Objective: To synthesize an N-aryl/alkyl-4-bromo-3-formyl-1H-indazole-6-carboxamide.

Materials:

  • This compound

  • Amine (R-NH₂)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the coupling agent (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Safety and Handling

Table 2: General Safety Recommendations

HazardPrecaution
Skin Irritation Wear appropriate protective gloves and clothing.
Eye Irritation Wear safety glasses with side shields or goggles.
Respiratory Irritation Handle in a well-ventilated area or in a fume hood. Avoid breathing dust.
Ingestion Do not ingest. Wash hands thoroughly after handling.

It is imperative to consult the supplier-specific SDS before handling this compound and to conduct a thorough risk assessment for any planned experimental work.

Conclusion and Future Outlook

This compound represents a key molecular scaffold with significant potential for the synthesis of novel, biologically active compounds. Its trifunctional nature provides a platform for extensive chemical diversification, enabling the exploration of a vast chemical space. While direct biological data for this specific compound is limited, the well-established and diverse pharmacological profile of the indazole class of molecules provides a strong rationale for its use in drug discovery programs targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. As research in medicinal chemistry continues to evolve, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

A comprehensive list of references is not applicable as the core of this guide is a synthesis of general chemical principles and data on a compound with limited specific literature. The information presented is based on data aggregated from chemical supplier databases and review articles on the broader class of indazole derivatives. For specific applications, researchers are encouraged to consult the primary literature on indazole synthesis and medicinal chemistry.

Sources

A Technical Guide to 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and organic chemistry sectors. We will explore its fundamental physicochemical properties, molecular structure, and its strategic importance as a versatile building block in medicinal chemistry. This document synthesizes technical data with practical insights, highlighting the compound's potential in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The discussion is grounded in established chemical principles and supported by authoritative references to guide researchers and drug development professionals in leveraging this valuable intermediate.

The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, coupled with its ability to act as both a hydrogen bond donor (at the N-H position) and acceptor (at the N2 position), makes it an excellent bioisostere for native structures like indole.[2] This unique electronic profile allows indazole-containing molecules to form critical interactions with biological targets, most notably the hinge region of protein kinases.[2]

Consequently, the indazole nucleus is a cornerstone of numerous FDA-approved drugs, including the potent kinase inhibitors Pazopanib (Votrient) and Niraparib (Zejula), which are used in cancer therapy.[3] The compound this compound represents a particularly valuable derivative. It is pre-functionalized with three distinct and orthogonally reactive groups—a carboxylic acid, an aldehyde (formyl), and a bromine atom—providing multiple handles for synthetic elaboration and the creation of diverse chemical libraries.

Physicochemical Properties and Structural Analysis

The utility of a chemical building block begins with a thorough understanding of its structure and properties. This compound is a compound whose design lends itself to a wide array of chemical transformations.

Molecular Structure

The structure features an indazole core substituted at key positions to maximize synthetic versatility.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental data for this compound are summarized below. It is important to note that as a specialized laboratory chemical, extensive physical property data such as melting and boiling points are not always publicly documented.[4]

IdentifierValueSource
IUPAC Name This compound-
CAS Number 885523-37-5[4]
Molecular Formula C₉H₅BrN₂O₃[4][5]
Molecular Weight 269.05 g/mol [4]
Monoisotopic Mass 267.94836 Da[5]
SMILES C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O[5]
InChIKey IVFLTQPQOXRHQM-UHFFFAOYSA-N[5]
Appearance Data not available[4]
Melting Point Data not available[4]
Safety Data Data not available[4]

Synthetic Strategies

While a specific, peer-reviewed synthesis for this compound is not prominently available, a logical retrosynthetic analysis based on established methodologies for indazole synthesis allows for the proposal of a viable pathway.[3][6] The construction of such a highly substituted indazole would likely involve a multi-step sequence, beginning with a commercially available, appropriately substituted aniline or toluene derivative.

A plausible synthetic workflow is outlined below. This process illustrates a general strategy that leverages well-known organic transformations.

G start Substituted Aniline Precursor step1 Diazotization & Intramolecular Cyclization start->step1 NaNO₂, H⁺ indazole_core 4-Bromo-1H-indazole- 6-carboxylic acid step1->indazole_core step2 Formylation (e.g., Vilsmeier-Haack) indazole_core->step2 POCl₃, DMF final_product 4-Bromo-3-formyl-1H- indazole-6-carboxylic acid step2->final_product

Caption: Proposed high-level synthetic workflow for the target compound.

Experimental Considerations:

  • Ring Formation: The core indazole ring system can be constructed from various precursors. A common method involves the diazotization of an ortho-substituted aniline, followed by an intramolecular cyclization.

  • Formylation: The introduction of the formyl group at the C3 position is a critical step. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a standard and effective method for the formylation of electron-rich heterocyclic systems like indazoles. An alternative approach could be the nitrosation of a corresponding indole precursor, which can rearrange to form the 3-formyl-indazole.[7]

  • Purification: Each step would require careful purification, likely involving crystallization or column chromatography, to isolate the desired intermediate in sufficient purity for subsequent steps.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile chemical intermediate.[4] The three distinct functional groups provide a platform for building molecular complexity and exploring structure-activity relationships (SAR).

Derivatization parent This compound amide Amide Formation (R-NH₂ Coupling) parent->amide C6-COOH ester Esterification (R-OH) parent->ester C6-COOH acid_bio Bioisostere Replacement (e.g., Tetrazole) parent->acid_bio C6-COOH amine Reductive Amination (R₂NH, NaBH(OAc)₃) parent->amine C3-CHO alkene Wittig Reaction (Phosphonium Ylide) parent->alkene C3-CHO heterocycle Heterocycle Synthesis (e.g., with hydrazines) parent->heterocycle C3-CHO alkylation N-Alkylation (R-X, Base) parent->alkylation N1-H

Caption: Potential derivatization pathways from the core molecule.

  • The Carboxylic Acid (C6-COOH): This is a primary handle for forming amide bonds, which are prevalent in drug molecules. Coupling with a diverse array of amines allows for the exploration of different pockets of a biological target. Furthermore, it can be converted to esters or bioisosteric replacements like tetrazoles to fine-tune pharmacokinetic properties such as solubility and metabolic stability.[8]

  • The Formyl Group (C3-CHO): The aldehyde is a versatile functional group that can be transformed via reductive amination to introduce secondary or tertiary amines, adding basic centers that can be crucial for target engagement.[7] It can also participate in reactions like the Wittig olefination to append different carbon scaffolds or be used as a precursor for constructing additional heterocyclic rings.[7]

  • The Indazole N-H (N1-H): The nitrogen of the pyrazole ring can be alkylated or arylated. This modification is frequently used in kinase inhibitors to project a substituent into a specific region of the ATP binding site, thereby enhancing potency and selectivity.

  • The Bromo Group (C4-Br): While not depicted as a primary reaction handle, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other complex substituents, further expanding the accessible chemical space.

Safety and Handling

As with any specialized laboratory chemical for which comprehensive safety data is not available, this compound should be handled with care.[4]

  • Standard Laboratory Precautions: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Minimize the generation of dust. Avoid inhalation of the powder and direct contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for innovation in drug discovery. Its trifunctional nature provides chemists with a robust platform for synthesizing diverse and complex molecular architectures. By understanding its properties and the reactivity of its functional groups, researchers can efficiently generate libraries of novel compounds for screening against a wide range of biological targets, continuing the legacy of the indazole scaffold as a cornerstone of modern medicinal chemistry.

References

  • Cas 885523-37-5, 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID | lookchem. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. Available at: [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of the Formyl Group in Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3][4] Among its many functionalized variants, formyl-substituted indazoles, particularly indazole-3-carbaldehydes, stand out as exceptionally versatile synthetic intermediates. The formyl group acts as a gateway to a vast chemical space, enabling carbon-chain extensions, heteroatom introduction, and oxidation state modifications. This technical guide provides an in-depth exploration of the formyl group's reactivity profile when attached to the indazole core. We will dissect key transformations, including nucleophilic additions such as reductions, olefinations, and reductive aminations, as well as oxidation to the corresponding carboxylic acid. Furthermore, this guide will explain the causality behind experimental choices, the influence of the indazole ring's electronic and steric properties on the formyl group's reactivity, and provide detailed, field-proven protocols for core transformations.

The Indazole Scaffold: A Cornerstone in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is often considered a bioisostere of indole, a ubiquitous motif in biologically active molecules.[5][6] Its unique arrangement of two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions within the binding pockets of proteins, particularly kinases.[5][7] This has led to the successful development of several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib.[4][5][8]

Annular Tautomerism: The 1H- and 2H-Indazoles

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form in solution and the solid state.[2][9][10] This stability difference is a critical consideration in synthetic strategies, as alkylation or acylation reactions can occur at either nitrogen, leading to mixtures of N-1 and N-2 substituted regioisomers. The regiochemical outcome is heavily influenced by the reaction conditions and the steric and electronic nature of substituents on the indazole core.[6][11][12]

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

The C3-Formyl Group: A Gateway to Molecular Diversity

The aldehyde functionality, particularly at the C3 position, serves as an invaluable synthetic handle for elaborating the indazole scaffold.[5][13] It provides a reliable entry point for constructing a wide variety of more complex molecules through well-established carbonyl chemistry. This strategic placement allows for the extension of substituents into solvent-exposed regions of protein binding sites, a common strategy in drug design to improve potency and selectivity.

Synthesis of the Key Precursor: 1H-Indazole-3-carbaldehyde

While direct Vilsmeier-Haack formylation at the C3 position of the parent indazole is generally ineffective, an efficient and widely adopted method involves the nitrosation of corresponding indoles.[7][14] This reaction proceeds under mild acidic conditions and is applicable to both electron-rich and electron-deficient indoles, providing a robust route to the key 1H-indazole-3-carbaldehyde intermediates.[5][7][15]

synthesis_workflow Start Substituted Indole Reagents NaNO2, HCl (aq) DMF, 0°C to 80°C Start->Reagents Add Reaction Nitrosation & Ring Expansion Reagents->Reaction React Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product Indazole-3-carbaldehyde Purification->Product

Sources

The Multifaceted Role of the Bromo Substituent in the Reactivity and Application of Indazole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this bicyclic heterocycle is paramount for modulating its physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the role of the bromo substituent, specifically in the context of indazole-6-carboxylic acid. We will explore the nuanced electronic effects of bromine, its profound impact on the reactivity of both the benzene and pyrazole rings, its critical function as a versatile synthetic handle for advanced molecular diversification, and its influence on the acidity and reactivity of the carboxylic acid moiety. This document serves as a comprehensive resource for chemists engaged in the synthesis and application of indazole-based compounds, offering field-proven insights and detailed experimental frameworks.

The Bromo Substituent: A Duality of Electronic Influence

The bromine atom, when attached to an aromatic system like the indazole core, exerts two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance (or mesomeric) effect (+M).[3] Understanding this duality is fundamental to predicting the reactivity of bromo-substituted indazole-6-carboxylic acid.

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect reduces the overall electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to the unsubstituted parent molecule.[3][4]

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi (π) system.[5] This donation of electron density partially counteracts the inductive withdrawal. However, the overlap between carbon's 2p orbitals and bromine's larger 4p orbitals is inefficient, rendering the resonance effect significantly weaker than its inductive counterpart.[3]

Crucially, this weak resonance donation is directed specifically to the ortho and para positions relative to the bromine atom. The interplay of these effects means that while the entire ring is deactivated, the ortho and para positions are significantly less deactivated than the meta position.

Figure 1: Dual electronic nature of the bromo substituent on the indazole ring.

Impact on Core Reactivity

The bromo substituent profoundly modulates the reactivity of the indazole-6-carboxylic acid molecule at multiple sites.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the benzene portion of the molecule is a common synthetic step. The existing substituents—the pyrazole ring, the carboxylic acid, and the bromine atom—collectively dictate the position of any incoming electrophile.

  • The carboxylic acid is a meta-directing deactivator.

  • The fused pyrazole ring's directing effect is more complex but generally influences the benzene portion.

  • The bromo group, as discussed, is an ortho, para-directing deactivator.

In the case of a bromine at the C5 position of indazole-6-carboxylic acid, for example, the bromine directs to C4 and C7. For a bromine at C7, it directs to C6 (occupied) and C5. Computational studies are often employed to predict the most likely site of substitution by evaluating the stability of the potential sigma-complex intermediates.[6] For instance, regioselective bromination of 4-sulfonamido-1H-indazoles with N-bromosuccinimide (NBS) has been shown to occur specifically at the C7 position.[6]

Reactivity of the Pyrazole Moiety

The pyrazole ring contains two nitrogen atoms (N1 and N2) and an acidic proton (on N1 in the 1H-tautomer, which is generally more stable).[7] These sites are susceptible to alkylation and arylation. The electron-withdrawing nature of the bromo and carboxyl groups on the fused benzene ring influences the nucleophilicity of these nitrogen atoms.

Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products.[8] The regioselectivity of this process is sensitive to reaction conditions (base, solvent, electrophile) and the electronic nature of the indazole core.[8][9] The presence of a bromo substituent can subtly alter the N1/N2 product ratio by modifying the electron density distribution and the pKa of the N-H proton.

The Bromo Group as a Premier Synthetic Handle

The most significant role of the bromo substituent in modern organic synthesis is its function as a versatile leaving group in transition-metal-catalyzed cross-coupling reactions. This capability transforms bromo-indazole-6-carboxylic acid from a simple decorated core into a powerful building block for constructing complex molecules.

The carbon-bromine bond is amenable to oxidative addition by low-valent metal catalysts (typically palladium or nickel), initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds.[10][11]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds by coupling an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction involving bromoindazoles.[10][12][13] It allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Arylation of a Bromo-Indazole

This protocol is a representative synthesis adapted from established literature procedures.[6][10][12]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the bromo-indazole-6-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.5-2.0 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.05-0.10 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Other Important Cross-Coupling Reactions
  • Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of primary or secondary amines.

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes, providing access to alkynyl-indazoles.

  • Heck Coupling: Couples the bromo-indazole with alkenes.

  • Stille Coupling: Utilizes organotin reagents to form C-C bonds.

Influence on the Carboxylic Acid Moiety

The bromo substituent also impacts the properties of the carboxylic acid group at the 6-position, primarily through its strong inductive effect.

Acidity (pKa)

Any factor that stabilizes the conjugate base (the carboxylate anion) will increase the acidity of a carboxylic acid (i.e., lower its pKa). Electron-withdrawing groups, like bromine, pull electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge.[14][15][16] This stabilization drives the dissociation equilibrium to the right, making the acid stronger.

Therefore, bromo-indazole-6-carboxylic acid is a stronger acid than the parent indazole-6-carboxylic acid. This enhanced acidity can be important in biological contexts, influencing how the molecule interacts with protein binding sites, and in synthetic contexts, affecting its solubility in basic media and its reactivity in base-mediated reactions.

Table 1: Effect of Electron-Withdrawing Substituents on Benzoic Acid Acidity (Illustrative Analogy)

CompoundSubstituentpKaAcidity Relative to Benzoic Acid
Benzoic Acid-H4.20Reference
p-Bromobenzoic Acid-Br (EWG)4.00More Acidic
p-Nitrobenzoic Acid-NO₂ (Strong EWG)3.44Much More Acidic
p-Methoxybenzoic Acid-OCH₃ (EDG)4.47Less Acidic
Data presented for substituted benzoic acids to illustrate the general chemical principle, as specific pKa values for substituted indazole-6-carboxylic acids are not readily available in the compiled search results. The trend is directly applicable.[16][17]
Functionalization Reactions

The primary reactions of the carboxylic acid group, such as esterification and amidation, are generally not directly hindered by the bromo substituent. In fact, the electron-withdrawing effect can make the carboxyl carbon slightly more electrophilic, potentially facilitating nucleophilic attack. Standard coupling reagents like HATU, HOBt/EDC, or conversion to an acyl chloride with thionyl chloride (SOCl₂) are effective for forming amides from bromo-indazole-6-carboxylic acids.[1][10]

Conclusion

The bromo substituent on the indazole-6-carboxylic acid core is far more than a simple placeholder. It is a powerful modulator of reactivity and a cornerstone of modern synthetic strategy. Its dual-nature electronic effects deactivate the ring towards electrophilic attack while simultaneously providing a handle for regiocontrol. Most importantly, it serves as an exceptionally versatile leaving group for a wide range of palladium-catalyzed cross-coupling reactions, enabling the rapid and efficient construction of complex molecular architectures. The bromo group also enhances the acidity of the carboxylic acid moiety, an effect that can be leveraged in both synthesis and drug design. A thorough understanding of these principles is essential for any scientist working to unlock the full potential of the indazole scaffold in drug discovery and development.

References

  • (No author provided). Effect of bromine substituent on optical properties of aryl compounds - ResearchGate. Available at: [Link]

  • (No author provided). The role of halogens in electrophilic aromatic substitution - Chemistry Stack Exchange. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., & Yaddanapudi, V. M. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. J MOL STRUCT. Available at: [Link]

  • (No author provided). Electrophilic substitution-halogenation of benzene rings. Available at: [Link]

  • (No author provided). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. (2024). Available at: [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • (No author provided). Electrophilic Aromatic Substitution - Making Molecules. Available at: [Link]

  • (No author provided). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. (2006). Available at: [Link]

  • (No author provided). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. Available at: [Link]

  • Sawant, S. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • (No author provided). 20.4 Substituent Effects on Acidity - Chemistry LibreTexts. (2024). Available at: [Link]

  • (No author provided). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2020). Available at: [Link]

  • (No author provided). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. (2021). Available at: [Link]

  • (No author provided). Heterocyclic Compounds - MSU chemistry. Available at: [Link]

  • Narayanan, A. (2016). What is the influence of substituents on the acidity of the carboxylic acid?. Quora. Available at: [Link]

  • (No author provided). There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. Available at: [Link]

  • (No author provided). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. (2024). Available at: [Link]

  • (No author provided). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. (2018). Available at: [Link]

  • (No author provided). 24.9: Heterocyclic Amines - Chemistry LibreTexts. (2024). Available at: [Link]

  • (No author provided). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. (2021). Available at: [Link]

  • (No author provided). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. (2026). Available at: [Link]

  • (No author provided). 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax. (2023). Available at: [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • (No author provided). 8.2: Substituent Effects on Acidity - Chemistry LibreTexts. (2021). Available at: [Link]

  • (No author provided). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. (2018). Available at: [Link]

  • (No author provided). Indazole synthesis discussion.. Mechanism of this reaction?. Reddit. (2021). Available at: [Link]

  • (No author provided). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (2022). Available at: [Link]

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • (No author provided). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (2023). Available at: [Link]

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An In-Depth Technical Guide on the Synthesis and Significance of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Inferred in Chemical Synthesis

In the landscape of chemical research and development, the path to a specific molecule is not always chronicled in a single, seminal publication. Such is the case with 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS No. 885523-37-5). While its existence and utility as a valuable building block in medicinal chemistry are well-established, a primary source detailing its initial discovery and synthesis remains elusive in the public domain.

This guide, therefore, adopts a dual approach. It begins by acknowledging the known applications and importance of this versatile indazole derivative. Subsequently, it presents a scientifically robust and plausible synthetic pathway, constructed from the fundamental principles of organic chemistry and drawing upon established methodologies for analogous structures. This in-depth guide is intended for researchers, scientists, and drug development professionals, offering not just a hypothetical route but a deep-seated understanding of the chemical logic that underpins the synthesis of such crucial intermediates.

The Strategic Importance of this compound in Drug Discovery

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] this compound emerges as a particularly strategic asset within this class of compounds. Its trifunctional nature—a reactive formyl group, a versatile bromine atom, and a carboxylic acid suitable for amide coupling—provides a rich platform for molecular diversification.[3]

  • The Formyl Group (C3-position): This aldehyde functionality serves as a key gateway for a variety of chemical transformations. It readily participates in reductive aminations to introduce diverse amine substituents, Wittig reactions for the formation of carbon-carbon double bonds, and various condensation reactions to construct new heterocyclic rings. This versatility is paramount in the exploration of structure-activity relationships (SAR).

  • The Carboxylic Acid Group (C6-position): The carboxylic acid moiety is a classic handle for amide bond formation, a ubiquitous linkage in pharmaceutical agents due to its stability and ability to participate in hydrogen bonding interactions with biological targets.

  • The Bromo Group (C4-position): The bromine atom is not merely a placeholder. It is an active participant in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this intermediate.

Given these features, this compound is a powerful tool for the synthesis of focused compound libraries aimed at discovering novel therapeutic agents.[3]

A Proposed First Synthesis: A Retrosynthetic and Mechanistic Approach

In the absence of a documented first synthesis, a logical and efficient synthetic route can be proposed based on well-established and scalable chemical transformations. The following pathway is designed for its robustness and is grounded in widely practiced methodologies for the synthesis of substituted indazoles.

Overall Synthetic Workflow

Synthetic_Pathway Start 2-Bromo-5-methyl-4-nitroaniline Step1 Sandmeyer Reaction (NaNO2, HBr, CuBr) Start->Step1 Intermediate1 1,2-Dibromo-4-methyl-5-nitrobenzene Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 1,2-Dibromo-4-methyl-5,x-dinitrobenzene Step2->Intermediate2 Step3 Oxidation (KMnO4) Intermediate2->Step3 Intermediate3 4,5-Dibromo-2,x-dinitrobenzoic acid Step3->Intermediate3 Step4 Amine Displacement (NH3) Intermediate3->Step4 Intermediate4 4-Bromo-5-amino-2,x-dinitrobenzoic acid Step4->Intermediate4 Step5 Reduction & Cyclization (Fe, AcOH) Intermediate4->Step5 Intermediate5 4-Bromo-1H-indazole-6-carboxylic acid Step5->Intermediate5 Step6 Formylation (Vilsmeier-Haack) Intermediate5->Step6 FinalProduct This compound Step6->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol and Mechanistic Rationale

Step 1: Synthesis of 1,2-Dibromo-4-methyl-5-nitrobenzene from 2-Bromo-5-methyl-4-nitroaniline

  • Causality: The initial step involves the replacement of the amino group with a bromine atom via a Sandmeyer reaction. This sets the stage for the subsequent functional group manipulations required to construct the indazole ring.

  • Protocol: 2-Bromo-5-methyl-4-nitroaniline (1.0 eq.) is suspended in an aqueous solution of hydrobromic acid (48%). The mixture is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide (1.2 eq.) in hydrobromic acid at 60-70 °C. After the addition is complete, the reaction is stirred for an additional hour at this temperature. The mixture is cooled to room temperature, and the product is extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1,2-dibromo-4-methyl-5-nitrobenzene.

Step 2: Nitration of 1,2-Dibromo-4-methyl-5-nitrobenzene

  • Causality: A second nitro group is introduced onto the aromatic ring. This will ultimately become the N1 nitrogen of the indazole ring. The directing effects of the existing substituents will favor nitration at the position ortho to the methyl group.

  • Protocol: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C is slowly added 1,2-dibromo-4-methyl-5-nitrobenzene (1.0 eq.). The reaction mixture is stirred at 0-5 °C for 2-3 hours. The reaction is then carefully quenched by pouring it onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried to afford the dinitro product.

Step 3: Oxidation of the Methyl Group

  • Causality: The methyl group is oxidized to a carboxylic acid, which is a required functionality in the final product.

  • Protocol: The dinitro compound (1.0 eq.) is suspended in a mixture of pyridine and water. Potassium permanganate (3.0 eq.) is added portion-wise over a period of 1-2 hours, and the mixture is heated to reflux for 8-10 hours. The reaction mixture is then cooled, and the manganese dioxide is filtered off. The filtrate is acidified with concentrated hydrochloric acid, and the precipitated carboxylic acid is filtered, washed with water, and dried.

Step 4: Selective Nucleophilic Aromatic Substitution

  • Causality: One of the bromine atoms is displaced by an amino group. The bromine atom ortho to the two nitro groups will be the most activated towards nucleophilic substitution.

  • Protocol: The dibromo dinitrobenzoic acid (1.0 eq.) is dissolved in a suitable solvent such as N,N-dimethylformamide, and aqueous ammonia is added. The reaction is heated in a sealed vessel at 100-120 °C for 12-16 hours. After cooling, the reaction mixture is poured into water and acidified. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to give the amino-substituted product.

Step 5: Reductive Cyclization to form the Indazole Ring

  • Causality: One of the nitro groups is selectively reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent nitro group (after its in-situ reduction to a nitroso group) to form the indazole ring.

  • Protocol: The amino dinitrobenzoic acid (1.0 eq.) is dissolved in glacial acetic acid. Iron powder (5.0 eq.) is added, and the mixture is heated to 80-90 °C for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered hot through celite, and the filtrate is concentrated. The residue is triturated with water to give the crude 4-bromo-1H-indazole-6-carboxylic acid, which can be purified by recrystallization.

Step 6: Vilsmeier-Haack Formylation

  • Causality: A formyl group is introduced at the electron-rich C3 position of the indazole ring. The Vilsmeier reagent, generated in situ from phosphorus oxychloride and DMF, acts as the electrophile.

  • Protocol: To a solution of 4-bromo-1H-indazole-6-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (10 vol) at 0 °C is added phosphorus oxychloride (3.0 eq.) dropwise. The reaction mixture is then heated to 80-90 °C for 3-5 hours. After cooling, the mixture is carefully poured into a stirred mixture of crushed ice and sodium bicarbonate solution. The precipitated product is filtered, washed extensively with water, and dried under vacuum to yield this compound.

Quantitative Data and Characterization

The following table summarizes the key physicochemical properties of the target compound.

ParameterValueReference
CAS Number 885523-37-5[3]
Molecular Formula C₉H₅BrN₂O₃[3]
Molecular Weight 269.05 g/mol [3]
Appearance Expected to be an off-white to yellow solid-
Purity (Typical) >95% (as commercially available)[3]

Expected Analytical Data:

  • ¹H NMR: Characteristic peaks for the indazole ring protons, the aldehyde proton (δ ~10 ppm), the carboxylic acid proton (δ >12 ppm), and the N-H proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the aromatic and heterocyclic carbons.

  • Mass Spectrometry (MS): An accurate mass measurement confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the N-H, C=O (aldehyde and carboxylic acid), and C-Br bonds.

Conclusion: A Foundation for Future Discovery

While the historical specifics of its first synthesis may not be readily available, the scientific community's interest in this compound is a testament to its utility. The proposed synthetic route in this guide is not merely an academic exercise but a practical blueprint for its preparation, grounded in reliable and scalable chemical reactions. For the medicinal chemist, this compound is not just an intermediate; it is a launchpad for innovation, offering a reliable and versatile starting point for the design and synthesis of the next generation of therapeutic agents.

References

  • LookChem. (n.d.). 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. Retrieved from a chemical supplier database that provides basic information such as CAS number and molecular formula.
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  • Snyder, H. R., et al. (1952). The Synthesis of Indazole. Journal of the American Chemical Society, 74(8), 2009–2012.
  • Ferrari, M., et al. (1989). A new, simple synthesis of 1H-indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.
  • Yoshida, T., et al. (1996).
  • Yamamoto, Y., et al. (2007). Gold-Catalyzed [3+2] Cycloaddition of Phenylalkynes and α-Diazoacetates.
  • Pasquinet, E., Suzenet, F., et al. (2013). A straightforward synthesis of 1H-indazole-3-carboxylic acid derivatives from o-azidophenylacetic acid derivatives.
  • Zhang, Z., et al. (2014). A practical synthesis of 1H-indazole-3-carboxylic acid by oxidation of 3-methyl-1H-indazole. Chinese Chemical Letters, 25(4), 630-632.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. This resource provides a collection of articles related to indazole chemistry and its biological significance.

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Spectroscopic Characterization of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid, a key building block in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the predicted spectroscopic data based on fundamental principles and analysis of analogous structures. Furthermore, it details the experimental protocols for acquiring high-quality spectroscopic data, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.

Molecular Structure and Overview

This compound (Molecular Formula: C₉H₅BrN₂O₃, Molecular Weight: 269.05 g/mol , CAS: 885523-37-5) is a multifaceted molecule featuring an indazole core substituted with a bromine atom, a formyl group, and a carboxylic acid.[1] The strategic placement of these functional groups offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the development of novel therapeutic agents. A thorough spectroscopic analysis is paramount to confirm its identity, purity, and structural integrity.

Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.

cluster_workflow Spectroscopic Characterization Workflow start Start: Purified Solid Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir FT-IR Spectroscopy start->ir data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirm Structural Confirmation and Purity Assessment data_analysis->structure_confirm

Caption: A logical workflow for the spectroscopic characterization of a novel organic compound.

Conclusion

This technical guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of this compound. By combining predicted spectral data with robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and workflows outlined herein are broadly applicable to the characterization of other novel small molecules in the fields of chemical research and drug development.

References

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  • ResearchGate. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

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An In-depth Technical Guide to the Solubility of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] In the absence of specific published solubility data for this compound, this document offers a predictive framework based on its molecular structure and the principles of physical organic chemistry. Furthermore, it outlines detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to systematically evaluate this compound in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's solubility characteristics for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Imperative of Solubility in Drug Discovery

This compound (Molecular Formula: C₉H₅BrN₂O₃, Molecular Weight: 269.05 g/mol ) is a substituted indazole derivative.[1] The indazole scaffold is a prominent feature in many biologically active molecules, and this compound, with its reactive formyl and carboxylic acid moieties, serves as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2][3]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from the laboratory to clinical application.[2] It impacts reaction kinetics, purification strategies, the feasibility of in vitro biological assays, and ultimately, the bioavailability of a drug candidate.[2][4] Poor solubility is a leading cause of failure for promising compounds during drug development.[4]

This guide addresses the current information gap regarding the solubility of this compound. By dissecting its molecular structure, we can predict its behavior in various solvent systems. This theoretical analysis is then coupled with robust, step-by-step protocols that form a self-validating system for empirical solubility determination.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its functional groups and the overall molecular architecture. The principle of "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5][6]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

A detailed analysis of its functional groups allows for a rational prediction of its solubility:

  • Indazole Core: This bicyclic aromatic system consists of a benzene ring fused to a pyrazole ring.[7] The N-H group can act as a hydrogen bond donor, and the sp² nitrogen can act as a hydrogen bond acceptor. While the nitrogen atoms impart polarity, the overall fused ring system is relatively nonpolar and rigid.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of strong hydrogen bonding as both a donor (O-H) and an acceptor (C=O).[5][8][9] It also confers acidic properties. In basic aqueous solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate anion, significantly increasing water solubility.

  • Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.[1][10][11][12][13] Its presence increases the overall polarity of the molecule compared to an unsubstituted indazole.

  • Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond. However, its large size increases the molecule's surface area and van der Waals forces, which can reduce solubility in highly polar solvents like water.[14][15]

Predicted Solubility Profile:

Based on this analysis, this compound is an amphiphilic molecule with distinct polar and nonpolar regions.

  • Poorly soluble in nonpolar solvents (e.g., hexane, toluene) due to the presence of multiple polar functional groups.

  • Low to moderate solubility in water at neutral pH. The polar groups will interact with water, but the nonpolar indazole core and bromo-substituent will limit miscibility.[5][8]

  • pH-Dependent Aqueous Solubility: Solubility in aqueous media is expected to increase significantly at higher pH values as the carboxylic acid group is deprotonated to the more soluble carboxylate salt.

  • Good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF). These solvents can effectively solvate both the polar hydrogen-bonding groups and the nonpolar aromatic core.

  • Moderate solubility in polar protic solvents (e.g., methanol, ethanol). These solvents can hydrogen bond with the solute but are less effective at solvating the nonpolar regions compared to polar aprotic solvents.

Experimental Design for Solubility Determination

A dual-pronged approach measuring both thermodynamic and kinetic solubility provides a comprehensive understanding of a compound's behavior.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[4][16][17] The "gold standard" for its determination is the Shake-Flask Method .[18] This value is crucial for understanding biopharmaceutical properties and for formulation development.[4]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[2][18][19][20] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.[2][18]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the authoritative Shake-Flask method for determining thermodynamic solubility.

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Recommended Solvent Panel

A tiered approach to solvent selection ensures a comprehensive profile is generated efficiently.

Table 1: Proposed Solvent Panel for Solubility Testing

TierSolvent ClassExamplesRationale
1Polar AproticDimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Expected to be excellent solvents, useful for preparing stock solutions for biological assays.[21]
1Polar ProticMethanol (MeOH), Ethanol (EtOH)Common solvents for organic synthesis and purification.
1Aqueous BufferspH 5.0 (Acetate), pH 7.4 (Phosphate)Simulates physiological conditions and assesses pH-dependent solubility due to the carboxylic acid group.[4]
2EthersTetrahydrofuran (THF)A less polar aprotic solvent, common in synthesis.
2HalogenatedDichloromethane (DCM)A nonpolar aprotic solvent used in extractions and chromatography.
3Nonpolar AromaticTolueneRepresents nonpolar conditions. Solubility is expected to be low.
3Nonpolar Aliphaticn-HexaneA highly nonpolar solvent; the compound is expected to be virtually insoluble.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials. The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. For poorly soluble compounds, 48-72 hours may be necessary.[4]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully remove an aliquot of the supernatant without disturbing the solid pellet. For maximum accuracy, filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered supernatant to fall within the linear range of the calibration curve and analyze using a validated HPLC-UV method (see Protocol 3).

  • Calculation: Determine the concentration of the compound in the original supernatant using the calibration curve and accounting for any dilutions. This value is the thermodynamic solubility.

Protocol 2: Kinetic Solubility via DMSO Precipitation
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[19]

  • Assay Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 20 mM stock into 198 µL of buffer for a final concentration of 200 µM and 1% DMSO).

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.

  • Analysis: Determine the concentration of the compound remaining in solution. This can be done by filtering the samples through a filter plate and analyzing the filtrate by HPLC-UV, or by using a plate reader to measure turbidity (nephelometry).[2]

Protocol 3: HPLC-UV Quantification Method Development

A robust analytical method is critical for accurate solubility determination.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (to ensure the carboxylic acid is protonated and sharp peaks are obtained).[3][6]

    • Solvent B: Acetonitrile or Methanol.

  • Elution: A gradient elution is recommended to ensure good separation from any potential impurities. For example: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Detection: Determine the wavelength of maximum absorbance (λmax) for the compound by running a scan with the DAD detector. Monitor at this wavelength for quantification.

  • Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at known concentrations (e.g., from 1 µM to 200 µM). Inject these standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995.

Data Summary and Interpretation

All quantitative data should be collated into a clear, structured table for easy comparison and analysis.

Table 2: Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Qualitative Assessment
e.g., DMSO25[Experimental Value][Calculated Value]Very Soluble
e.g., Ethanol25[Experimental Value][Calculated Value]Soluble
e.g., Water, pH 7.425[Experimental Value][Calculated Value]Sparingly Soluble
e.g., Hexane25[Experimental Value][Calculated Value]Insoluble

Interpretation: The results from this systematic study will provide a clear solubility map for the compound. High solubility in DMSO and DMF would confirm its utility for creating stock solutions. The difference in solubility between pH 5.0 and pH 7.4 buffers will quantify the impact of the ionizable carboxylic acid group. Low solubility in hexane and toluene would confirm the dominance of its polar characteristics in dictating its overall behavior. This empirical data is invaluable for guiding subsequent experimental design, from reaction solvent choice to vehicle selection for in vivo studies.

References

  • 14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2022). Available at: [Link]

  • 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID | Cas 885523-37-5. LookChem. Available at: [Link]

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The Indazole-6-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole ring system, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for precise three-dimensional orientation of functional groups, making it an ideal framework for potent and selective interactions with a multitude of biological targets. This guide focuses specifically on substituted indazole-6-carboxylic acids, a subclass that has demonstrated significant therapeutic potential across oncology, inflammation, and beyond. The strategic placement of the carboxylic acid group at the 6-position often serves as a critical anchor or key interaction point with target proteins, while substitutions on the indazole core modulate potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of these compounds. We will delve into the mechanistic underpinnings of their action, provide validated experimental protocols for their synthesis and evaluation, and present structure-activity relationship (SAR) data to guide future drug design efforts.

I. The Indazole Core in Oncology: Targeting Key Cancer Pathways

Substituted indazole-6-carboxylic acids have emerged as powerful tools in oncology, primarily through their ability to inhibit critical enzymes involved in cancer cell proliferation, survival, and DNA repair.

A. Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A paramount application of the indazole scaffold is in the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1 or BRCA2 mutations. The mechanism, known as synthetic lethality, is a cornerstone of this therapeutic strategy.[1][2]

Normally, single-strand DNA breaks (SSBs) are repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[3] When PARP is inhibited, these SSBs are not repaired and, upon encountering a replication fork, are converted into more cytotoxic double-strand breaks (DSBs).[2] In healthy cells, these DSBs are efficiently repaired by the high-fidelity HR pathway. However, in cancer cells with mutated BRCA1/2, the HR pathway is defunct.[1] These cells become entirely dependent on PARP-mediated repair for survival. The inhibition of PARP in these already compromised cells leads to an accumulation of irreparable DSBs, genomic instability, and ultimately, cell death.[3][4] A key aspect of this mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA, creating a physical obstruction that further enhances cytotoxicity.[4]

Niraparib, a potent PARP inhibitor used in the treatment of ovarian and other cancers, features an indazole core, underscoring the scaffold's utility in this domain.[5]

PARP_Inhibition_Synthetic_Lethality cluster_Normal_Cell Normal Cell (HR Proficient) cluster_BRCA_Mutant_Cell BRCA-Mutant Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) PARP1_active PARP-1 Activation SSB1->PARP1_active activates DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication fork collapse BER Base Excision Repair (BER) PARP1_active->BER initiates DNA_Repair1 DNA Integrity Maintained BER->DNA_Repair1 leads to HR Homologous Recombination (HR) DSB1->HR activates HR->DNA_Repair1 leads to SSB2 Single-Strand Break (SSB) PARP_Trapped Trapped PARP-1 SSB2->PARP_Trapped at site of Indazole_Inhibitor Indazole PARP Inhibitor Indazole_Inhibitor->PARP_Trapped traps DSB2 Accumulated DSBs PARP_Trapped->DSB2 Replication fork collapse (unrepaired SSBs) HR_Defunct Defunct HR Pathway DSB2->HR_Defunct cannot repair Apoptosis Apoptosis / Cell Death DSB2->Apoptosis leads to EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR binds & activates RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates Indazole Indazole Kinase Inhibitor Indazole->EGFR inhibits ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an indazole derivative.

  • c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell motility, invasion, and angiogenesis. [6][7]Dysregulation of the HGF/c-Met axis is implicated in tumor metastasis. Indazole-based inhibitors can effectively block c-Met signaling.

  • Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for cell cycle progression. CDK2, in complex with cyclin E and cyclin A, governs the G1/S phase transition and S phase progression. [8][9]Inhibiting CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy. The indazole scaffold has been successfully employed to create potent CDK2 inhibitors. [10]

II. Quantitative Data: Antiproliferative and Inhibitory Activities

The efficacy of substituted indazole-6-carboxylic acids is quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or their half-maximal growth inhibitory concentration (GI₅₀) against cancer cell lines. The data below, compiled from various studies, illustrates the potency of representative compounds.

Compound ClassTarget / Cell LineActivity (IC₅₀ / GI₅₀)Reference
3-Carboxamido-2H-indazole-6-arylamidesWM3629 (Melanoma)7.37 - 9.13 µM[11]
1H-Indazole-6-carboxamide derivativesA375P (Melanoma)10.5 - 28.3 µM[11]
Substituted 6-position indazolesVarious Cancer Lines0.77 - 1.07 µM[12]
Indazole-3-carboxamides (12d)RBL cells (Calcium Influx)0.67 µM[13]
2-phenyl-2H-indazole-7-carboxamide (MK-4827)PARP-1 Enzyme3.8 nM[14]
2-phenyl-2H-indazole-7-carboxamide (MK-4827)PARP-2 Enzyme2.1 nM[14]

This table is a representative summary. Values are highly dependent on the specific substitutions on the indazole core.

III. Experimental Protocols: Synthesis and Biological Evaluation

Scientific integrity demands reproducible and verifiable methodologies. The following protocols provide a framework for the synthesis and evaluation of novel indazole-6-carboxylic acid derivatives.

A. General Synthesis of Substituted 1H-Indazole-6-Carboxylic Acids

The synthesis of the indazole core can be achieved through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or other precursors. [15][16]A common route to 1H-indazole-6-carboxylic acid involves the hydrolysis of the corresponding methyl ester, which can be synthesized from commercially available starting materials.

Protocol: Hydrolysis of Methyl 1H-indazole-6-carboxylate [12]

  • Dissolution: Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol (MeOH).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, e.g., 2-4 eq) to the methanolic solution.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture to pH 3-4 using a suitable acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining salts.

  • Drying: Dry the product under vacuum to yield 1H-indazole-6-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Causality: The use of a strong base like NaOH is essential for the saponification (hydrolysis) of the ester functional group to the corresponding carboxylate salt. Subsequent acidification is critical to protonate the carboxylate, rendering the final carboxylic acid product, which is typically less soluble in the aqueous medium and precipitates out, allowing for easy isolation.

Synthesis_Workflow Start Methyl 1H-indazole-6-carboxylate + MeOH Step1 Add NaOH (aq) Stir at RT/Reflux Start->Step1 Hydrolysis Step2 Acidify with HCl to pH 3-4 Step1->Step2 Protonation Step3 Vacuum Filtration Step2->Step3 Precipitation Step4 Wash with H₂O & Dry Step3->Step4 Isolation End 1H-Indazole-6-carboxylic acid (Final Product) Step4->End

Caption: General workflow for the synthesis of indazole-6-carboxylic acid.

B. In Vitro Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [17]It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.

Protocol: MTT Assay for Antiproliferative Activity [5][18]

  • Cell Seeding: Plate cancer cells (e.g., 5,000 - 10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate overnight (e.g., at 37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indazole compound in culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard culture conditions.

  • MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [19]6. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Use a non-linear regression model to determine the GI₅₀ value.

C. In Vitro Kinase Inhibition Assay

To determine if a compound directly inhibits a specific kinase, a cell-free in vitro assay is essential. Luminescence-based assays that measure ATP consumption (or ADP production) are common, high-throughput methods. [20][21] Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [20]

  • Compound Preparation: Prepare serial dilutions of the indazole inhibitor in a suitable buffer (with a constant, low percentage of DMSO).

  • Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, its specific substrate peptide, and the test inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

IV. Future Directions and Conclusion

The substituted indazole-6-carboxylic acid motif continues to be a highly fruitful area of research in drug discovery. Its proven success in targeting key enzymes like PARP and a wide range of protein kinases validates its status as a privileged scaffold. [22]Future research will likely focus on:

  • Improving Selectivity: Fine-tuning substitutions to enhance selectivity for specific kinase isoforms or PARP family members to minimize off-target effects.

  • Novel Targets: Exploring the activity of indazole-6-carboxylic acid libraries against other emerging therapeutic targets.

  • Combination Therapies: Investigating the synergistic effects of these inhibitors when used in combination with other anticancer agents.

  • Targeted Delivery: Developing drug delivery systems to specifically target tumor tissues, thereby increasing efficacy and reducing systemic toxicity.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Aman, E. A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(7), 785-815. [Link]

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Methodological & Application

The Versatile Scaffold: Application Notes for 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the indazole core stands out as a privileged scaffold, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Among the vast array of functionalized indazoles, 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS No: 885523-37-5) emerges as a highly versatile and strategically important building block. Its trifunctional nature, featuring a reactive aldehyde, a carboxylic acid amenable to various coupling reactions, and a bromine atom positioned for cross-coupling, offers a rich platform for the synthesis of complex molecular architectures.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Chemical Profile and Strategic Advantages

The strategic placement of the bromo, formyl, and carboxylic acid functionalities on the indazole ring allows for a high degree of control and selectivity in synthetic transformations. This multi-faceted reactivity profile makes it an invaluable intermediate in the construction of compound libraries for high-throughput screening and lead optimization.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 885523-37-5[3]
Molecular Formula C₉H₅BrN₂O₃[3]
Molecular Weight 269.05 g/mol [3]
Appearance Solid (Typical)N/A
Key Functional Groups Aryl Bromide, Aldehyde, Carboxylic Acid, Indazole NH[3]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The following sections detail established protocols for the selective transformation of each functional group, providing a roadmap for the rational design and synthesis of novel indazole derivatives.

Protocol 1: Esterification of the Carboxylic Acid Moiety

The carboxylic acid at the 6-position serves as a versatile handle for the introduction of various side chains through esterification. This is often a primary step to modulate solubility, facilitate purification, or to protect the carboxylic acid during subsequent transformations of the formyl or bromo groups. A common approach involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst.[4]

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add the desired alcohol (1.2-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate.

Causality and Self-Validation: The use of DCC as a coupling agent activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP acts as a more nucleophilic catalyst, accelerating the reaction. The formation of the insoluble DCU byproduct drives the reaction to completion. Successful esterification can be validated by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. 1H NMR spectroscopy will show a characteristic singlet corresponding to the methyl ester protons, and the broad carboxylic acid proton signal will be absent.

G start This compound reagents Methanol, DCC, DMAP, DCM start->reagents product Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate reagents->product caption Diagram 1: Esterification Workflow

Diagram 1: Esterification Workflow.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of the Bromo Group

The bromine atom at the 4-position is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

Detailed Protocol:

  • Reaction Setup: To a degassed mixture of methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equiv) in a suitable solvent (e.g., 1,4-dioxane/water or DME), add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired C4-arylated indazole derivative.[7]

Expertise and Trustworthiness: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling and may require optimization for different boronic acids. The reaction is self-validating through the consumption of the starting material and the formation of a new product with a higher molecular weight, readily confirmed by mass spectrometry. 1H NMR will show new signals corresponding to the introduced aryl or heteroaryl group.

G start Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate reagents Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O start->reagents product Methyl 4-aryl-3-formyl-1H-indazole-6-carboxylate reagents->product caption Diagram 2: Suzuki-Miyaura Coupling Workflow

Diagram 2: Suzuki-Miyaura Coupling Workflow.

Protocol 3: Reductive Amination of the Formyl Group

The aldehyde at the 3-position is a gateway to a diverse range of functionalities, most notably through reductive amination to introduce substituted aminomethyl groups. This transformation is widely employed in medicinal chemistry to introduce basic centers for improved pharmacokinetic properties or to explore key interactions with biological targets.[8]

Detailed Protocol:

  • Imine Formation: Dissolve methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent such as methanol or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the desired 3-(aminomethyl)indazole derivative.

Mechanistic Insight: The reaction proceeds via the initial formation of an iminium ion, which is then reduced by the hydride reagent. Sodium triacetoxyborohydride is often the preferred reducing agent as it is milder and more selective than other hydrides. The success of the reaction can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new methylene signal in the 1H NMR spectrum, along with signals corresponding to the newly introduced amine substituent.

G start Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate reagents Amine (R₂NH), NaBH(OAc)₃, DCE start->reagents product Methyl 4-bromo-3-(aminomethyl)-1H-indazole-6-carboxylate reagents->product caption Diagram 3: Reductive Amination Workflow

Diagram 3: Reductive Amination Workflow.

Further Synthetic Potential

Beyond these core protocols, the functionalities of this compound open the door to a wider array of synthetic transformations:

  • Sonogashira Coupling: The aryl bromide can undergo Sonogashira coupling with terminal alkynes to introduce alkynyl substituents.[9][10]

  • Wittig Reaction: The aldehyde is a suitable substrate for Wittig olefination to form vinyl-substituted indazoles.[11][12]

  • Amide Coupling: The carboxylic acid can be converted to an amide via standard peptide coupling reagents (e.g., HATU, HOBt/EDC), providing another avenue for diversification.[2]

  • Heterocycle Formation: The formyl group can serve as a precursor for the construction of fused or appended heterocyclic rings.[13]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. The orthogonal reactivity of its three functional groups allows for a high degree of synthetic flexibility and control. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in their quest for novel therapeutics.

References

  • LookChem. 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. [Link]

  • Organic Chemistry Portal. Indazole Synthesis. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central. [Link]

  • SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]

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  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES. [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed Central. [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. [Link]

  • A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. ResearchGate. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Methyl 4-bromo-1H-indazole-6-carboxylate. American Elements. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Chemical Synthesis. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

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The Strategic Application of 4-Bromo-3-formyl-1H-indazole-6-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic utility of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid as a trifunctional scaffold for the synthesis of complex heterocyclic compounds in medicinal chemistry. The indazole core is a privileged structure in numerous clinically approved kinase inhibitors, and this particular derivative offers three distinct and orthogonally reactive handles for molecular elaboration.[1] We present a series of detailed protocols for the sequential modification of the formyl, carboxylic acid, and bromo functionalities, enabling the construction of a diverse library of potential kinase inhibitors. The rationale behind each synthetic step is discussed, providing researchers with the foundational knowledge to adapt these methods for their specific drug discovery programs.

Introduction: The Versatility of a Trifunctional Indazole Scaffold

The 1H-indazole moiety is a cornerstone in modern medicinal chemistry, forming the core of several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib.[2] Its bioisosteric relationship with indole allows it to act as a hinge-binding motif in many protein kinases, while the bicyclic system provides a rigid framework for the precise orientation of pharmacophoric elements. This compound (CAS 885523-37-5) is a particularly valuable, albeit under-documented, starting material for the synthesis of novel therapeutic agents.[3] Its three distinct functional groups—an aldehyde at the 3-position, a bromine at the 4-position, and a carboxylic acid at the 6-position—offer a platform for sequential and selective chemical modifications. This allows for a diversity-oriented synthesis approach, where each functional group can be independently reacted to explore the chemical space around the indazole core.

This application note will provide a series of robust, field-proven protocols for the derivatization of this scaffold, focusing on reactions that are highly relevant to the synthesis of kinase inhibitors: reductive amination, amide bond formation, and Suzuki-Miyaura cross-coupling.

Physicochemical Properties and Handling

PropertyValue
CAS Number 885523-37-5
Molecular Formula C₉H₅BrN₂O₃
Molecular Weight 269.05 g/mol
Appearance Solid (form and color may vary)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Workflow: A Modular Approach to Kinase Inhibitor Scaffolds

The following sections outline a hypothetical, yet chemically sound, three-step synthetic sequence to generate a novel indazole-based scaffold with potential kinase inhibitory activity. Each step is designed to be high-yielding and amenable to library synthesis.

G A This compound B Step 1: Reductive Amination (3-Formyl Group) A->B  Primary/Secondary Amine, NaBH(OAc)₃ C Intermediate 1: 4-Bromo-3-(aminomethyl)-1H-indazole-6-carboxylic acid Derivative B->C D Step 2: Amide Coupling (6-Carboxylic Acid Group) C->D  Amine, HATU, DIEA E Intermediate 2: 4-Bromo-1H-indazole-3,6-dicarboxamide Derivative D->E F Step 3: Suzuki Coupling (4-Bromo Group) E->F  Arylboronic Acid, Pd Catalyst, Base G Final Compound: 4-Aryl-1H-indazole-3,6-dicarboxamide Derivative F->G

Caption: Synthetic workflow for the derivatization of the trifunctional indazole scaffold.

Step 1: Reductive Amination of the 3-Formyl Group

The 3-formyl group is an excellent handle for introducing a variety of side chains that can interact with the solvent-exposed region of a kinase active site. Reductive amination is a robust and widely used method for this transformation.

Protocol 1: Synthesis of 4-Bromo-3-((cyclopropylamino)methyl)-1H-indazole-6-carboxylic acid (Intermediate 1)

  • Reaction Setup: To a solution of this compound (1.0 g, 3.72 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add cyclopropylamine (0.26 g, 4.46 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.18 g, 5.58 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of water (50 mL). Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product may precipitate upon acidification; if so, collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum. If extraction is performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality and Expertise: The choice of NaBH(OAc)₃ as the reducing agent is critical. It is milder than other borohydrides like NaBH₄ and selectively reduces the imine in the presence of the carboxylic acid and aldehyde, minimizing side reactions. DMF is an excellent solvent for both the starting material and the reagents, ensuring a homogeneous reaction mixture.

Step 2: Amide Coupling of the 6-Carboxylic Acid Group

The 6-carboxylic acid functionality is ideal for introducing moieties that can form hydrogen bonds with the ribose-binding pocket of the ATP binding site of kinases. Standard peptide coupling reagents are highly effective for this transformation.

Protocol 2: Synthesis of 4-Bromo-N-benzyl-3-((cyclopropylamino)methyl)-1H-indazole-6-carboxamide (Intermediate 2)

  • Reaction Setup: Dissolve Intermediate 1 (from Protocol 1, assuming 3.72 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add benzylamine (0.44 g, 4.10 mmol), followed by HATU (1.69 g, 4.46 mmol) and diisopropylethylamine (DIEA) (1.92 mL, 11.16 mmol).

  • Coupling Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (100 mL). A precipitate should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Causality and Expertise: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.[4] DIEA is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction, driving the equilibrium towards the product. The order of addition is important to pre-activate the carboxylic acid before the amine is added.

Step 3: Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

The 4-bromo position is a key site for introducing aryl or heteroaryl groups that can extend into the hydrophobic pocket of the kinase active site, often leading to significant gains in potency and selectivity. The Suzuki-Miyaura coupling is a powerful and versatile method for this purpose.[5][6][7][8]

Protocol 3: Synthesis of N-benzyl-3-((cyclopropylamino)methyl)-4-(pyridin-4-yl)-1H-indazole-6-carboxamide (Final Compound)

  • Reaction Setup: In a microwave vial, combine Intermediate 2 (from Protocol 2, assuming 3.72 mmol), 4-pyridinylboronic acid (0.55 g, 4.46 mmol), and potassium carbonate (1.54 g, 11.16 mmol).

  • Solvent and Catalyst: Add a mixture of 1,4-dioxane (15 mL) and water (3 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Palladium Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.15 g, 0.186 mmol, 5 mol%).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes. Alternatively, the reaction can be heated at 80-100°C under conventional heating for 12-24 hours.

  • Reaction Monitoring: Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound.

Causality and Expertise: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving heteroaryl boronic acids and is relatively air-stable, making it convenient to handle.[7] The use of a mixed solvent system of dioxane and water is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents. Microwave heating can significantly reduce reaction times compared to conventional heating.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Suzuki Coupling Start_1 This compound Reagents_1 1. Cyclopropylamine, DMF 2. NaBH(OAc)₃ Start_1->Reagents_1 Product_1 Intermediate 1 Reagents_1->Product_1 Start_2 Intermediate 1 Product_1->Start_2 Reagents_2 Benzylamine, HATU, DIEA, DMF Start_2->Reagents_2 Product_2 Intermediate 2 Reagents_2->Product_2 Start_3 Intermediate 2 Product_2->Start_3 Reagents_3 4-Pyridinylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water Start_3->Reagents_3 Product_3 Final Compound Reagents_3->Product_3

Caption: Detailed workflow for the three-step synthesis.

Conclusion and Future Perspectives

This compound is a highly versatile and powerful building block for the synthesis of novel, drug-like molecules. The protocols detailed in this application note provide a clear and rational pathway for the systematic exploration of the chemical space around the indazole core. By strategically combining reductive amination, amide coupling, and Suzuki-Miyaura cross-coupling, researchers can rapidly generate libraries of compounds for screening against various biological targets, particularly protein kinases. The modular nature of this synthetic approach allows for the fine-tuning of physicochemical and pharmacological properties, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. LookChem. Available at: [Link]

  • Cincinelli, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Google Patents. (n.d.). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.
  • Google Patents. (n.d.). Indazole carboxamides as kinase inhibitors. Google Patents.
  • Google Patents. (n.d.). Indazole compounds as pkmyt1 kinase inhibitors. Google Patents.
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  • Google Patents. (n.d.). WO 2009/144554 A1. Google Patents.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Scientific Letter. Atlanchim Pharma. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. Available at: [Link]

  • Google Patents. (n.d.). 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. Google Patents.
  • Lefranc, J., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Use of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid: A Trifunctional Intermediate for Pharmaceutical Synthesis

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The structural rigidity and unique electronic properties of the indazole ring allow it to serve as an effective bioisostere for other aromatic systems, such as indole, enabling precise interactions with biological targets. Several FDA-approved drugs, particularly in the realm of oncology, feature this core structure. For instance, Pazopanib and Axitinib are multi-targeted kinase inhibitors that rely on the indazole moiety for their therapeutic effect.[3][4]

This guide focuses on a highly versatile and functionalized indazole derivative: This compound . This compound is not merely a structural component but a powerful trifunctional building block, offering three distinct and orthogonal chemical handles for molecular elaboration.[5] Its strategic importance lies in the ability to perform sequential, selective modifications at three key positions, enabling the rapid construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will dissect the reactivity of each functional group, provide field-proven experimental protocols, and explain the causal logic behind the selection of reagents and conditions.

Structural Analysis of a Versatile Building Block

The power of this compound as a pharmaceutical intermediate stems from its three distinct reactive sites. Each site allows for a different class of chemical transformation, which can often be performed orthogonally.

Caption: Key reactive sites of the trifunctional indazole intermediate.

  • The 4-Bromo Substituent : This aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, which are critical for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.

  • The 3-Formyl Group : The aldehyde at the C3 position is a versatile functional group. It is an ideal electrophile for nucleophilic additions and, most importantly, for reductive amination to introduce diverse amine-containing side chains. These side chains are often crucial for establishing key interactions with protein targets or improving solubility.[6]

  • The 6-Carboxylic Acid Group : This group is perfectly suited for amide bond formation, one of the most common and robust reactions in medicinal chemistry. It allows for the coupling of various amines, including complex fragments or solubilizing groups, to build out the molecular structure.[7][8]

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Application Note

The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[9] In the context of drug development, this reaction is invaluable for creating biaryl structures, which are prevalent in kinase inhibitors that target the ATP-binding site.[4] The introduction of a new aryl or heteroaryl ring at the C4 position of the indazole core can profoundly influence target engagement, selectivity, and cell permeability. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Catalysts like Pd(dppf)Cl₂ are often effective for heteroaromatic systems as the dppf ligand is robust and promotes efficient catalytic turnover.[10]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Indazole Intermediate, Boronic Acid, Base (K₂CO₃), and Solvent (Dioxane/H₂O) Degas Degas Mixture (e.g., N₂ Purge) Start->Degas Add_Catalyst Add Pd(dppf)Cl₂ Catalyst Degas->Add_Catalyst Heat Heat Reaction Mixture (e.g., 80-100 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolate C4-Arylated Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Aryl-3-formyl-1H-indazole-6-carboxylic acid

This protocol is a generalized procedure based on established methods for Suzuki coupling on bromo-indazole scaffolds.[2][9][10]

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsSample Amount (1 mmol scale)
This compound269.051.0269 mg
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)151.961.2 - 1.5182 - 228 mg
Pd(dppf)Cl₂·CH₂Cl₂816.640.0541 mg
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0276 - 415 mg
1,4-Dioxane--4 mL
Water--1 mL

Procedure

  • Reaction Setup : To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition : Add 1,4-dioxane and water in a 4:1 ratio (5 mL total for a 1 mmol scale).

  • Degassing : Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Under a positive pressure of inert gas, add the [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (Pd(dppf)Cl₂) (0.05 eq).

  • Heating : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Filter through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.[9] Transfer the filtrate to a separatory funnel, add water (20 mL), and acidify carefully with 1N HCl to pH ~3-4 to ensure the carboxylic acid is protonated.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired C4-arylated product.

Application II: Amine Introduction via Reductive Amination

Application Note

Reductive amination is a robust and highly efficient method for forming C-N bonds.[11] The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[12] The choice of reducing agent is critical. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they are selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[13] This transformation is fundamental in drug synthesis for introducing basic nitrogen centers that can improve solubility and form key salt-bridge interactions with protein targets.

G cluster_workflow Reductive Amination Workflow Start Dissolve Indazole Aldehyde and Amine (R-NH₂) in Solvent (MeOH/DCM) Acid Add Acetic Acid (catalyst) to facilitate imine formation Start->Acid Stir Stir at Room Temperature (30-60 min) Acid->Stir Add_Reductant Add NaBH₃CN or STAB portion-wise Stir->Add_Reductant React Stir until completion (2-16 hours) Add_Reductant->React Quench Quench Reaction (e.g., with water or sat. NaHCO₃) React->Quench Workup Extract with Organic Solvent Quench->Workup Purify Purification (Chromatography or Crystallization) Workup->Purify Product Isolate C3-Aminomethyl Product Purify->Product

Caption: Generalized workflow for a reductive amination reaction.

Protocol: Synthesis of 4-Bromo-3-(aminomethyl)-1H-indazole-6-carboxylic acid

This protocol provides a general procedure for the reductive amination of the 3-formyl group.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsSample Amount (1 mmol scale)
This compound269.051.0269 mg
Primary or Secondary Amine (e.g., morpholine)87.121.1 - 1.596 - 131 mg
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Dichloromethane (DCM)--10 mL
Acetic Acid (optional catalyst)60.050.1 - 1.06 - 60 mg

Procedure

  • Reaction Setup : In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Amine Addition : Add the desired amine (1.1 eq). If the amine is supplied as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Imine Formation : Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Monitoring : Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup : Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to yield the final secondary or tertiary amine.

Application III: Amide Bond Formation

Application Note

The formation of an amide bond from a carboxylic acid and an amine is arguably the most critical reaction in medicinal chemistry. It is used to link molecular fragments, introduce functionalities, and build the final drug molecule. Standard coupling reagents like EDC (a water-soluble carbodiimide) in combination with an additive like HOBt or HOAt are commonly used.[14] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of solvent (e.g., DMF or DCM) and base (e.g., DIPEA) is important for ensuring the reaction goes to completion without racemization or side reactions. This reaction allows the 6-carboxylic acid of the indazole intermediate to be coupled with a diverse range of amines, forming the final products or advanced intermediates.[7]

G cluster_workflow Amide Coupling Workflow Start Dissolve Indazole Carboxylic Acid in Solvent (DMF) Add_Reagents Add Coupling Agents (EDC, HOBt) and Base (DIPEA) Start->Add_Reagents Stir_Activation Stir for Activation (15-30 min at 0 °C to RT) Add_Reagents->Stir_Activation Add_Amine Add Amine (R-NH₂) Stir_Activation->Add_Amine React Stir at Room Temperature (4-24 hours) Add_Amine->React Workup Aqueous Workup (e.g., pour into water) React->Workup Isolate Filter Precipitate or Extract with Organic Solvent Workup->Isolate Purify Purification (Crystallization or Chromatography) Isolate->Purify Product Isolate C6-Amide Product Purify->Product

Caption: Generalized workflow for an EDC/HOBt mediated amide coupling.

Protocol: Synthesis of 4-Bromo-3-formyl-1H-indazole-6-carboxamide

This protocol describes a standard amide coupling procedure.[14]

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsSample Amount (1 mmol scale)
This compound269.051.0269 mg
Amine (e.g., benzylamine)107.151.1118 mg
EDC·HCl191.701.2230 mg
HOBt135.121.2162 mg
DIPEA129.242.5323 mg (0.43 mL)
Anhydrous DMF--5 mL

Procedure

  • Reaction Setup : To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous N,N-Dimethylformamide (DMF).

  • Activator Addition : Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Nucleophile Addition : Add the desired amine (1.1 eq) to the reaction mixture.

  • Monitoring : Stir the reaction at room temperature for 4-24 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Workup : Once the reaction is complete, pour the reaction mixture into a beaker containing cold water (50 mL). A precipitate will often form.

  • Isolation : Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether or hexane to aid drying.

  • Purification : If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by flash column chromatography.

Conclusion: A Gateway to Complex Pharmaceuticals

This compound is a testament to the power of strategic functionalization in medicinal chemistry. By providing three orthogonal points of diversification, it allows for the systematic and efficient synthesis of complex libraries of drug-like molecules. The protocols outlined above for Suzuki coupling, reductive amination, and amide bond formation represent core, validated methodologies that can be adapted and combined to generate novel chemical entities. This intermediate serves as a reliable and versatile starting point for programs targeting a wide range of diseases, particularly in the development of next-generation kinase inhibitors.[4][7]

References

  • 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID | Cas 885523-37-5. (n.d.). LookChem. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(9), 2347. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6835-6844. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(7), 1185-1215. Retrieved from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(36), 26189-26199. Retrieved from [Link]

  • Synthesis and Utilization of 1 H -Indazole N -Oxides in the Production of C3-Functionalized 1 H -indazoles. (2020). European Journal of Organic Chemistry, 2020(39), 6205-6216. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6835-6844. Retrieved from [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2022). Catalysts, 12(10), 1109. Retrieved from [Link]

  • Indazoles Chemistry and Biological Activities. (2024). In book: Privileged Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(7), 8486-8498. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(23), 12727-12734. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(4), 503-524. Retrieved from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2022). Molecules, 27(23), 8206. Retrieved from [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Bioorganic Chemistry, 126, 105922. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2015). Molecules, 20(11), 19897-19907. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). The Journal of Organic Chemistry, 77(6), 2794-2803. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. (2021). Journal of Molecular Structure, 1234, 130161. Retrieved from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(23), 12727-12734. Retrieved from [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). BMC Chemistry, 18(1), 66. Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]

  • 1H-Indazole-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

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Derivatization of the Carboxylic Acid Group on the Indazole Ring: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-emetic properties.[3][4] A key handle for molecular diversification and the attachment of pharmacophoric groups is the carboxylic acid functionality at the 3-position of the indazole ring. This guide provides an in-depth exploration of the common and effective methods for derivatizing this carboxylic acid group, with a focus on the practical application and the chemical reasoning behind the chosen methodologies.

Strategic Approaches to Indazole-3-Carboxylic Acid Derivatization

The derivatization of the carboxylic acid group on the indazole ring primarily involves its conversion into esters and amides. These transformations are fundamental in drug discovery for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for establishing key interactions with biological targets. The choice of derivatization strategy depends on several factors, including the desired final compound, the stability of the starting materials and products, and the desired scale of the reaction.

Two main pathways are generally employed:

  • Direct Condensation: This approach involves the direct coupling of the carboxylic acid with an alcohol or an amine using a coupling agent. This method is often preferred for its operational simplicity.

  • Activation via Acid Chloride: The carboxylic acid is first converted to a more reactive acid chloride, which is then reacted with an alcohol or an amine. This two-step process can be advantageous for less reactive nucleophiles or when direct coupling methods are inefficient.

This guide will detail the protocols for these key transformations, providing insights into the selection of reagents and reaction conditions.

I. Amide Bond Formation: A Cornerstone of Indazole-Based Drug Discovery

Amide bond formation is arguably the most common derivatization of indazole-3-carboxylic acid, given the prevalence of the amide functional group in drug molecules. The direct coupling of the carboxylic acid with an amine is typically facilitated by a variety of coupling reagents that activate the carboxylic acid in situ.

The Rationale Behind Choosing a Coupling Reagent

The "soup" of amide coupling reagents can be daunting, but the choice is guided by factors such as reaction efficiency, prevention of side reactions (especially racemization in the case of chiral substrates), and the nature of the substrates.[5]

  • Carbodiimides (e.g., EDC.HCl): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and increase efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often used.[6] HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization and reacts cleanly with the amine.[6]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid amide bond formation with minimal racemization.[7][8] HATU, containing the 7-aza-HOBt (HOAt) moiety, is generally considered more reactive and superior in preventing racemization compared to HBTU.

  • Phosphonium Salts (e.g., BOP, PyBOP): (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also effective coupling reagents. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be beneficial in certain applications.[9]

The following workflow illustrates the general decision-making process for amide bond formation.

Amide_Formation_Workflow Start Start: Indazole-3-carboxylic Acid + Amine Coupling_Method Select Coupling Method Start->Coupling_Method EDC_HOBt EDC/HOBt Coupling Coupling_Method->EDC_HOBt Standard, cost-effective HBTU_HATU HBTU/HATU Coupling Coupling_Method->HBTU_HATU High efficiency, low racemization Acid_Chloride_Route Acid Chloride Route Coupling_Method->Acid_Chloride_Route Unreactive amines Workup_Purification Workup & Purification EDC_HOBt->Workup_Purification HBTU_HATU->Workup_Purification Acid_Chloride_Route->Workup_Purification Final_Product Indazole-3-carboxamide Workup_Purification->Final_Product

Caption: Decision workflow for indazole-3-carboxamide synthesis.

Protocol 1: Amidation using EDC.HCl and HOBt

This protocol is a widely used and reliable method for the synthesis of a diverse range of indazole-3-carboxamides.[4]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Amine (substituted aryl or aliphatic)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 10% Methanol in Chloroform

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add HOBt (1.2 equiv), EDC.HCl (1.2 equiv), and TEA (3.0 equiv).

  • Stir the reaction mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with 10% methanol in chloroform (2 x 30 mL).

  • Combine the organic layers and wash with 10% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-5% methanol in chloroform) to afford the desired 1H-indazole-3-carboxamide.[4]

II. Esterification: Modulating Polarity and Bioavailability

Esterification of indazole-3-carboxylic acid is a crucial strategy for enhancing lipophilicity and oral bioavailability of drug candidates. Two primary methods are commonly employed: Fischer esterification and esterification via the acid chloride.

Protocol 2: Fischer Esterification with Methanol

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, and it can also serve as the solvent.[1]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Methanesulfonic acid (or concentrated Sulfuric Acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 1H-indazole-3-carboxylic acid (1.0 equiv) in methanol (serving as both reactant and solvent).

  • Carefully add a catalytic amount of methanesulfonic acid (e.g., ~0.1 equiv).[10]

  • Heat the mixture to reflux and maintain for 5 hours, with stirring.[10] Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.

  • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Add water to the mixture and collect the precipitated solid by filtration.

  • Dissolve the wet solid in methylene chloride and separate from any remaining water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl 1H-indazole-3-carboxylate.[10]

Fischer_Esterification reagents Indazole-3-COOH + MeOH (excess) H+ protonation Protonation of Carbonyl Oxygen reagents->protonation Step 1 attack Nucleophilic Attack by MeOH protonation->attack Step 2 tetrahedral Tetrahedral Intermediate attack->tetrahedral Step 3 proton_transfer Proton Transfer tetrahedral->proton_transfer Step 4 elimination Elimination of H2O proton_transfer->elimination Step 5 deprotonation Deprotonation elimination->deprotonation Step 6 product Methyl Indazole-3-carboxylate + H2O deprotonation->product Final

Caption: Mechanism of Fischer Esterification of Indazole-3-carboxylic Acid.

III. Activation via Indazole-3-carbonyl Chloride: A Versatile Intermediate

For challenging derivatizations, such as with sterically hindered or electron-deficient amines and alcohols, converting the carboxylic acid to the more reactive acid chloride is a highly effective strategy. Thionyl chloride (SOCl₂) is a common and efficient reagent for this transformation.

Protocol 3: Synthesis of Indazole-3-carbonyl Chloride

CAUTION: Thionyl chloride is a corrosive and toxic reagent. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction produces HCl and SO₂ gases.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of Dimethylformamide (DMF)

  • Anhydrous dichloromethane (CH₂Cl₂) or another inert solvent

Procedure:

  • To a stirred suspension of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the volatile acidic byproducts.

  • The resulting crude indazole-3-carbonyl chloride is often used immediately in the next step without further purification.

The freshly prepared indazole-3-carbonyl chloride can then be reacted with a wide range of nucleophiles. For instance, in the synthesis of the anti-emetic drug Granisetron, 1-methylindazole-3-carbonyl chloride is reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a base like triethylamine.

Quantitative Data Summary

Derivatization MethodSubstrate (Amine/Alcohol)ReagentsSolventYield (%)Reference
AmidationN-benzylamineEDC.HCl, HOBt, TEADMF84[4]
AmidationN,N-diethylamineEDC.HCl, HOBt, TEADMF78[4]
Amidation(S)-3-aminoquinuclidineHBTU, DIPEADMF>70 (as part of a multi-step synthesis)[7]
Esterification3-chloropropyl (2-aminophenyl) acetateNaNO₂, Acetic AcidNot specified94[3]
Esterification5-methyl-2-amino-N-phenylphenylacetamideNaNO₂, Acetic AcidNot specified95[3]
Fischer EsterificationMethanolMethanesulfonic acidMethanol60[10]

Conclusion

The derivatization of the carboxylic acid group on the indazole ring is a critical step in the synthesis of many biologically active molecules. The choice of method, whether it be direct amide or ester formation, or a two-step process via the acid chloride, should be guided by the specific requirements of the target molecule and the nature of the substrates. The protocols outlined in this guide provide a solid foundation for researchers to effectively explore the chemical space around the indazole scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • Lanzhou Jiaotong University. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Croom, D., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). US20110172428A1.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Shi, F., & Larock, R. C. (2009). 1H-INDAZOLE-3-CARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 86, 315.
  • PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

  • Santar, Z., et al. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • University of Waterloo. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Teixeira, F., et al. (2014).
  • Jarvest, R. L., et al. (2014). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Science, 346(6215), 1352-1356.
  • Gandeepan, P., & Rajamalli, P. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(39), 5179-5182.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Novick, S., et al. (2014).
  • The Organic Chemistry Tutor. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. Retrieved from [Link]

  • Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-33.
  • Xu, L., et al. (2019). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 21(19), 7868-7872.

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Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Indazoles

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a particularly valuable and versatile building block.[2] Its trifunctional nature—a reactive bromine atom for cross-coupling, a formyl group for subsequent derivatization (e.g., reductive amination), and a carboxylic acid for amide bond formation—makes it an ideal starting point for the synthesis of complex molecular libraries.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[3][4] Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups have made it indispensable in drug discovery. This guide provides an in-depth analysis and a field-proven protocol for the successful Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states in three fundamental steps.[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole substrate. This is often the rate-limiting step. The presence of electron-withdrawing groups (like the formyl and carboxylic acid on our substrate) typically accelerates this step.[5][8]

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[9]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Cycle Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 L₂Pd⁰ (Active Catalyst) pd_complex L₂Pdᴵᴵ(Ar¹)(X) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_r_complex L₂Pdᴵᴵ(Ar¹)(Ar²) pd_complex->pd_r_complex borate_waste X-B(OR)₂(OH)⁻ pd_complex->borate_waste transmetalation Transmetalation transmetalation->pd_r_complex transmetalation->borate_waste pd_r_complex->pd0 reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination product Ar¹-Ar² (Coupled Product) reductive_elimination->product ar1x Ar¹-X (Indazole-Br) ar1x->oxidative_addition ar2b Ar²-B(OR)₂ (Boronic Acid) ar2b->transmetalation base Base (e.g., CO₃²⁻) base->transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Strategic Considerations for a Multifunctional Substrate

The unique combination of functional groups on this compound presents specific challenges and opportunities that must be addressed for a successful reaction.

  • The Unprotected N-H Group: The indazole N-H is acidic and can interfere with catalysis by coordinating to the palladium center or reacting with the base. While N-protection is a common strategy, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, have shown high efficacy in coupling unprotected nitrogen-rich heterocycles.[10] For this protocol, we will proceed without protection, which improves step-economy, but requires careful selection of the catalyst and base.

  • The Carboxylic Acid: The acidic proton of the carboxylic acid will be deprotonated by the base. Therefore, at least one additional equivalent of base must be used to account for this. The resulting carboxylate anion could potentially act as a ligand for the palladium, potentially inhibiting the reaction.[11] Using a stronger, non-coordinating base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can mitigate this risk.

  • The Formyl (Aldehyde) Group: Aldehydes are generally well-tolerated in Suzuki couplings. The electron-withdrawing nature of the formyl group enhances the reactivity of the aryl bromide toward oxidative addition.[5] However, under certain conditions, aldehydes can coordinate to the catalyst or undergo side reactions.[12] Using mild reaction conditions and ensuring a properly degassed environment minimizes these risks.

Optimized Protocol for Suzuki Coupling

This protocol is designed as a robust starting point, leveraging conditions reported for similar challenging heteroaryl couplings.[3][13]

4.1 Materials and Reagents

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) OR XPhos Pd G3 (2-5 mol%) for more challenging couplings.

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv). Must be finely powdered and dried.

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture). Solvents must be rigorously degassed.

4.2 Equipment

  • Microwave synthesis vial or Schlenk flask

  • Magnetic stirrer and heat block or microwave reactor

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • TLC plates or LC-MS for reaction monitoring

4.3 Step-by-Step Experimental Procedure

  • Vessel Preparation: To an oven-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.37 mmol, 1.0 equiv), the desired boronic acid (1.2 equiv), and cesium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane/H₂O 4:1).

  • Degassing: Bubble argon through the stirred suspension for an additional 15 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Briefly remove the cap and add the palladium catalyst [e.g., Pd(PPh₃)₄, 21 mg, 0.0185 mmol, 5 mol%]. Reseal the vessel immediately and briefly purge with inert gas.

  • Reaction:

    • Microwave: Place the vial in the microwave reactor and heat to 120-140 °C for 20-40 minutes.[3][13]

    • Conventional Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, facilitating extraction into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to improve peak shape) to afford the desired product.

Reaction Condition Optimization

The optimal conditions can vary based on the specific boronic acid partner used. The following table summarizes key parameters that can be screened for optimization.

ParameterCondition A (Standard)Condition B (Mild)Condition C (For Chlorides/Difficult Substrates)Rationale & Causality
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) + SPhos (6 mol%)XPhos Pd G3 (2-5 mol%)Pd(PPh₃)₄ is a reliable classic.[7] Buchwald ligands (SPhos, XPhos) are more active, tolerate N-H groups well, and are better for less reactive partners.[10]
Base Cs₂CO₃ (3 equiv)K₃PO₄ (3 equiv)K₂CO₃ (3 equiv)Cs₂CO₃ offers good solubility and high activity.[3] K₃PO₄ is a strong, non-nucleophilic base. K₂CO₃ is milder and can prevent decomposition of sensitive substrates.[1]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF (anhydrous)Aqueous mixtures facilitate the dissolution of the base and activation of the boronic acid.[14] Anhydrous conditions may be necessary if substrate hydrolysis is an issue.[15]
Temperature 100-140 °C80 °C110-120 °CHigher temperatures accelerate the reaction but can lead to catalyst decomposition or side reactions. Optimization is key.
Typical Yield 60-85%50-75%40-80%Yields are highly dependent on the electronic and steric properties of the boronic acid coupling partner.

Troubleshooting Common Issues

Even robust protocols can encounter problems. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Low-Yield Reactions start Low or No Product Formation check_reagents Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvents? - Active Catalyst? start->check_reagents check_setup Review Reaction Setup - Fully Inert Atmosphere? - Sufficient Stirring? - Correct Temperature? check_reagents->check_setup Reagents OK homocoupling Problem: Boronic Acid Homocoupling check_setup->homocoupling Setup OK, Side Product Observed dehalogenation Problem: Dehalogenation check_setup->dehalogenation Setup OK, Side Product Observed no_conversion Problem: No Conversion check_setup->no_conversion Setup OK, Only Starting Material solve_homocoupling Solution: Improve Degassing Technique. Reduce Reaction Temperature. homocoupling->solve_homocoupling solve_dehalogenation Solution: Use a less protic solvent (e.g., Toluene). Try a milder base (e.g., K₂CO₃). dehalogenation->solve_dehalogenation solve_no_conversion Solution: Switch to a more active catalyst (e.g., XPhos Pd G3). Increase temperature or reaction time. no_conversion->solve_no_conversion

A logical workflow for diagnosing and solving common Suzuki coupling issues.
  • Issue: Low Conversion & Starting Material Remains.

    • Cause: The most common cause is catalyst deactivation due to oxygen.[16] The Pd(0) species can oxidize to inactive palladium black. Another cause could be impure solvents or reagents.

    • Solution: Ensure all solvents are rigorously degassed. Use fresh, high-quality reagents. Consider switching to a more robust, air-stable pre-catalyst like a Buchwald G3 or G4 palladacycle.[17]

  • Issue: Protodebromination (Bromine replaced by Hydrogen).

    • Cause: This side reaction can occur when a source of hydride is present, often from the solvent or base.[6]

    • Solution: Switch to a less protic solvent system (e.g., Toluene/water or anhydrous DMF). Ensure the base is not a hydride source.

  • Issue: Homocoupling of the Boronic Acid.

    • Cause: This is another side reaction often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[6]

    • Solution: The primary remedy is more thorough degassing of the reaction mixture before and after solvent addition.

  • Issue: Protodeborylation of the Boronic Acid.

    • Cause: Boronic acids can be unstable, especially electron-deficient ones, and can degrade over time in the reaction mixture before coupling occurs.[16]

    • Solution: Use fresh boronic acid. Alternatively, use a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA ester, which are designed for slow release of the boronic acid under the reaction conditions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics - ACS Publications. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing). [Link]

  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]

  • The Suzuki Reaction. Myers' Group, Harvard University. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI. [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing). [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. LookChem. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids. ResearchGate. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. PMC - PubMed Central. [Link]

  • Scope of the Decarbonylative Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Do carboxylic acids interfere with Suzukis? Reddit. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. MDPI. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]

  • Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. ResearchGate. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

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Application Notes & Protocols: Reductive Amination of Vanillin's Formyl Group

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vanillin Amination

Vanillin, a readily available aromatic aldehyde derived from lignin, serves as a critical starting material in the synthesis of various high-value compounds. Its derivatives are pivotal in the development of pharmaceuticals, agrochemicals, and specialty polymers. The conversion of vanillin's formyl group into an amine is a key synthetic transformation, unlocking access to compounds like vanillylamine, an intermediate in the production of capsaicinoids such as nonivamide.[1][2] Reductive amination stands out as one of the most efficient and widely used methods for this conversion due to its operational simplicity and high atom economy.[3][4] This powerful reaction converts a carbonyl group into an amine via an intermediate imine, offering a controlled and often one-pot procedure for C-N bond formation.[3][5][6]

This guide provides a detailed exploration of various reductive amination protocols applicable to vanillin, offering insights into the mechanistic nuances and practical considerations for each method. The protocols are designed to be robust and adaptable, catering to diverse laboratory settings and research objectives.

Mechanistic Overview: The Core of Reductive Amination

Reductive amination proceeds in two fundamental steps: the formation of an imine (or iminium ion) followed by its reduction to an amine.[3][7] The initial step involves the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form the C=N double bond of the imine.[3] The subsequent reduction of the imine is the final step in forming the desired amine.

The choice of reducing agent is critical and dictates whether the reaction is a one-pot (direct) or two-step (indirect) process.[3][8] Milder, more selective reducing agents can be present from the start, as they will preferentially reduce the iminium ion over the aldehyde.[9][10] Stronger reducing agents would prematurely reduce the starting aldehyde and must be added after imine formation is complete.[9][11]

Caption: General workflow of a reductive amination reaction.

Key Protocols for the Reductive Amination of Vanillin

Several robust methods exist for the reductive amination of vanillin. The choice of protocol often depends on the desired scale, the nature of the amine, and the available laboratory resources.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent, making it ideal for one-pot reductive aminations.[11][12][13][14] Its reduced reactivity prevents the premature reduction of the aldehyde, allowing it to coexist with the carbonyl compound while selectively reducing the in-situ formed iminium ion.[13] This method is known for its high yields and broad functional group tolerance.[12][14]

Causality Behind Experimental Choices:

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and does not react with STAB.[11][12][14]

  • Stoichiometry: A slight excess of the amine and reducing agent is often used to drive the reaction to completion.

  • Temperature: The reaction is typically run at room temperature, reflecting the mildness of the reducing agent.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1 equivalent) in 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • STAB Addition: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the vanillin spot disappears.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Method

Sodium cyanoborohydride is another selective reducing agent that is particularly effective under mildly acidic conditions (pH 4-5).[9][15] The acidic environment catalyzes imine formation, and NaBH₃CN is stable at this pH, allowing for a one-pot procedure.[3][16] It is less reactive than sodium borohydride, which prevents the reduction of the starting aldehyde.[9][15]

Causality Behind Experimental Choices:

  • Solvent and pH: Methanol is a common solvent, and a small amount of acetic acid is added to maintain a slightly acidic pH, which is optimal for imine formation without deactivating the amine nucleophile.[9]

  • Safety: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids.[15][17] Therefore, the workup must be performed carefully in a well-ventilated fume hood.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve vanillin (1 equivalent) and the amine (1.2 equivalents) in methanol in a round-bottom flask.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Carefully concentrate the reaction mixture. Add water and basify with NaOH to hydrolyze any remaining borohydride complexes.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify as needed.

Protocol 3: Catalytic Hydrogenation

For a greener and often more scalable approach, catalytic hydrogenation is an excellent choice.[18] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The hydrogen can be supplied as a gas or from a transfer agent like ammonium formate.[18]

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a common and effective catalyst for the reduction of imines.

  • Hydrogen Source: Pressurized hydrogen gas is efficient but requires specialized equipment. Ammonium formate is a convenient alternative for transfer hydrogenation.

  • Solvent: Protic solvents like methanol or ethanol are typically used.

Detailed Step-by-Step Methodology (Transfer Hydrogenation):

  • Reaction Setup: In a round-bottom flask, combine vanillin (1 equivalent), the amine (1.2 equivalents), and ammonium formate (3-5 equivalents) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol %) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by an appropriate method, such as acid-base extraction or chromatography.[19]

Comparison of Protocols
ProtocolReducing AgentSolventConditionsAdvantagesDisadvantages
STAB NaBH(OAc)₃DCE, THFRoom TempHigh yield, mild, broad functional group tolerance[12][14]Reagent is moisture sensitive[11]
Cyanoborohydride NaBH₃CNMethanolMildly AcidicGood for one-pot reactions[17]Toxic reagent, potential for HCN release[15]
Catalytic Hydrogenation H₂/Pd/CMethanol, EthanolElevated Temp/PressureGreen, scalable, no hydride reagentsRequires specialized equipment for H₂ gas

Specialized Reductive Amination Reactions

For specific applications, such as the synthesis of tertiary amines, classic named reactions offer efficient pathways.

Leuckart-Wallach Reaction

This reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source (if ammonia is desired).[20][21] It is particularly useful for synthesizing N-formylated or N-methylated amines directly from carbonyl compounds and typically requires high temperatures.[20][21] The reaction proceeds through an iminium ion intermediate which is then reduced by a hydride from formate.[20]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using formaldehyde and formic acid.[22][23][24] This reaction is an excellent way to produce tertiary amines and is irreversible due to the formation of carbon dioxide gas.[22] It is a robust reaction that typically proceeds to completion, avoiding the formation of quaternary ammonium salts.[22]

Caption: Overview of Leuckart-Wallach and Eschweiler-Clarke reactions.

Conclusion

The reductive amination of vanillin is a versatile and indispensable tool in synthetic chemistry. The choice of protocol depends on a careful consideration of factors such as the desired product, scale, and available resources. The methods outlined in this guide, from the use of mild borohydride reagents to catalytic hydrogenation and classic named reactions, provide a comprehensive toolkit for researchers in drug development and other scientific fields. By understanding the underlying principles and practical details of each protocol, scientists can effectively leverage the synthetic potential of vanillin to create a wide array of valuable amine-containing molecules.

References

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • ACS Publications. (2021). Renewable Vanillylamine Synthesis from Lignin-Derived Feedstocks. [Link]

  • Wikipedia. (n.d.). Vanillylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (n.d.). Synthesis of vanillylamine from vanillic acid. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Boston University. (2011). Reductive Amination Reaction. [Link]

  • ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • ResearchGate. (n.d.). Recent Advances in Reductive Amination Catalysis and Its Applications. [Link]

  • PubMed. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Myers, J. W. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • ACS Publications. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • WordPress. (2026). Reductive Amination. [Link]

  • MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ACS Publications. (2013). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

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  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

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Synthesis of kinase inhibitors using 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Modular Synthetic Strategy for Novel Kinase Inhibitors from 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase active site has made it a cornerstone of numerous FDA-approved drugs, including pazopanib and axitinib. The subject of this guide, This compound , represents a highly versatile starting material. Its trifunctional nature provides three orthogonal chemical handles, allowing for a modular and systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This document outlines a strategic approach to leverage this building block, providing detailed, field-tested protocols for sequential modification at its three key positions: the C3-formyl, C4-bromo, and C6-carboxylic acid groups. The causality behind reagent selection and reaction conditions is explained to empower researchers to adapt these methods for their specific kinase targets.

Core Concept: A Tri-Functional Platform for Kinase Inhibitor Synthesis

The power of this compound lies in its three distinct reactive sites. A strategic, stepwise modification of these sites allows for the construction of a diverse library of inhibitors.

  • C3-Formyl Group: This aldehyde is the primary gateway for introducing substituents that will project into the ATP binding site. Reductive amination is the most direct method to install a variety of amine-containing side chains, which can be tailored to interact with specific residues.

  • C6-Carboxylic Acid Group: This position is ideal for extending the molecule towards the solvent-exposed region of the kinase. Conversion to an amide is a classic strategy to improve solubility and engage in further hydrogen bonding interactions, often a key element in achieving high affinity and selectivity.

  • C4-Bromo Group: The bromine atom is perfectly positioned for modern cross-coupling reactions. Palladium-catalyzed methods like the Suzuki-Miyaura coupling can be used to append aryl or heteroaryl fragments, which can be used to fine-tune the inhibitor's profile, including targeting the DFG-out conformation of kinases.

The following diagram illustrates the proposed modular workflow.

G A 4-Bromo-3-formyl-1H-indazole- 6-carboxylic acid (Starting Material) B Step 1: Reductive Amination (C3-Formyl Modification) A->B  R1-NH2, NaBH(OAc)3 C Step 2: Amide Coupling (C6-Carboxylic Acid Modification) B->C  R2-NH2, HATU D Step 3: Suzuki Cross-Coupling (C4-Bromo Modification) C->D  R3-B(OH)2, Pd catalyst E Final Kinase Inhibitor Library D->E

Caption: Modular workflow for synthesizing kinase inhibitors.

Experimental Protocols & Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, consulting the relevant Safety Data Sheets (SDS) before use.

Protocol 1: Selective Reductive Amination at the C3-Formyl Position

This protocol details the reaction of the C3-aldehyde with a primary amine to generate a secondary amine linkage. This is a crucial step for introducing the initial hinge-binding or deep-pocket-exploring fragment.

Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is tolerant of the carboxylic acid functionality and the aryl bromide. Unlike other borohydrides, it does not readily reduce the aldehyde in the absence of an iminium ion intermediate, minimizing side reactions and allowing for a convenient one-pot procedure.

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Suspend the starting material in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary amine (R1-NH2) (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes. The reaction is often slightly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired C3-aminated intermediate.

Data Interpretation:

  • LC-MS: Expect to see a new peak with the expected mass corresponding to the product.

  • ¹H NMR: Disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals corresponding to the R1 group and a new methylene group adjacent to the amine.

Protocol 2: Amide Coupling at the C6-Carboxylic Acid Position

This protocol focuses on coupling the C6-carboxylic acid with a desired amine (R2-NH2) to build out the solvent-facing portion of the inhibitor.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent. It rapidly activates the carboxylic acid, and when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), it minimizes side reactions and racemization (if chiral amines are used).

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the product from Protocol 1 (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition:

    • Add the desired amine (R2-NH2) (1.2 eq).

    • Add HATU (1.2 eq).

    • Add DIPEA (2.5 eq) dropwise.

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

    • Transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography or preparative HPLC to obtain the C6-amide product.

Data Interpretation:

  • LC-MS: A mass shift corresponding to the addition of the R2-amide fragment.

  • ¹H NMR: Disappearance of the carboxylic acid proton (often a broad singlet >12 ppm) and appearance of a new amide N-H proton signal (typically 7-9 ppm) along with signals for the R2 group.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position

This final core protocol installs a (hetero)aryl group at the C4 position, a common strategy for enhancing potency and modulating the inhibitor's selectivity profile.

Rationale: The Suzuki-Miyaura cross-coupling is a robust and versatile C-C bond-forming reaction. A palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), is used to couple the aryl bromide with a boronic acid or boronate ester. The choice of ligand, base, and solvent system is crucial for achieving high yields and can be screened for optimization.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the product from Protocol 2 (1.0 eq), the desired (hetero)aryl boronic acid or ester (R3-B(OH)2) (1.5 eq), and a suitable base such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 - 0.10 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Monitor by LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the final compound by flash column chromatography or preparative HPLC.

Data Interpretation:

  • LC-MS: A mass shift corresponding to the replacement of the bromine atom with the R3-aryl group.

  • ¹H NMR: Disappearance of the characteristic downfield shift of protons adjacent to the bromine and the appearance of new aromatic signals corresponding to the R3 group.

Visualization of the Chemical Transformation

The following diagram illustrates the sequential chemical modifications on the indazole core.

Application Note: Leveraging 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Indazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2] The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting protein kinases, due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3]

This application note details a comprehensive strategy for utilizing 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid , a versatile and strategically functionalized fragment, in an FBDD campaign. Its unique substitution pattern offers multiple vectors for chemical elaboration, making it an ideal starting point for a hit-to-lead program.[4] The bromine atom provides a handle for cross-coupling reactions, the formyl group can be engaged in reductive amination or other condensations, and the carboxylic acid allows for amide bond formation. This multi-functionality is a key asset in the rapid evolution of a fragment hit.[4]

We will outline a workflow from initial fragment screening using biophysical methods to hit validation and provide detailed protocols for researchers in drug discovery. This guide is exemplified through a hypothetical FBDD campaign targeting a protein kinase.

Physicochemical Properties of the Fragment

A successful fragment library is built on compounds with desirable physicochemical properties. This compound aligns well with the "Rule of Three," a guiding principle for fragment design.

PropertyValue"Rule of Three" Guideline
Molecular Weight 269.05 g/mol ≤ 300 Da
cLogP (Predicted) ~1.5-2.5≤ 3
Hydrogen Bond Donors 2 (indazole N-H, carboxylic acid O-H)≤ 3
Hydrogen Bond Acceptors 4 (indazole N, formyl O, carboxylic acid O, O)> 3 (common deviation)
Rotatable Bonds 1≤ 3

Note: While the number of hydrogen bond acceptors is slightly above the guideline, this is a common and often beneficial deviation in successful fragment libraries, providing more opportunities for specific interactions.

The FBDD Workflow: A Strategic Overview

Our proposed workflow is a multi-stage process designed to efficiently identify and validate fragment hits, and then guide their optimization into potent lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Primary Screen (e.g., SPR, TSA) B Hit Confirmation (Dose-response) A->B C Orthogonal Biophysical Method (e.g., NMR) B->C D Structural Biology (X-ray Crystallography) C->D E Structure-Guided Design D->E F Synthesis of Analogs E->F G SAR Analysis F->G G->E Hit_to_Lead cluster_0 Growth Vectors fragment This compound Br CHO COOH vector1 Vector 1 (C4-Br) Suzuki/Sonogashira Coupling (Probes solvent-exposed regions) fragment:f0->vector1 Elaboration vector2 Vector 2 (C3-CHO) Reductive Amination (Targets nearby pockets) fragment:f1->vector2 Elaboration vector3 Vector 3 (C6-COOH) Amide Coupling (Forms new H-bonds) fragment:f2->vector3 Elaboration lead Potent Lead Compound (Improved Affinity & Selectivity) vector1->lead vector2->lead vector3->lead

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and drug development.[1][2][3] Their cyclic structures, incorporating at least one heteroatom such as nitrogen, oxygen, or sulfur, confer unique physicochemical properties that are pivotal for biological activity.[1][2] It is estimated that over half of all known organic compounds are heterocyclic, a testament to their versatility and importance.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies, field-proven insights, and step-by-step protocols for the construction of these vital molecular scaffolds.

The narrative will move from foundational cycloaddition and condensation reactions to modern sustainable and technologically advanced methods, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Section 1: Foundational Strategies for Heterocycle Construction

The classical methods for synthesizing heterocycles remain indispensable tools in the organic chemist's arsenal. These reactions, often named after their discoverers, provide robust and versatile pathways to a wide array of heterocyclic cores.

Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions are powerful methods for constructing cyclic molecules in a controlled manner.[7] Among these, 1,3-dipolar cycloadditions are particularly valuable for the synthesis of five-membered heterocycles.[7][8][9]

The Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a prime example of a pericyclic reaction that unites a 1,3-dipole with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring.[8][10][11] The reaction proceeds in a concerted [4π + 2π] fashion, similar to the Diels-Alder reaction.[8][11]

Causality in Mechanism: The reaction's efficiency and stereospecificity stem from the concerted nature of the bond formation, where the highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other.[8] Electron-withdrawing groups on the dipolarophile lower its LUMO energy, facilitating interaction with the dipole's HOMO and accelerating the reaction.[8]

A significant advancement in this area is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction that provides exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[10] In contrast, the Ruthenium-catalyzed version (RuAAC) yields the 1,5-regioisomer.[10]

Protocol 1: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general procedure for the CuAAC reaction.

Materials:

  • Benzyl azide (1 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • Sodium ascorbate (0.1 mmol, 0.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

  • tert-Butanol/Water (1:1 mixture, 5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add benzyl azide and phenylacetylene.

  • Dissolve the starting materials in the t-BuOH/H₂O solvent mixture.

  • Add sodium ascorbate, followed by the copper(II) sulfate pentahydrate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Self-Validation: The formation of a single regioisomer, confirmed by NMR spectroscopy, validates the click chemistry pathway. The reaction's high yield and clean profile are characteristic of this highly reliable transformation.

Huisgen_Cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N-N≡N (Azide - 1,3-Dipole) Triazole 1,4-Disubstituted-1,2,3-Triazole Azide->Triazole [3+2] Cycloaddition Alkyne R2-C≡C-H (Alkyne - Dipolarophile) Alkyne->Triazole Copper Cu(I) Catalyst Copper->Azide Catalyzes Paal_Knorr_Mechanism Start 1,4-Dicarbonyl Compound Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Enolization Enolization of second Carbonyl Start->Enolization Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Enolization->Cyclization Hemiacetal Cyclic Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration Acid-Catalyzed Dehydration Hemiacetal->Dehydration H+, -H2O Product Substituted Furan Dehydration->Product

Caption: Key steps in the Paal-Knorr furan synthesis mechanism.

Section 2: Modern Synthetic Methodologies

While classical methods are robust, modern synthetic chemistry emphasizes efficiency, sustainability, and the ability to generate molecular diversity rapidly. This has led to the development and refinement of powerful new strategies.

Transition-Metal Catalysis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl and N-heteroaryl compounds by creating a reliable and general method for forming C-N bonds. [12]This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. [12]Its development was a significant breakthrough, as traditional methods for these couplings were often harsh and had limited scope. [12] Causality in Catalyst and Ligand Choice: The success of the Buchwald-Hartwig amination hinges on the catalytic cycle of the palladium complex. The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as biarylphosphines, accelerate the rate-limiting reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated. Bidentate ligands like BINAP and DPEPhos were early successes, preventing catalyst decomposition and allowing for the coupling of a broader range of substrates. [12]

Ligand Generation Key Features Typical Substrates
First Generation Monodentate, e.g., P(o-tolyl)₃ Aryl bromides, secondary amines
Second Generation Bidentate, e.g., BINAP, DPPF Aryl iodides/triflates, primary amines [12]

| Third Generation | Bulky, electron-rich biarylphosphines | Aryl chlorides, ammonia equivalents |

Sustainable and Enabling Technologies

Modern synthesis is increasingly driven by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. [3][13][14][15][16]

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. [17][18][19]Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. [17]This can lead to different product selectivities compared to conventional methods and enables reactions that might not proceed otherwise. [20][21]This technique is particularly effective for multi-component reactions, like the Hantzsch synthesis, and for reactions in solvent-free conditions. [13][17][20]

Protocol 3: Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol provides an accelerated, green alternative to the conventional heating method. [22] Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione, 1 mmol)

  • Ethanol/Water (1:1, 3 mL)

  • Optional: Catalytic HCl (1 drop of 1M solution)

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl compound.

  • Add the ethanol/water solvent system. Note: For many substrates, no acid catalyst is needed under microwave conditions.

  • Seal the vial and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure.

  • After the reaction, cool the vial to room temperature.

  • Transfer the contents to a separatory funnel, dilute with water (10 mL), and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the furan product.

Self-Validation: The rapid consumption of starting material, as monitored by TLC or LC-MS, and the high yield of the clean product validate the efficiency of the microwave protocol. Comparing the reaction time and yield to the conventional method (Protocol 2) provides a direct measure of the process improvement.

Tech_Comparison cluster_conventional Conventional Synthesis cluster_modern Modern Technologies Conventional_Heating External Heating (Oil Bath) Long_Time Long Reaction Times (Hours) Conventional_Heating->Long_Time Solvents Often requires high-boiling solvents Long_Time->Solvents Microwave Microwave Irradiation Short_Time Short Reaction Times (Minutes) Microwave->Short_Time Flow_Chem Flow Chemistry Scalability Enhanced Scalability & Safety Flow_Chem->Scalability Green_Solvents Enables use of green solvents or solvent-free Short_Time->Green_Solvents Scalability->Green_Solvents

Caption: Comparison of conventional and modern synthetic technologies.

Flow Chemistry

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. [23][24]Reagents are pumped through a network of tubes and reactors where the reaction occurs. [25][26]This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. [24][25]The small reactor volumes make it ideal for handling hazardous reagents and for rapid optimization of reaction conditions. The scalability of flow processes is also a significant advantage for industrial applications. [27]

Conclusion

The synthesis of heterocyclic compounds is a dynamic and evolving field. While classical reactions like the Paal-Knorr and Hantzsch syntheses provide the foundational logic for ring construction, modern methodologies are continually pushing the boundaries of what is possible. Transition-metal catalysis has opened up new avenues for bond formation, while enabling technologies like microwave and flow chemistry are making synthesis faster, safer, and more sustainable. For researchers in drug discovery and development, a deep understanding of these diverse strategies—from the mechanistic underpinnings to the practical protocols—is essential for the successful design and creation of the next generation of therapeutic agents.

References

  • Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.
  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal.
  • GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. (n.d.). ijrpr.com.
  • Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2024). MDPI.
  • Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. (2025). BenchChem.
  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Kruithof, A., Ruijter, E., & Orru, R. V. A. (n.d.). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Bentham Science.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (n.d.). Refubium.
  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2017). MDPI.
  • Synthesis and Applications of Heterocyclic Compounds: A Short Review. (2023). IJIRCT.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences.
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  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (n.d.). Google Books.
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  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. (2018). PMC - NIH.
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  • A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. (n.d.). ijisrt.com.
  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. (n.d.). ER Publications.
  • Green Synthesis of Heterocycles. (n.d.). Frontiers Research Topic.
  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. MDPI.
  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024). ResearchGate.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2018). MDPI.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). IJRPC.
  • Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI Books.
  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.
  • [8+ 2] Cycloaddition Reactions in the Construction of Heterocycles. (n.d.). ResearchGate.
  • Flow Chemistry for the Synthesis of Heterocycles. (2018). Bookswagon.
  • Recent advances in continuous flow synthesis of heterocycles. (2021). PubMed.
  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). NIH.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). Jetir.Org.
  • Furan synthesis. (n.d.). Organic Chemistry Portal.
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  • Cycloaddition reactions. (n.d.). Science Trove.
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  • Heterocyclic Synthesis Cycloaddition Reaction. (2025). YouTube.
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). The Journal of Organic Chemistry - ACS Publications.
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  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As a key building block in pharmaceutical research, achieving a high yield and purity of this molecule is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.

Synthesis Overview: The Vilsmeier-Haack Approach

The most common and direct route to introduce a formyl group onto the C3 position of an indazole ring is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an electron-rich aromatic substrate using a "Vilsmeier reagent," an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]

The logical substrate for this transformation is 4-Bromo-1H-indazole-6-carboxylic acid . The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis during work-up to yield the final aldehyde.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagent Prepare Vilsmeier Reagent (POCl₃ in anhydrous DMF at 0°C) add_substrate Slowly add 4-Bromo-1H-indazole-6-carboxylic acid prep_reagent->add_substrate Under Inert Atmosphere (N₂ or Ar) heating Heat Reaction Mixture (e.g., 60-80°C) Monitor by TLC add_substrate->heating Allow to warm to RT, then heat quench Quench Reaction (Ice-cold aqueous NaOAc or NaOH) heating->quench After starting material is consumed extract Adjust pH & Extract (or filter precipitate) quench->extract purify Purification (Recrystallization or Column Chromatography) extract->purify product Final Product: This compound purify->product

Caption: High-level workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What is the primary cause?

A: The most significant challenge in this specific synthesis is the electronic nature of the starting material. The indazole ring is naturally electron-rich, but the presence of two powerful electron-withdrawing groups (EWG), the 4-bromo and 6-carboxylic acid substituents, deactivates the ring towards electrophilic attack.[7][8] The Vilsmeier reagent is a relatively weak electrophile, making the reaction inherently difficult.[4][5]

Solutions:

  • Increase Reaction Temperature: While the Vilsmeier reagent is formed at low temperatures (0°C), the formylation step often requires significant thermal energy to overcome the activation barrier. After adding the substrate, allow the mixture to warm to room temperature, then gradually heat to 60-80°C.[6][7]

  • Extend Reaction Time: Deactivated substrates require longer reaction times. Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC). If starting material persists after several hours, consider extending the reaction time, even overnight.[7]

  • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 2.0 to 3.0 molar equivalents) can help drive the equilibrium towards the product.[7] However, be cautious, as this can sometimes lead to more side products.

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure your DMF is anhydrous and all glassware is oven-dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Logic Flow

G start Problem: Low or No Yield check_tlc Analyze TLC Plate start->check_tlc sm_present Is starting material (SM) the major spot? check_tlc->sm_present action_sm Cause: Insufficient Reactivity - Increase Temperature (60-80°C) - Extend Reaction Time (monitor) - Increase Reagent Equivalents sm_present->action_sm Yes sm_absent Is SM consumed but multiple new spots appear? sm_present->sm_absent No action_side_products Cause: Side Reactions/Decomposition - Lower reaction temperature - Check reagent purity (fresh DMF/POCl₃) - Ensure prompt aqueous work-up sm_absent->action_side_products Yes purification_issue Cause: Purification/Work-up Loss - Optimize extraction pH - Use alternative recrystallization solvent - Consider derivatization for chromatography sm_absent->purification_issue No (Product likely in crude)

Caption: A decision tree for troubleshooting low yield issues.

Q2: My reaction mixture turns dark, and the final product is difficult to purify from a complex mixture. What are the likely side reactions?

A: Darkening of the reaction mixture often indicates decomposition or the formation of polymeric side products, which can be caused by excessive heat or prolonged reaction times.[8]

Potential Side Reactions & Solutions:

  • Formation of Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[7]

    • Solution: Maintain the lowest effective reaction temperature that allows for a reasonable reaction rate. Prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize contact time with reactive chlorine species.[7]

  • Decomposition: The combination of strong EWGs, a strong acid (from the reagent formation), and high heat can lead to substrate or product degradation.

    • Solution: Find the "sweet spot" for temperature. A temperature that is too high may degrade the material, while one that is too low will result in an incomplete reaction. Incremental increases in temperature (e.g., from 50°C to 70°C) while monitoring by TLC is the best approach.

  • Incomplete Hydrolysis: The reaction forms an iminium salt intermediate which is hydrolyzed to the aldehyde during aqueous work-up.[5][6] Incomplete hydrolysis can leave charged species in your crude product, complicating extraction.

    • Solution: Ensure the quenching and work-up step is robust. Stir the quenched reaction mixture for a sufficient time (e.g., 30-60 minutes) to allow for complete hydrolysis before proceeding with extraction or filtration.

Q3: I'm struggling with the work-up and purification. What is the best strategy?

A: The product molecule is amphoteric, containing both an acidic carboxylic acid group and a basic indazole nitrogen. This can make liquid-liquid extraction challenging as its solubility will change dramatically with pH.

Purification Strategies:

  • Precipitation/Filtration: This is often the most effective method. After quenching the reaction with an ice-cold aqueous solution (e.g., sodium acetate or carefully with sodium hydroxide to pH 4-5), the product may precipitate out of the solution. The solid can then be collected by filtration, washed with cold water and a non-polar solvent (like hexane or diethyl ether) to remove organic impurities, and then dried.

  • pH-Controlled Extraction: If the product remains in solution, a carefully controlled extraction is necessary.

    • Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid, making the molecule less water-soluble. Extract with an organic solvent like ethyl acetate.

    • Be aware that at very low pH, the indazole nitrogen will be protonated, which could increase water solubility again. Finding the optimal pH for precipitation or extraction is key.

  • Recrystallization: Ethyl acetate, ethanol, or a mixture of ethanol and water are good starting points for recrystallization.

  • Column Chromatography: Due to the molecule's polarity, silica gel chromatography can be difficult. If required, use a polar mobile phase (e.g., dichloromethane/methanol with 1% acetic acid). The acetic acid helps to keep the carboxylic acid group protonated and reduces tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[3][4] Second, the electron-rich indazole ring attacks the electrophilic carbon of this reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product.[6][9]

Vilsmeier-Haack Mechanism

G DMF DMF + POCl₃ VR Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->VR Formation Attack Electrophilic Attack (at C3) VR->Attack Indazole 4-Br-1H-Indazole-6-COOH Indazole->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up (H₂O) Intermediate->Hydrolysis Product Final Aldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q2: What are the critical safety precautions for this reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water in a highly exothermic manner. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be quenched by adding the reaction mixture slowly to a large volume of ice-cold water or aqueous solution, never the other way around.

Q3: How can I confirm the identity of my product? A: Standard analytical techniques should be used:

  • ¹H NMR: Look for the appearance of a singlet peak for the aldehyde proton, typically in the range of 9.5-10.5 ppm. You should also see the disappearance of the C3-H proton from the starting material.

  • ¹³C NMR: Expect a new signal for the aldehyde carbonyl carbon around 185-195 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight and correct bromine isotope pattern.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde around 1680-1700 cm⁻¹.

Optimized Experimental Protocol

This is a representative protocol and may require optimization based on your specific setup and substrate purity.

Table 1: Key Reaction Parameters

ParameterRecommended ValueRationale
Substrate 4-Bromo-1H-indazole-6-carboxylic acid1.0 eq
Solvent Anhydrous DMFServes as both solvent and reagent
Reagent 1 Phosphorus oxychloride (POCl₃)2.0 - 3.0 eq
Reagent 2 N,N-Dimethylformamide (DMF)Varies (solvent)
Reagent Formation Temp. 0 °CControls exothermic reaction
Reaction Temperature 60 - 80 °CTo overcome substrate deactivation[6][7]
Reaction Time 4 - 24 hoursMonitor by TLC[7]
Work-up Ice-cold aq. Sodium AcetateHydrolyzes intermediate, buffers pH

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL per 1 g of substrate). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes. The solution should become a thick, pale-yellow slurry.

  • Reaction: Add 4-Bromo-1H-indazole-6-carboxylic acid (1.0 eq) portion-wise to the Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70°C using an oil bath. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare an ice-cold saturated solution of sodium acetate. Very slowly and carefully, pour the reaction mixture into the stirred sodium acetate solution.

  • Isolation: Stir the resulting suspension vigorously for 1 hour at room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid cake sequentially with cold water, then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under high vacuum. If further purification is needed, recrystallize from an appropriate solvent system (e.g., Ethanol/Water).

References

  • BenchChem. (2025).
  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • LookChem. (n.d.). Cas 885523-37-5, 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID.

Sources

Purification challenges of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1] Its trifunctional nature—possessing a reactive aldehyde, an acidic carboxylic acid, and a hydrogen-bonding indazole core—imparts significant synthetic versatility. However, these same characteristics present considerable challenges during its purification. The molecule's poor solubility, potential for multiple reactive sites, and tendency to trap impurities necessitate a carefully considered and systematic purification strategy.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable intermediate. The protocols and explanations are grounded in the principles of physical organic chemistry to provide not just steps, but a clear understanding of the underlying science.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My product crashes out of solution during the reaction work-up, but the purity is very low (<80% by HPLC). What's happening?

Answer: This is a classic case of co-precipitation, where the desired product and impurities crash out of solution simultaneously. Given the molecule's structure, the most likely culprits are unreacted starting materials or a closely related byproduct, such as the over-oxidized 4-Bromo-1H-indazole-3,6-dicarboxylic acid. The poor solubility of the target compound in most standard organic solvents exacerbates this issue.

Causality: The strong hydrogen bonding network formed by the carboxylic acid and the indazole N-H proton, combined with the molecule's rigid, planar structure, leads to a high lattice energy. This causes the molecule to precipitate rapidly and non-selectively from solution once its solubility threshold is exceeded, trapping other insoluble materials in its crystal structure.

Troubleshooting Steps:

  • Leverage pH-Dependent Solubility: The carboxylic acid is your most powerful purification handle. Instead of simply precipitating the crude product, perform a carefully controlled acid-base extraction.

    • Dissolve the crude mixture in a suitable aqueous base (e.g., 1 M NaOH or NaHCO₃) to deprotonate the carboxylic acid, forming the highly water-soluble sodium carboxylate salt.

    • Filter this basic aqueous solution to remove any base-insoluble organic impurities.

    • Slowly acidify the clear filtrate with 1 M HCl with vigorous stirring. The key is to approach the precipitation point (typically pH 2-4) gradually. This allows for more selective crystallization of your target compound.

  • Monitor with Analytics: Check the purity of the precipitate at different pH points. It's possible that impurities precipitate at a slightly different pH than your target compound.

  • Consider a Different Work-up: Instead of quenching the reaction in water, try removing the reaction solvent under reduced pressure and then proceeding with the acid-base extraction on the residue.[2]

Question 2: I have isolated my product, but it is contaminated with a high-boiling point solvent like DMF or DMSO. How can I remove it?

Answer: Residual high-boiling solvents are a common issue, as they often get trapped within the crystalline matrix of the product. Standard drying in a vacuum oven is often insufficient.

Causality: The polar nature of solvents like DMF and DMSO allows them to integrate into the hydrogen-bonding network of your solid product. Once the solid forms, these solvent molecules are kinetically trapped and can only be removed with significant energy input or by re-dissolving the solid.

Troubleshooting Protocol: Purification via Slurrying

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble but the impurity solvent (DMF/DMSO) is highly soluble. Good candidates include methanol, ethyl acetate, or a mixture of dichloromethane and methanol. Water can also be effective.

  • Procedure:

    • Suspend the contaminated solid in the chosen solvent (approx. 10-20 mL per gram of solid).

    • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40°C) for several hours (4-24 h).

    • Filter the solid, washing thoroughly with a fresh portion of the slurry solvent.

    • Dry the purified solid under high vacuum.

  • Validation: Analyze the dried product by ¹H NMR to confirm the absence of the characteristic signals for DMF (δ ~8.0, 2.9, 2.7 ppm) or DMSO (δ ~2.5 ppm).

Question 3: My purified compound appears pure by NMR, but HPLC analysis shows a persistent, closely-eluting impurity. What could it be and how do I remove it?

Answer: This suggests the presence of a structurally analogous impurity, most likely a regioisomer formed during the synthesis or a byproduct from a side reaction. Given the indazole core, a common impurity could be a regioisomer where the functional groups are arranged differently.

Causality: Synthetic routes for indazoles can sometimes produce a mixture of isomers that are difficult to separate due to their similar polarity and molecular weight.[3][4]

Advanced Purification Strategies:

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the most effective method for separating closely related impurities.[4] A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid) to suppress the ionization of the carboxylic acid.

  • Derivatization-Purification-Hydrolysis: If preparative HPLC is not an option, a chemical approach can be used.

    • Esterification: Convert the crude carboxylic acid to its methyl or ethyl ester. The resulting ester, for example, this compound, methyl ester (CAS 885518-48-9), will lack the acidic proton and have significantly better solubility in common organic solvents like ethyl acetate or dichloromethane.[5]

    • Chromatography: Purify the more soluble ester derivative via standard silica gel column chromatography.[6][7]

    • Hydrolysis: Hydrolyze the purified ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for a first-pass purification of this compound? A1: The most robust initial strategy is an acid-base workup. Dissolving the crude material in an aqueous base to form the carboxylate salt, filtering off insoluble impurities, and then re-precipitating the product by adding acid is highly effective for removing non-acidic contaminants. This should be followed by a slurry or recrystallization to remove trapped solvents and other impurities.

Q2: What are the optimal storage conditions for this compound? A2: Due to the presence of a reactive aldehyde group, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place (2-8°C is recommended).[8] This minimizes the risk of air oxidation of the aldehyde to a carboxylic acid.

Q3: My compound seems insoluble in almost all common chromatography solvents. How can I run a column? A3: Direct chromatography on the free acid is extremely challenging. As mentioned in the troubleshooting guide, the recommended approach is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). This modification drastically increases solubility in moderately polar organic solvents (like ethyl acetate/hexane mixtures), making silica gel chromatography a viable and effective purification method.[7]

Q4: What are the most common impurities I should anticipate from a typical synthesis? A4: Common impurities can be categorized as follows[4]:

  • Starting Materials: Incomplete conversion of synthetic precursors.

  • Byproducts: Over-oxidation of the formyl group to a dicarboxylic acid, or formation of regioisomers depending on the synthetic route.

  • Reagents and Solvents: Residual catalysts, coupling agents, or high-boiling point solvents from the reaction.

  • Degradation Products: The product can degrade over time if not stored correctly, primarily through oxidation of the aldehyde.

Part 3: Data & Protocols

Table 1: Solubility Profile & Recommended Purification Solvents
SolventSolubility of Free AcidUtility in Purification
WaterInsolubleExcellent for slurrying to remove water-soluble impurities.
Aqueous NaOH (1M)Highly SolublePrimary solvent for acid-base extraction.
Methanol / EthanolSparingly SolubleCan be used for slurrying or as a component in a recrystallization solvent system.
Ethyl AcetateVery LowCan be used for slurrying to remove non-polar impurities.[2]
DichloromethaneInsolubleUseful for washing/slurrying.
HexanesInsolubleUseful for washing/slurrying to remove non-polar impurities.
DMF / DMSOSolubleOften used as reaction solvents; difficult to remove.
Protocol 1: Standard Acid-Base Purification Workflow
  • Dissolution: Suspend the crude solid in a 1 M solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (approx. 20 mL per gram). Stir until all solids have dissolved. Note: If solids remain, they are likely non-acidic impurities.

  • Filtration: Filter the basic solution through a pad of celite to remove any insoluble material.

  • Precipitation: Transfer the clear filtrate to a clean flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Acidification: Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring vigorously. Monitor the pH with pH paper or a meter.

  • Isolation: Continue adding acid until the pH is ~2-3. Stir the resulting thick suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x volume of the cake) and then with a small amount of a non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the product under high vacuum at 40-50°C to a constant weight.

Part 4: Visual Diagrams

Diagram 1: Troubleshooting Decision Tree

G start Initial Purification Issue low_purity Low Purity after Precipitation start->low_purity solvent Residual High-Boiling Solvent (DMF/DMSO) start->solvent isomer Persistent Impurity (by HPLC) start->isomer acid_base Perform Acid-Base Extraction low_purity->acid_base Cause: Co-precipitation slurry_dcm Slurry in DCM, EtOAc, or MeOH solvent->slurry_dcm Cause: Solvent Trapping deriv Derivatize to Ester isomer->deriv Chemical Method prep_hplc Use Preparative HPLC isomer->prep_hplc Direct Method slurry_wash Slurry/Recrystallize Solid Product acid_base->slurry_wash Follow with nmr_check Check by 1H NMR slurry_dcm->nmr_check column Purify Ester by Silica Chromatography deriv->column hydrolysis Hydrolyze Ester back to Acid column->hydrolysis

Caption: Decision tree for troubleshooting common purification issues.

Diagram 2: Acid-Base Purification Workflow

G cluster_aqueous Aqueous Phase cluster_solid Solid Phase dissolve 1. Dissolve Crude in Aqueous Base (NaOH) filter_base 2. Filter to Remove Base-Insoluble Impurities dissolve->filter_base acidify 3. Acidify Filtrate with HCl to pH 2-3 filter_base->acidify Clear Filtrate impurities Insoluble Impurities filter_base->impurities Removed precipitate 4. Precipitate Forms acidify->precipitate pure_solid 5. Filter & Wash Solid precipitate->pure_solid crude Crude Product crude->dissolve final_product Pure Product pure_solid->final_product Dry

Caption: Workflow for purification via acid-base extraction.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. BenchChem.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • LookChem. (n.d.). 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. LookChem.
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. BenchChem.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.).
  • ChemicalBook. (2025).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.).
  • 1H-Indazole-3-carboxylic acid. (n.d.). Chem-Impex.
  • BLD Pharm. (n.d.). 4-Bromo-6-chloro-1H-indazole. BLD Pharm.

Sources

Stability issues of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a highly functionalized and versatile building block in medicinal chemistry and organic synthesis.[1] Its unique arrangement of a bromine atom, a reactive formyl group, and a carboxylic acid on the indazole scaffold makes it a valuable intermediate for creating complex molecular architectures.[1] However, the very features that make it synthetically useful can also be sources of instability, particularly under acidic conditions.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with this compound. We will explore the underlying chemical principles, offer troubleshooting advice for common experimental problems, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability risks for this compound in acidic solutions?

The instability of this molecule in acidic media stems from the reactivity of its functional groups and the indazole core itself. The main risks are:

  • Protonation of the Indazole Ring: The indazole system contains two nitrogen atoms that can be protonated. The parent 1H-indazole has a pKa of approximately 1.04 for its conjugate acid.[2] While the multiple electron-withdrawing groups (bromo, formyl, carboxyl) on this derivative likely lower its basicity, protonation can still occur in sufficiently acidic media. This alters the electronic properties of the ring, potentially making it more susceptible to nucleophilic attack or ring-opening under harsh conditions.

  • Reactivity of the C3-Formyl Group: Aldehydes are known to be sensitive to acid catalysis. The carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. This can lead to:

    • Hydration: Formation of a geminal diol in aqueous acidic solutions. This is a reversible process, but it changes the chemical nature of the compound.

    • Acetal Formation: If alcoholic solvents (e.g., methanol, ethanol) are used, the protonated aldehyde can react to form an acetal, consuming your starting material.

  • Degradation Pathways: Under strongly acidic conditions and/or elevated temperatures, more complex degradation involving the entire molecule is possible, though less common. General studies on substituted indazoles show that electron-withdrawing groups can increase the molecule's sensitivity to hydrolysis.[3]

Q2: I'm observing a change in my sample's appearance (e.g., color change, precipitation) after dissolving it in an acidic solvent. What could be happening?

This is a common observation and can be attributed to several factors:

  • Protonation and Solubility Changes: Upon protonation, the salt form of the molecule is created. This can drastically alter its solubility profile. If the protonated form is less soluble in your chosen solvent system, it will precipitate.

  • Formation of Degradation Products: If significant degradation occurs, the resulting products may have different solubilities, leading to precipitation or a hazy appearance.

  • Intermolecular Reactions: The increased reactivity of the protonated formyl group could potentially lead to self-condensation or polymerization reactions, especially at higher concentrations, forming insoluble oligomers or polymers.

Q3: My HPLC analysis shows new, unexpected peaks after exposing the compound to acid. What are the likely degradation products?

Based on the compound's structure, the most probable new species you are observing are:

  • The Gem-Diol Hydrate: In aqueous acidic media, the formation of 4-Bromo-3-(dihydroxy-methyl)-1H-indazole-6-carboxylic acid is a likely event. This would have a different retention time on a reverse-phase HPLC column (typically eluting earlier due to increased polarity).

  • Acetals/Hemiacetals: If your solvent is an alcohol, you may be seeing the corresponding hemiacetal or full acetal derivative.

  • Decarboxylation Products: While generally requiring heat, decarboxylation at the C6 position is a possibility under harsh acidic conditions, which would result in a product with a significantly different polarity and mass.

Q4: What are the recommended solvents and pH ranges for working with this compound?

For maximum stability, especially during storage or characterization, adhere to the following:

  • Recommended Solvents: Aprotic polar solvents like DMSO, DMF, or NMP are excellent choices for creating stable stock solutions. For reaction conditions, THF or Dioxane may be suitable.

  • Recommended pH: Whenever possible, maintain the pH of aqueous solutions between 4 and 7. If an acidic step is required for a reaction, it should be performed at the lowest effective temperature and for the shortest possible duration. Avoid prolonged storage in acidic media (pH < 4).

Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low yield or incomplete reaction in an acid-catalyzed step. 1. Degradation of Starting Material: The compound is degrading under the reaction's acidic conditions before it can react as intended. 2. Formation of Unreactive Species: The formyl group may have formed a stable hydrate or acetal with the solvent, rendering it unreactive for the desired transformation.1. Lower the Temperature: Perform the reaction at 0 °C or below if the kinetics allow. 2. Slow Addition: Add the indazole compound slowly to the pre-cooled acidic reaction mixture to minimize exposure time. 3. Change the Acid: Use a milder acid or a Lewis acid if the mechanism permits. 4. Use an Aprotic Solvent: If possible, switch to a non-aqueous, aprotic solvent system to prevent hydrate or acetal formation.
Poor reproducibility between experimental runs. 1. Variable Exposure to Acid: Inconsistent timing, temperature, or concentration of acid is leading to different levels of degradation in each run. 2. Stock Solution Instability: If a stock solution is prepared in a mildly acidic solvent and stored, its concentration will decrease over time.1. Standardize Procedures: Strictly control the timing of acid addition, reaction temperature, and quenching steps. 2. Prepare Fresh Solutions: Always use a freshly prepared solution of the indazole, especially for sensitive reactions. Do not store it in acidic or protic solvents. Use the stability check protocol below to determine the usable lifetime of your solution.
Formation of insoluble material upon acidification of a solution. 1. Precipitation of the Protonated Salt: The indazole salt may be insoluble in the chosen solvent. 2. Polymerization/Condensation: Acid-catalyzed self-reaction at the formyl group.1. Modify the Solvent System: Add a co-solvent in which the protonated form is more soluble (e.g., add more DMSO or DMF). 2. Work at Lower Concentrations: Reducing the concentration can disfavor intermolecular reactions and may keep the salt form in solution.

Experimental Protocols & Methodologies

Protocol 1: Recommended Procedure for Dissolving and Handling

This protocol minimizes the risk of degradation during routine experimental setup.

  • Weighing: Weigh the required amount of this compound in a clean, dry vessel.

  • Initial Dissolution: Add a minimal amount of a high-purity aprotic solvent (e.g., DMSO, DMF) to create a concentrated stock solution. Sonication may be used to aid dissolution.

  • Dilution: For subsequent use in a reaction, this stock solution should be added directly and preferably slowly to the reaction vessel at the appropriate temperature.

  • Aqueous Buffers: If dilution into an aqueous system is necessary, use a well-buffered solution (e.g., phosphate or acetate buffer) with a pH between 5 and 7. Add the DMSO stock to the buffer, not the other way around, to avoid localized concentration effects.

Protocol 2: HPLC-Based Stability Assessment (Self-Validating System)

Use this method to determine the stability of the compound under your specific experimental conditions.

  • Prepare Control Sample: Prepare a solution of the compound in a stable, aprotic solvent (e.g., 1 mg/mL in DMSO). Analyze immediately by HPLC to obtain a reference chromatogram (T=0).

  • Prepare Test Sample: Mimic your experimental conditions. Dilute the stock solution into your acidic mobile phase or reaction buffer to the target concentration.

  • Incubate: Maintain the test sample at the intended experimental temperature.

  • Analyze at Time Points: Inject aliquots of the test sample onto the HPLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).

  • Evaluate: Compare the peak area of the parent compound to the T=0 sample. The appearance of new peaks and a decrease in the parent peak area indicate instability. This allows you to define a "stability window" for your experiment.

Visualizations: Mechanisms and Workflows

Potential Sites of Instability Under Acidic Conditions

The following diagram illustrates the key molecular sites susceptible to acid-catalyzed reactions. Protonation can occur at the N1/N2 positions of the indazole ring or at the formyl oxygen, leading to subsequent reactions like hydration.

G cluster_0 This compound cluster_1 Potential Acid-Catalyzed Reactions mol p1 Protonation at N1/N2 mol->p1 H⁺ p2 Protonation of Carbonyl Oxygen mol->p2 H⁺ p3 Hydration to Gem-Diol p2->p3 + H₂O - H⁺ workflow start Prepare Stock Solution (1 mg/mL in DMSO) control Inject T=0 Control Sample (Reference HPLC) start->control prep_test Dilute Stock into Acidic Medium start->prep_test incubate Incubate at Target Temperature prep_test->incubate analysis Inject Aliquots at Time Points (T=x) incubate->analysis compare Compare Peak Areas: Parent vs. Degradants analysis->compare stable Result: Compound is Stable (Proceed with experiment) compare->stable < 5% loss unstable Result: Compound is Unstable (Modify conditions) compare->unstable > 5% loss

Caption: HPLC-based workflow for experimental stability validation.

References

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • LookChem. (n.d.). 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. Available at: [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Gama, A., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Indazole. Available at: [Link]

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Technical Support Center: Optimizing Substitutions on the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for indazole chemistry. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its unique electronic structure presents distinct challenges in achieving selective functionalization. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during substitution reactions on the indazole ring. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and manipulation of the indazole ring system.

Q1: Why is regioselectivity a major issue in indazole substitutions, particularly at the nitrogen atoms (N-1 vs. N-2)?

A: Regioselectivity is the primary challenge in indazole chemistry due to the presence of two reactive nitrogen atoms within the pyrazole portion of the scaffold. The outcome of N-substitution is a delicate balance between kinetic and thermodynamic control.

  • Tautomeric Equilibrium: Indazole exists as two principal tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable by approximately 2-4 kcal/mol.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product (N-1): Deprotonation typically occurs at the N-1 position, as the resulting anion is more stable. Subsequent rapid reaction with an electrophile under non-equilibrating conditions (e.g., strong base like NaH in an aprotic solvent like THF at low temperatures) often yields the N-1 substituted product.[3][4]

    • Thermodynamic Product (N-1 or N-2): Under conditions that allow for equilibration (e.g., weaker bases, polar protic solvents, or higher temperatures), the reaction may favor the most thermodynamically stable final product. While the 1H-tautomer is more stable, steric and electronic effects from other ring substituents can influence the stability of the N-1 versus N-2 substituted products, sometimes leading to the N-2 isomer being favored.[5][3]

Q2: What are the most common protecting groups for the indazole nitrogen, and when should I use them?

A: The choice of a nitrogen protecting group is critical for directing subsequent reactions and ensuring stability. The ideal group depends on the desired regioselectivity (N-1 vs. N-2), the conditions of the following synthetic steps, and the final deprotection strategy.[6]

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsKey Features & Considerations
tert-Butyloxycarbonyl Boc(Boc)₂O, TEA, DMAPStrong acid (TFA, HCl); Specific basic conditions (e.g., NaOMe in MeOH).[6]Widely used due to moderate stability. Its removal under non-acidic conditions is advantageous for acid-sensitive substrates.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH or dicyclohexylmethylamineFluoride sources (TBAF in THF); Aqueous acid (HCl in EtOH).[6][7][8]Excellent directing group for lithiation at the C-3 position of N-2 protected indazoles.[7][8] Robust under many conditions.
Benzyl BnBnBr, Base (NaH, K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C).[6]Very stable to acidic, basic, and many organometallic conditions. Removal is clean and efficient.
Tosyl (p-toluenesulfonyl) TsTsCl, Pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH).[6]Extremely stable to both acid and base. Reduces the nucleophilicity of the nitrogen. Deprotection can be challenging.

Q3: What is the most reactive position for electrophilic substitution on the indazole carbon skeleton, and why?

A: The C-3 position is the most nucleophilic carbon on the indazole ring and is, therefore, the primary site for electrophilic attack.[9] This reactivity stems from the electronic nature of the fused pyrazole ring, where the N-2 nitrogen acts as an electron-donating atom, increasing the electron density at C-3. Direct substitutions like halogenation, nitration, and acylation preferentially occur at this position.[9]

Q4: What are the key strategies for functionalizing the C-3 position?

A: There are two primary strategies for introducing substituents at the C-3 position:

  • Direct C-H Functionalization: This modern approach involves the direct activation of the C3-H bond, often using a palladium catalyst, to form a new carbon-carbon or carbon-heteroatom bond.[10] It is an atom-economical method that avoids pre-functionalization steps.

  • Halogenation and Cross-Coupling: This is a classic and highly reliable two-step method. The C-3 position is first halogenated (typically with bromine or iodine), and the resulting 3-haloindazole is then used as a substrate in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira reactions. This strategy offers immense versatility in the types of groups that can be introduced.

Troubleshooting Guides

Guide 1: N-Alkylation & N-Arylation

Problem: My N-alkylation gives a poor ratio of N-1 and N-2 isomers. How can I improve selectivity?

Answer: Controlling N-1/N-2 selectivity requires careful manipulation of the reaction parameters to favor either the kinetic or thermodynamic pathway.

  • To Favor N-1 (Kinetic Product): The goal is to deprotonate and alkylate quickly and irreversibly.

    • Base/Solvent System: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[3][4] This combination rapidly generates the indazolide anion, which typically reacts at the N-1 position.

    • Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the potential for isomer equilibration.[11]

    • Substituent Effects: Be aware that electron-withdrawing groups on the indazole ring can influence the acidity of the N-H protons and the stability of the resulting anion, affecting the N-1/N-2 ratio.[5][3]

  • To Favor N-2 (Often Thermodynamically Favored with Certain Substituents):

    • Base/Solvent System: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar solvents (e.g., DMF, acetonitrile) can facilitate equilibration towards the more stable isomer.[5]

    • Mitsunobu Conditions: For direct N-2 alkylation with alcohols, the Mitsunobu reaction (DEAD/TPP) is often highly selective for the N-2 position.[11]

    • Steric Hindrance: A bulky substituent at the C-7 position can sterically block the N-1 position, thereby directing alkylation to N-2.[8]

N_Alkylation_Selectivity cluster_conditions Reaction Conditions Indazole Indazole Substrate N1_Product N-1 Alkyl Indazole (Kinetic Product) Indazole->N1_Product Strong Base (NaH) Aprotic Solvent (THF) Low Temperature N2_Product N-2 Alkyl Indazole (Thermodynamic/Steric) Indazole->N2_Product Weaker Base (Cs₂CO₃) Polar Solvent (DMF) Mitsunobu Conditions C7-Steric Hindrance Base Base (NaH vs. K₂CO₃) Base->N1_Product Base->N2_Product Solvent Solvent (THF vs. DMF) Solvent->N1_Product Solvent->N2_Product Temp Temperature (Low vs. High) Temp->N1_Product Temp->N2_Product

Caption: Factors influencing N-1 vs. N-2 alkylation selectivity.

Problem: I'm getting low yields in my copper-catalyzed N-arylation reaction.

Answer: Copper-catalyzed N-arylations (Ullmann condensation) are sensitive to several factors. Systematic optimization is key.

  • Catalyst System: Ensure you are using a reliable copper(I) source, with CuI being the most common. Catalyst loading may need to be increased from 5 mol% to 10-20 mol%.[12][13]

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline (phen) or an amino acid, can significantly accelerate the reaction and improve yields by stabilizing the copper catalyst.[12]

  • Base: The choice and stoichiometry of the base are critical. Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide (K-O-tBu) are often required.[12][13] Ensure the base is finely powdered and anhydrous.

  • Temperature: These reactions often require high temperatures, typically in the range of 100-140 °C.[12][13]

  • Solvent & Time: Use a high-boiling point polar aprotic solvent like DMF or DMSO. Monitor the reaction over an extended period (12-48 hours), as they can be slow to reach completion.[12]

Guide 2: C-3 Halogenation

Problem: My C-3 iodination with I₂ and KOH in DMF is sluggish or incomplete.

Answer: This is a common issue that can often be resolved by addressing reagent and solvent quality.

  • Solvent Purity: DMF is hygroscopic and can contain amine impurities that interfere with the reaction. Use a fresh bottle of anhydrous DMF or purify your solvent before use.

  • Base Quality: Ensure the KOH or other base is anhydrous and finely ground to maximize its surface area and reactivity.

  • Stoichiometry: A slight excess of both iodine (I₂) and the base may be required to drive the reaction to completion.

  • Alternative Reagents: If issues persist, consider using N-iodosuccinimide (NIS) as an alternative iodinating agent, which can sometimes provide cleaner reactions and better yields.

Problem: I am observing over-reaction or side products during my C-3 bromination with N-bromosuccinimide (NBS).

Answer: The high reactivity of NBS requires careful control over the reaction conditions to prevent di- or tri-bromination or degradation.

  • Control Temperature: Perform the reaction at 0 °C or below to moderate the reactivity of NBS.

  • Stoichiometry: Add the NBS portion-wise as a solid or as a solution in the reaction solvent. Use precisely 1.0-1.1 equivalents to favor mono-bromination.

  • Solvent Choice: The choice of solvent can influence the outcome. Acetonitrile (MeCN) and dichloromethane (CH₂Cl₂) are commonly used and generally give good results for regioselective C-3 bromination.

  • Protecting Groups: Ensure that your N-protecting group is stable to NBS. Some groups can be cleaved or react under these conditions.

Guide 3: Palladium-Catalyzed Cross-Coupling Reactions

Problem: My Suzuki-Miyaura coupling of a 3-haloindazole is failing or giving low yields.

Answer: Successful Suzuki coupling hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

ParameterRecommended Starting PointTroubleshooting Tips
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)Pd(dppf)Cl₂ is often an excellent first choice for heteroaromatic substrates.[14][15] Other common catalysts include Pd(PPh₃)₄. If you suspect catalyst decomposition, use fresh catalyst.
Ligand dppf (comes with catalyst)If using a different Pd source, an electron-rich, bulky phosphine ligand is often required to facilitate the catalytic cycle, especially for less reactive aryl chlorides.[16]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)The base is critical. Ensure it is anhydrous and finely powdered. Cs₂CO₃ is more soluble and often more effective but also more expensive.[14][17]
Solvent 1,4-Dioxane or DMEUse anhydrous, degassed solvents. A mixture of the organic solvent with water (e.g., Dioxane/H₂O 4:1) is often necessary to dissolve the base and boronic acid.[18]

Problem: My Buchwald-Hartwig amination of a 3-haloindazole is not working.

Answer: This reaction is notoriously sensitive to air and moisture, and the ligand choice is paramount.

  • Anaerobic/Anhydrous Conditions: This is non-negotiable. The active Pd(0) catalyst and phosphine ligands are readily oxidized. Assemble the reaction in a glovebox or use robust Schlenk line techniques. Use anhydrous, degassed solvents.

  • Catalyst/Ligand System: Modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are highly recommended as they are air-stable and efficiently generate the active Pd(0) species in situ.[19] The choice of biarylphosphine ligand is critical and depends on the amine coupling partner.[20]

    • Primary Amines: BrettPhos is often effective.

    • Secondary Amines: RuPhos is a good choice.

    • Challenging Substrates: More specialized ligands may be needed.[19]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[19][20] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures.[19]

CrossCoupling_Troubleshooting Start Low/No Yield in Cross-Coupling Check_Inert Verify Inert Atmosphere (Glovebox/Schlenk) Start->Check_Inert First Step Check_Inert->Start If problem found, rerun Check_Reagents Check Reagent Quality (Anhydrous, Degassed) Check_Inert->Check_Reagents If OK Check_Reagents->Start If problem found, rerun Optimize_Catalyst Optimize Catalyst/Ligand (Precatalyst? Ligand Choice?) Check_Reagents->Optimize_Catalyst If OK Optimize_Catalyst->Start If no improvement, re-evaluate Optimize_Base Optimize Base (Strength, Solubility) Optimize_Catalyst->Optimize_Base If OK Optimize_Base->Start If no improvement, re-evaluate Optimize_Conditions Optimize Conditions (Temp, Time, Conc.) Optimize_Base->Optimize_Conditions If OK Optimize_Conditions->Start If no improvement, re-evaluate Success Reaction Successful Optimize_Conditions->Success If OK

Caption: A general workflow for troubleshooting cross-coupling reactions.

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of Indazole using NaH/THF [3][4]

  • To an oven-dried round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes each time.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the substituted indazole (1.0 equiv) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for C-3 Iodination of Indazole

  • Dissolve the indazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium hydroxide (KOH, finely ground, 3.0 equiv).

  • Add iodine (I₂, 1.5 equiv) portion-wise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and decolorize the excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromoindazole [14][18]

  • To an oven-dried Schlenk flask, add the 3-bromoindazole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of a 3-Bromoindazole [19]

  • In a glovebox: To an oven-dried vial, add the 3-bromoindazole (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench by adding saturated aqueous NH₄Cl solution and dilute with ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Regioselective protection at N-2 and derivatization
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (n.d.).
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.
  • Optimising a Buchwald-Hartwig amin
  • Optimization of Buchwald-Hartwig amin
  • Strategy design for 1H-indazole synthesis from aldehyde hydrazones. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Optimization of the reaction condition for the N-arylation a. (n.d.).
  • Recent Progress in Chemistry and Biology of Indazole and its Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (n.d.).
  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimization of the N-arylation reaction conditions: a Catalyst dosage;... (n.d.).
  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). American Chemical Society.
  • Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole. (2025). Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC - NIH.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances (RSC Publishing).
  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. (2026).
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and. (2023). ORGANIC CHEMISTRY.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... (n.d.).
  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroform
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.).
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). NIH.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Publishing.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin

Sources

Preventing decomposition of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Introduction: this compound is a pivotal, multi-functional building block in medicinal chemistry and drug discovery, valued for its unique arrangement of reactive groups—an aldehyde, a carboxylic acid, a bromine atom, and an indazole core.[1] This complex structure, however, renders it susceptible to degradation if not stored under optimal conditions. Maintaining its chemical integrity is paramount for ensuring the reproducibility and success of downstream synthetic applications. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers preserve the stability and purity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure maximum shelf-life and prevent degradation, the compound must be stored under a specific set of conditions that address its chemical sensitivities. The optimal storage environment is designed to mitigate risks from atmospheric oxygen, moisture, light, and elevated temperatures.

ParameterRecommended ConditionRationale
Temperature 2–8°CRefrigeration significantly slows the rate of potential decomposition reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, particularly of the highly susceptible aldehyde group.[2][3]
Container Tightly Sealed, Amber Glass VialProtects from moisture absorption and exposure to UV/visible light, which can catalyze degradation.[2][4]
Location Dry, Well-Ventilated AreaMinimizes ambient moisture and ensures a stable storage environment.[5][6]

Q2: Why is an inert atmosphere so critical for this specific molecule?

A2: The formyl (aldehyde) group at the 3-position is the primary site of oxidative vulnerability. Aldehydes are readily oxidized to their corresponding carboxylic acids in the presence of atmospheric oxygen, a process known as autoxidation.[3][7] This reaction often proceeds through a free-radical mechanism and can be initiated by light or trace metal impurities.[3] Storing the compound under an inert gas like argon or nitrogen displaces oxygen, effectively inhibiting this major degradation pathway and preserving the crucial aldehyde functionality for your experiments.

Q3: What are the common visual and analytical signs of compound degradation?

A3: Degradation can manifest in several ways. Being vigilant for these signs can prevent the use of compromised material in critical experiments.

  • Visual Signs: The most common indicator is a change in color. A pure compound, typically a light-colored solid, may darken to yellow, brown, or even black upon degradation.[2] Any significant change from its initial appearance warrants further investigation.

  • Analytical Signs: If you observe inconsistent experimental results, it is crucial to re-analyze the material. The primary analytical method for assessing purity is High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include a decrease in the area of the main peak and the appearance of new, unidentified peaks, particularly at different retention times.

Q4: What chemical incompatibilities should I be aware of when handling this compound?

A4: Due to its functional groups, this compound should be stored away from certain classes of chemicals to prevent hazardous or degrading reactions. The primary incompatibilities are:

  • Strong Oxidizing Agents: These can react vigorously and uncontrollably with the aldehyde group.[5][8]

  • Strong Bases and Amines: These can potentially react with the carboxylic acid and may catalyze other degradation pathways.[5]

Troubleshooting Guide: Common Storage-Related Issues

This section addresses specific problems that may arise from improper storage and provides actionable solutions.

Issue ObservedPossible Cause(s)Recommended Action(s)
Compound has darkened or changed color. 1. Oxidation: The vial was not properly sealed or purged with inert gas, allowing oxygen to react with the aldehyde group.[3] 2. Light Exposure: The compound was stored in a clear vial or left on the benchtop, leading to photodegradation.[4]1. Immediately re-analyze a small sample for purity using the HPLC protocol below. 2. If the compound is still usable (>95% purity), transfer it to a fresh, dry amber vial. 3. Purge the vial headspace with argon or nitrogen for 1-2 minutes before tightly sealing. 4. Store the vial in a refrigerator at 2-8°C.
Inconsistent or failed reaction outcomes. Compound Degradation: The purity of the reagent has fallen below an acceptable threshold, leading to inaccurate molar calculations and the introduction of impurities that may interfere with the reaction.1. Do not assume the compound is pure. Perform a quantitative purity analysis (e.g., qNMR or HPLC with a standard). 2. Compare the analytical results to the Certificate of Analysis (CoA) of a new, unopened lot. 3. If significant degradation is confirmed, it is strongly advised to discard the compromised batch and use a new, verified lot to ensure data integrity.
Decreased solubility in the intended solvent. Formation of Degradation Products: The decomposition products may have different solubility profiles or could be polymeric in nature, resulting in insolubility.1. Confirm the identity of the solvent and ensure it is anhydrous, as moisture can be a factor. 2. Analyze the material via HPLC. The presence of multiple degradation peaks often correlates with solubility issues. 3. Attempting to use partially soluble, degraded material is not recommended as it will lead to inaccurate stoichiometry and failed reactions.

Visualizing Degradation & Prevention

To better understand the chemical risks and the necessary preventative measures, the following diagrams illustrate the key concepts.

main_compound 4-Bromo-3-formyl-1H- indazole-6-carboxylic acid oxidized_product 4-Bromo-6-carboxy-1H- indazole-3-carboxylic acid (Oxidized Impurity) main_compound->oxidized_product O₂ (Air) Autoxidation photo_product Uncharacterized Photodegradation Products main_compound->photo_product Light (UV/Vis)

Caption: Potential degradation pathways for the target compound.

receive Receive Compound inspect Inspect for Color & Physical State receive->inspect Step 1 transfer Transfer to Amber Vial (If necessary) inspect->transfer Step 2a (Pass) fail Quarantine & Re-analyze (Contact Supplier) inspect->fail Step 2b (Fail) purge Purge Headspace with Inert Gas (Ar/N₂) transfer->purge Step 3 seal Seal Tightly (PTFE-lined cap) purge->seal Step 4 store Store at 2-8°C Away from Light seal->store Step 5

Caption: Recommended workflow for handling and storage.

Recommended Analytical Protocol for Purity Assessment

A robust analytical method is a self-validating system for your research. Regularly assessing the purity of your reagent, especially before starting a new series of experiments or if the material has been in storage for an extended period, is critical.

Protocol: HPLC-UV/PDA Purity Check

This method is designed to separate the parent compound from potential non-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Detection UV/PDA, 210-400 nm (Monitor at 254 nm)
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks (% Purity = (Area_Main_Peak / Total_Area_All_Peaks) * 100).

    • A purity level below 95% may indicate significant degradation, and the material should be used with caution or discarded.

This protocol provides a reliable way to validate the integrity of your reagent before committing it to complex and valuable synthetic steps.[9]

References

  • Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem. [URL: https://www.benchchem.com/product/bchm001592]
  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [URL: https://www.researchgate.
  • 1H-INDAZOLE-6-CARBOXYLIC ACID, 4-BROMO-3-FORMYL-, METHYL ESTER Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB41502022_EN.htm]
  • Bacterial Degradation of Aromatic Compounds. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3841935/]
  • Indazole | 271-44-3. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852737_EN.htm]
  • 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet. Maybridge. [URL: https://www.maybridge.com/v1/sds/CC06301_sds.pdf]
  • Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/289531195_Correction_to_Use_of_Bromine_and_Bromo-Organic_Compounds_in_Organic_Synthesis]
  • Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2527493/]
  • Biodegradation pathways of aromatic compounds. ResearchGate. [URL: https://www.researchgate.
  • KEGG PATHWAY: Degradation of aromatic compounds. KEGG. [URL: https://www.genome.
  • 5-Bromo-1H-indazole-3-carboxylic acid Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=MAYMO07350]
  • Indazole Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC121880050]
  • 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID | 885523-37-5. LookChem. [URL: https://www.lookchem.com/cas-885/885523-37-5.html]
  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37948834/]
  • Indazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm]
  • 4-Bromo-6-(1H)-indazole carboxylic acid. Matrix Scientific. [URL: https://www.matrixscientific.com/4-bromo-6-1h-indazole-carboxylic-acid-077818.html]
  • 1H-Indazole-6-carboxylic acid, 4-bromo- Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7781800_EN.htm]
  • 1H-Indazole-6-carboxylic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702420]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863640/]
  • Benzo[1,2-d:4,5-d′]bis([2][3][10]thiadiazole) and Its Bromo Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503462/]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]
  • Analytical approaches developed for detection of carboxylic acid in water samples. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S016599362400494X]
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [URL: https://www.mdpi.com/2304-8158/11/11/1614]

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Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Section 1: Catalyst System and Reaction Initiation

A common reason for low conversion in Suzuki-Miyaura reactions is an issue with the palladium catalyst. The following questions address common problems related to catalyst activity and selection.

Q1: My reaction shows little to no product formation. How can I determine if my palladium catalyst is the problem?

A1: The active catalytic species in a Suzuki coupling is Pd(0).[1][2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to Pd(0) for the catalytic cycle to begin.[3] This reduction step can sometimes be inefficient.[3] Additionally, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time and form inactive palladium black.[3]

To test the activity of your catalyst, you can run a control experiment with a well-established and reliable Suzuki reaction, such as the coupling of bromobenzene with phenylboronic acid.[3] If this reaction also fails to produce the expected product, it is highly likely that your catalyst is inactive.

Q2: What are the best practices for selecting and handling a palladium catalyst to ensure high activity?

A2: For more consistent and reproducible results, consider using modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts.[3][4] These are specifically designed for the clean and efficient generation of the active Pd(0) species.[3]

If you are using a Pd(II) source, you may need to pre-activate it. This can be done by stirring the Pd(II) salt with the ligand, sometimes at an elevated temperature or in the presence of a base, before adding your substrates.[3]

Q3: How does the choice of ligand affect the reaction, and what should I consider when selecting one?

A3: The ligand plays a critical role in the Suzuki reaction.[1] It stabilizes the palladium center and influences both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density at the palladium center, which promotes the oxidative addition step.[1][4] This is particularly important when working with less reactive aryl chlorides or electron-rich electrophiles.[4]

  • Bulky ligands can accelerate the reductive elimination step, which is the final step where the product is formed.[1][4]

The choice of ligand often requires some screening and optimization.[4] However, a general understanding of how ligand properties affect the reaction can guide your selection.

Section 2: Reagent Quality and Stability

The purity and stability of your starting materials are crucial for a successful Suzuki coupling. The following questions address common issues related to reagents.

Q4: My boronic acid may be decomposing. How can I confirm this, and what are my options?

A4: Boronic acids can be unstable and undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides called boroxines.[3][5] The instability of the boronic acid is a frequent cause of low yields in Suzuki reactions.[3]

You can check the purity of your boronic acid using NMR spectroscopy. To improve stability, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[3][6] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[6]

Q5: Could my aryl halide be the source of the problem?

A5: The reactivity of the aryl halide is a key factor. The general reactivity order is I > OTf > Br >> Cl.[6] Aryl chlorides are often less reactive and may require more forcing conditions, such as higher temperatures and more electron-rich ligands.[2][4]

Additionally, electron-withdrawing groups on the aryl halide generally facilitate the oxidative addition step, while electron-donating groups can make the reaction more challenging.[7]

Section 3: Reaction Conditions and Optimization

Fine-tuning the reaction conditions is often necessary to achieve high conversion rates. The following questions address common parameters that can be optimized.

Q6: What is the role of the base in the Suzuki reaction, and how do I choose the right one?

A6: The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[1][8][9] It is widely believed that the base forms a more nucleophilic boronate species, which then reacts with the palladium complex.[1][9][10]

The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength of the base can be critical, and weaker bases may be necessary for substrates with base-sensitive functional groups.[11] In some cases, fluoride sources like KF can also be effective.[8]

Q7: How do solvent and temperature affect the reaction?

A7: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents for Suzuki couplings include ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and amides (e.g., DMF).[4] A small amount of water is often added to help dissolve the base and facilitate the reaction.[4]

Higher reaction temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or starting materials.[12] For less reactive substrates, such as aryl chlorides, higher temperatures may be necessary.[13] It is often beneficial to screen a range of temperatures to find the optimal balance between reaction rate and stability.[14]

Section 4: Troubleshooting Side Reactions

Low conversion rates can also be due to competing side reactions. The following questions address some of the most common side reactions in Suzuki couplings.

Q8: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A8: Homocoupling of the boronic acid is a common side reaction that can occur in the presence of an oxidant, most commonly oxygen.[4][11] To minimize homocoupling, it is crucial to ensure that the reaction is performed under an inert atmosphere and that the solvents have been properly degassed.[11]

Q9: My aryl halide is being converted back to the corresponding arene (hydrodehalogenation). What is causing this?

A9: Hydrodehalogenation, also known as debromination or dechlorination, is a side reaction where the halogen atom is replaced by a hydrogen atom.[12] This unwanted reaction consumes your starting material and reduces the yield of the desired product. The formation of the dehalogenated product typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[12]

Several factors can promote the formation of this Pd-H intermediate, including the choice of base and solvent, the catalyst and ligand system, and high reaction temperatures.[12] Optimizing these conditions can help to minimize this side reaction.

Visual Aids and Protocols

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle can help in diagnosing which step may be failing in a low-conversion reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low conversion rates in Suzuki-Miyaura reactions.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Substrates, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions Systematically Optimize Conditions (Base, Solvent, Temperature) reagents_ok->optimize_conditions Yes replace_reagents->check_reagents conditions_ok Improvement? optimize_conditions->conditions_ok screen_catalyst Screen Different Catalyst/Ligand Systems conditions_ok->screen_catalyst No success Successful Conversion conditions_ok->success Yes screen_catalyst->conditions_ok consult Consult Literature for Similar Substrates screen_catalyst->consult

Caption: A systematic workflow for troubleshooting low conversion.

Experimental Protocol: Catalyst Screening

This protocol outlines a general procedure for screening different palladium catalysts and ligands for a Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 10:1 v/v, 5 mL)

  • A selection of palladium catalysts and ligands (see table below)

  • Inert atmosphere (N₂ or Ar)

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • To a series of reaction vials, add the aryl halide, boronic acid, and base.

  • In a separate set of vials, prepare stock solutions of the palladium catalysts and ligands in the reaction solvent.

  • Under an inert atmosphere, add the catalyst/ligand solutions to the reaction vials.

  • Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reactions for a set amount of time (e.g., 12-24 hours).

  • After the reaction is complete, cool the vials to room temperature and analyze the contents by a suitable method (e.g., TLC, GC-MS, or LC-MS) to determine the conversion to the desired product.

Table 1: Example Catalyst Systems for Screening

EntryPalladium Source (mol%)Ligand (mol%)Notes
1Pd(PPh₃)₄ (2%)-A classic, general-purpose catalyst.
2Pd(OAc)₂ (2%)PPh₃ (4%)A common Pd(II) precatalyst system.
3PdCl₂(dppf) (2%)-A robust catalyst for a wide range of substrates.
4Pd₂(dba)₃ (1%)XPhos (2%)A modern, highly active Buchwald-type system.
5PEPPSI-IPr (2%)-An effective NHC-based precatalyst.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]

  • Le Duc, G., Gressier, M., & Jutand, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(44), 14357–14368. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023, March 21). Protodeboronation. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1641–1649. [Link]

  • Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Scott, J. S., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(37), 12229–12243. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic... Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]

  • Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6448–6454. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • North, M., & Watson, A. J. B. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1054–1064. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Vo, G. D., Miller, R. D., & Hsiao, Y. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 360–366. [Link]

Sources

Identification of impurities in 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of this multi-step synthesis. We provide in-depth, experience-driven answers to frequently asked questions, troubleshooting advice for impurity identification, and detailed analytical protocols to ensure the quality and integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product purity is low after the Vilsmeier-Haack formylation step. What are the most likely process-related impurities?

Low purity following the formylation of a brominated indazole intermediate is a common issue. The Vilsmeier-Haack reaction, while effective, is sensitive to reaction conditions and can generate several side products.[1][2][3][4] The primary impurities often stem from incomplete reaction, side reactions on the indazole ring, or issues with the Vilsmeier reagent itself.

Potential Impurities & Root Causes:

  • Unreacted Starting Material (4-Bromo-1H-indazole-6-carboxylic acid): The most straightforward impurity. Its presence indicates an incomplete reaction. This can be caused by insufficient Vilsmeier reagent, low reaction temperature, or inadequate reaction time.[2]

  • Over-formylation or Di-formylation Products: While less common due to the deactivating effect of the existing substituents, aggressive reaction conditions (high temperature, large excess of reagent) could potentially lead to the formation of a di-formylated species.

  • Hydrolysis of the Formyl Group: During aqueous workup, if the pH and temperature are not carefully controlled, the formyl group can be partially or fully hydrolyzed back to the hydrogen, regenerating the starting material.

  • Impurities from Reagent Decomposition: The Vilsmeier reagent, a chloroiminium ion, is moisture-sensitive.[3][4] If prepared under non-anhydrous conditions or if the starting DMF contains water, its potency is reduced, leading to incomplete conversion.

Troubleshooting & Preventative Measures:

  • Ensure Anhydrous Conditions: Use dry solvents (particularly DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition of the Vilsmeier reagent (formed from POCl₃ and DMF).[1]

  • Stoichiometric Control: Carefully control the stoichiometry of the formylating agent. A moderate excess (typically 1.5-2.0 equivalents) is often sufficient.[1]

  • Temperature Management: The reaction is typically started at a low temperature (0 °C) during the addition of the Vilsmeier reagent and then allowed to warm to room temperature or gently heated.[1][2] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.

  • Controlled Workup: Quench the reaction by adding it to a cold aqueous solution of a base like sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the iminium intermediate to the aldehyde.[1] Avoid overly acidic or basic conditions during workup which could promote side reactions.

Q2: I'm observing an impurity with a mass ~79 or ~81 m/z units higher than my product in LC-MS analysis after the initial bromination step. What is this?

This observation strongly suggests the presence of a di-brominated impurity . The mass difference corresponds to the isotopic mass of a bromine atom. Electrophilic aromatic bromination, while generally regioselective, can lead to over-bromination if not properly controlled.[5][6][7]

Plausible Mechanism of Formation: The indazole ring system is activated towards electrophilic substitution. Even with the deactivating carboxylic acid group, a second bromination event can occur, especially under forcing conditions. The position of the second bromine will depend on the directing effects of the existing substituents.

Troubleshooting & Preventative Measures:

  • Control Brominating Agent Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Using a large excess is the most common cause of over-bromination.[8]

  • Reaction Monitoring: Monitor the reaction closely using TLC or HPLC. As soon as the starting material is consumed, the reaction should be quenched to prevent the formation of the di-bromo product.

  • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent than liquid bromine, reducing the risk of over-bromination.[8]

  • Purification: If the di-brominated impurity does form, it can often be separated from the desired mono-brominated product by column chromatography or recrystallization, although this reduces the overall yield.

The diagram below illustrates the potential pathway for this side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start Indazole-6-carboxylic acid Product 4-Bromo-1H-indazole-6-carboxylic acid Start->Product  + NBS (1.0 eq)  Controlled Time/Temp Product_Side 4-Bromo-1H-indazole-6-carboxylic acid Impurity Di-bromo-indazole-6-carboxylic acid (Impurity) Product_Side->Impurity  + Excess NBS  Prolonged Time

Caption: Formation pathway of a di-brominated impurity.

Q3: My final product shows signs of degradation upon storage. What are potential degradation products and how can I prevent this?

This compound contains several functional groups that can be susceptible to degradation under certain conditions (light, air, moisture).[9][10]

Potential Degradation Pathways:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH), forming 4-Bromo-1H-indazole-3,6-dicarboxylic acid. This is a common degradation pathway for aldehydes, often accelerated by exposure to air (oxygen).[10]

  • Decarboxylation: While requiring elevated temperatures, the carboxylic acid group at the 6-position could potentially be lost, especially if the material is stored in a non-neutral pH environment.

  • Photolytic Degradation: Aromatic halides and aldehydes can be sensitive to light, which may catalyze the formation of radical species and lead to complex degradation profiles.[10]

Prevention and Stability Best Practices:

  • Storage Conditions: Store the final compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from air and moisture.

  • Light Protection: Use amber vials or store the container in the dark to prevent photolytic degradation.

  • Temperature Control: Store the material at reduced temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.

  • Purity: Ensure the final product is free from residual acids, bases, or metal catalysts from the synthesis, as these can act as catalysts for degradation.

Analytical Protocols for Impurity Identification

Accurate identification of impurities is critical for process optimization and ensuring final product quality, as mandated by regulatory bodies like the ICH.[11][12] Below are step-by-step guides for common analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[11][13][14]

Objective: To separate the main component from potential process-related impurities and degradation products.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm or 280 nm, determined by UV scan).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in a suitable solvent (e.g., 1 mL of a 50:50 mixture of Acetonitrile:Water). Ensure complete dissolution.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution as described in the table below.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Interpretation:

    • The main peak corresponds to this compound.

    • Any other peaks are potential impurities. The area percentage of each peak provides a quantitative estimate of its relative abundance.

    • Compare the chromatogram to a reference standard if available.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the determination of the molecular weight of unknown impurities.[10][15][16]

Objective: To determine the mass-to-charge ratio (m/z) of impurities detected by HPLC to aid in their structural elucidation.

Methodology:

  • LC System: Use the same HPLC method as described in Protocol 1. The mobile phase may need to be adjusted to be compatible with the MS source (formic acid is generally compatible with ESI).

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes to maximize the chances of detecting all components.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 100 - 1000 m/z.

  • Data Analysis:

    • Correlate the peaks in the UV chromatogram with the peaks in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for each impurity peak.

    • Analyze the m/z value. For example:

      • An m/z corresponding to the starting material confirms its presence.

      • An m/z that is ~80 units higher than the product suggests a di-brominated impurity (accounting for the isotopic pattern of bromine).

      • An m/z that is 16 units higher suggests an oxidation product (e.g., aldehyde to carboxylic acid).

Visual Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and subsequent impurity analysis of this compound.

G cluster_synthesis Synthesis Pathway cluster_analysis Quality Control & Analysis Step1 Step 1: Bromination of Indazole-6-carboxylic acid Step2 Step 2: Vilsmeier-Haack Formylation Step1->Step2 QC1 In-Process Control (IPC) (e.g., TLC, HPLC) Step1->QC1 Monitor Reaction Step3 Step 3: Workup & Isolation Step2->Step3 Step2->QC1 Monitor Reaction Product Final Product: This compound Step3->Product QC2 Final Product Purity Check (HPLC) Product->QC2 Analyze Final Lot QC3 Impurity Identification (LC-MS) QC2->QC3 QC4 Structural Confirmation (NMR) QC3->QC4

Sources

Indazole Functionalization Technical Support Center: Enhancing Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Chemistry. As Senior Application Scientists, we understand the nuances and challenges of working with this privileged scaffold. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights to troubleshoot and control the regioselectivity of your reactions on the indazole core. We will delve into the causality behind experimental choices, moving beyond simple protocols to empower you with a predictive understanding of your chemical systems.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole N-alkylation so challenging?

The primary challenge arises from the tautomeric nature of the 1H-indazole core and the delocalized nature of the indazolide anion formed upon deprotonation.[1][2] This results in two nucleophilic nitrogen atoms, N1 and N2, which can both react with electrophiles, often leading to a mixture of regioisomers.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5] However, the N2 lone pair is often considered more kinetically accessible in the neutral state.[1] This delicate balance between kinetic and thermodynamic control, coupled with the influence of substituents and reaction conditions, makes achieving high regioselectivity a significant synthetic hurdle.[5][6]

Q2: What are the key factors that influence N1 vs. N2 selectivity in indazole alkylation?

The regiochemical outcome of indazole N-alkylation is a multifactorial problem. The key levers you can pull in your experiments are:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent dictates the nature of the indazolide anion (e.g., tight vs. solvent-separated ion pairs) and can dramatically shift the N1:N2 ratio.[3][5]

  • Substituents on the Indazole Core: Both the electronic nature and steric bulk of substituents on the indazole ring play a crucial role in directing the incoming electrophile.[5][7]

  • Nature of the Alkylating Agent: The reactivity and steric profile of the electrophile can also influence the site of attack.[5]

  • Reaction Temperature and Time: These parameters can be used to favor either the kinetically or thermodynamically controlled product.[1]

Q3: I'm observing a mixture of N1 and N2 isomers in my N-arylation reaction. What's the likely cause?

Similar to N-alkylation, N-arylation reactions, such as the Buchwald-Hartwig amination, can also yield mixtures of N1 and N2 products.[8] The underlying reason is the same: the presence of two nucleophilic nitrogen centers. The regioselectivity in this case is highly dependent on the ligand, base, and solvent system employed. Protection of one of the nitrogen atoms is a common strategy to ensure selectivity, though direct, regioselective methods are increasingly being developed.[9][10]

Q4: How can I selectively functionalize the C3 position of the indazole ring?

Selective C3 functionalization is often achieved through halogenation followed by cross-coupling reactions. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination at the C3 position. Other methods include direct C-H functionalization, which can be directed by a suitable protecting or directing group on the N1 or N2 position.[11]

Q5: Is it possible to achieve regioselective C-H functionalization on the benzene ring of the indazole core?

Yes, regioselective C-H functionalization on the six-membered ring is possible, though it often requires a directing group. For instance, an N-amide directing group has been used to achieve rhodium-catalyzed C7-olefination.[12] The choice of the directing group and the metal catalyst is crucial for overriding the inherent reactivity of other positions on the indazole core.[13][14]

Troubleshooting Guides

Problem 1: Poor N1-Selectivity in N-Alkylation

Symptoms: You are attempting an N-alkylation and obtaining a significant amount of the undesired N2-isomer, leading to difficult purification and low yields of the target N1-product.

Causality Analysis: Poor N1-selectivity often arises from reaction conditions that favor the kinetically preferred N2-alkylation or do not sufficiently favor the thermodynamically more stable N1-product. This is common when using polar aprotic solvents like DMF with bases such as K₂CO₃, which can lead to mixtures of isomers.[3][4]

Solutions Workflow:

G start Low N1-Selectivity Observed cond1 Are you using NaH in THF? start->cond1 sol1 Switch to NaH as the base and THF as the solvent. This combination strongly favors N1-alkylation, often attributed to the formation of a sodium-chelated intermediate. cond1->sol1 No cond2 Does your indazole have a C3-carboxylate or similar chelating group? cond1->cond2 Yes sol1->cond2 insight1 This group can chelate with the sodium cation, sterically hindering the N2 position and directing alkylation to N1. [10, 18] cond2->insight1 cond3 Is the reaction run at a sufficiently high temperature to allow for thermodynamic equilibration? cond2->cond3 sol2 Consider running the reaction at a higher temperature or for a longer duration to favor the thermodynamically more stable N1-isomer. [3, 7] cond3->sol2 No cond4 Have you considered a Mitsunobu reaction? cond3->cond4 Yes end Achieved High N1-Selectivity sol2->end sol3 The Mitsunobu reaction often shows a preference for the N2-isomer. Avoid this if N1 is the target. [4, 9] cond4->sol3 Yes cond4->end No

Troubleshooting N1-Selectivity

Experimental Protocol: Selective N1-Alkylation using NaH in THF [3][15]
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting indazole (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.

Problem 2: Poor N2-Selectivity in N-Alkylation

Symptoms: Your goal is the N2-alkylated indazole, but you are isolating the N1-isomer as the major product or an inseparable mixture.

Causality Analysis: Obtaining the N2-isomer often requires conditions that favor kinetic control. The N2-position is generally more sterically accessible and the lone pair is more available in the neutral indazole.[1] Strong bases that lead to the delocalized anion can result in mixtures.[1][8]

Solutions Workflow:

G start Low N2-Selectivity Observed cond1 Are you using acidic conditions? start->cond1 sol1 Mildly acidic conditions can favor kinetic protection at N2. [1, 3] Consider using TfOH or Cu(OTf)₂ as a promoter. [5, 8] cond1->sol1 No cond2 Have you tried a Mitsunobu reaction? cond1->cond2 Yes sol1->cond2 sol2 Mitsunobu conditions often favor N2-alkylation. [4, 9] cond2->sol2 No cond3 Does your indazole have a bulky substituent at C7? cond2->cond3 Yes sol2->cond3 insight1 A bulky C7-substituent can sterically hinder the N1-position, thus favoring N2-alkylation. [4, 7] cond3->insight1 cond4 What is your solvent? cond3->cond4 sol3 Solvent can play a role. For some substrates, DMSO with NaHMDS can favor N2-alkylation compared to THF. [4, 22] cond4->sol3 end Achieved High N2-Selectivity sol3->end

Troubleshooting N2-Selectivity

Experimental Protocol: Selective N2-Alkylation using TfOH with Diazo Compounds [16]

This protocol highlights a metal-free approach for highly regioselective N2-alkylation.

  • To a solution of the indazole (0.2 mmol) in an appropriate solvent, add the diazo compound (0.3 mmol).

  • Add trifluoromethanesulfonic acid (TfOH, 0.02 mmol) to the mixture.

  • Stir the reaction at the designated temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N2-alkylated indazole.

Problem 3: Lack of Regioselectivity in Halogenation

Symptoms: Your attempts to halogenate the indazole core result in a mixture of mono- and poly-halogenated products, or halogenation at undesired positions.

Causality Analysis: The regioselectivity of indazole halogenation is highly dependent on the halogenating agent, the solvent, and the substituents already present on the ring. For 2H-indazoles, metal-free conditions can be tuned to achieve either mono- or poly-halogenation.[17][18]

Solutions Workflow:

G start Poor Halogenation Selectivity cond1 Are you targeting C3-bromination? start->cond1 sol1 Use N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform. [17] cond1->sol1 Yes cond2 Are you working with a 2-substituted indazole? cond1->cond2 No end Achieved High Halogenation Selectivity sol1->end sol2 For 2-substituted indazoles, using NXS (X = Br, Cl) in water or ethanol can provide high selectivity for mono-halogenation at C3. [12, 13] cond2->sol2 Yes cond3 Do you want to achieve poly-halogenation? sol2->cond3 sol3 Increase the equivalents of the halogenating agent (e.g., NBS) and prolong the reaction time. [12, 13] cond3->sol3 Yes cond3->end No sol3->end

Troubleshooting Halogenation Selectivity

Experimental Protocol: Metal-Free Regioselective C3-Bromination of 2-Substituted Indazoles [17][18]
  • To a solution of the 2-substituted-2H-indazole (1.0 equiv) in ethanol or water, add N-bromosuccinimide (NBS, 1.0-1.3 equiv).

  • Stir the mixture at a temperature ranging from 25 °C to 95 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by simple filtration.

  • If necessary, perform an aqueous workup and extract with an organic solvent, followed by purification via column chromatography.

Data Summary

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity of Indazole Alkylation

Indazole SubstrateAlkylating AgentBase/ReagentSolventN1:N2 RatioTotal Yield (%)Reference
Indazole-3-carboxylic acidAlkyl BromideNaHTHFSelective N151-96[19]
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1-[5][20]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684[19]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[4][19]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsPPh₃, DEAD/DIADTHFN2 SelectiveHigh[3][6]
3-tert-butyl indazolen-pentyl bromideNaHTHF>99:1-[5][20]
7-NO₂ indazolen-pentyl bromideNaHTHF4:96-[5][7]

References

  • Barnard, M. A. T. et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • American Chemical Society. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. American Chemical Society. Available at: [Link]

  • Harte, E. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). Available at: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. Available at: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • SpringerLink. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. SpringerLink. Available at: [Link]

  • National Institutes of Health. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. Available at: [Link]

  • Institute of Chemistry of Clermont-Ferrand. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2019). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2019). C-H functionalization of 2H-indazole. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (2015). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. Available at: [Link]

  • Thieme. (2017). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Thieme. Available at: [Link]

  • ResearchGate. (2024). Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. Available at: [Link]

  • WuXi Biology. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

  • RSC Advances. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available at: [Link]

  • Organic Letters. (2017). Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. Organic Letters. Available at: [Link]

  • ResearchGate. (2020). (PDF) Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2019). Recent developments in selective N-arylation of azoles. Chemical Communications (RSC Publishing). Available at: [Link]

  • American Chemical Society. (2016). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. American Chemical Society. Available at: [Link]

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Technical Support Center: Navigating Reactions with 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique trifunctional nature of this molecule—possessing an indazole core, an aldehyde, and a carboxylic acid—offers a wealth of synthetic possibilities. However, its rigid, planar structure and multiple hydrogen bonding sites contribute to its characteristically poor solubility in many common organic solvents, which can often lead to sluggish or incomplete reactions.

This document provides a structured, in-depth guide to understanding and overcoming these solubility challenges. We will move from fundamental principles to advanced troubleshooting protocols, ensuring you have the necessary tools to optimize your reaction conditions and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and reactivity of this compound.

Q1: Why is my this compound not dissolving in my reaction solvent?

A: The poor solubility of this compound stems from its molecular structure. The planar, aromatic indazole ring system promotes strong crystal lattice packing (π-stacking), while the carboxylic acid and the indazole N-H group engage in extensive intermolecular hydrogen bonding. These strong intermolecular forces require a significant amount of energy to overcome, making the compound sparingly soluble in many common, less polar organic solvents like ethers, hydrocarbons, and chlorinated solvents.

Q2: I observe some initial dissolution, but the reaction stalls. Is this related to solubility?

A: Yes, this is a classic sign of a reaction limited by the dissolution rate. The portion of the starting material that is dissolved reacts, but the bulk of the solid material remains out of solution, preventing the reaction from proceeding to completion. The rate of dissolution becomes the rate-limiting step of your overall reaction.

Q3: What is the simplest first step to try and improve solubility?

A: The most direct approach is to optimize your solvent system. Consider more polar, aprotic solvents that are effective at disrupting hydrogen bonds and solvating polar functional groups. If changing the primary solvent is not an option, the introduction of a co-solvent can be highly effective.[1]

Q4: How does pH affect the solubility of this compound?

A: The pH of the reaction medium has a profound impact on the solubility of this compound.[2][3][4][5][6] As a carboxylic acid, it is significantly more soluble in basic aqueous or alcoholic solutions due to the formation of the corresponding carboxylate salt.[6] The deprotonated carboxylate is ionic and thus more readily solvated by polar solvents. Conversely, in acidic conditions, the compound will remain in its less soluble protonated form.

Troubleshooting Guide: From Sluggish Reactions to Complete Conversion

This section provides a systematic approach to troubleshooting and optimizing reactions where the poor solubility of this compound is a suspected issue.

Initial Assessment: Is Solubility the Culprit?

Before modifying your reaction conditions, confirm that poor solubility is the root cause.

  • Visual Inspection: Observe the reaction mixture. Is there a significant amount of undissolved solid material, even after a prolonged reaction time?

  • Stirring Rate: Does increasing the stirring rate have a noticeable effect on the reaction progress? If so, this suggests that mass transfer from the solid to the liquid phase is a limiting factor.

  • Small-Scale Solubility Test: Before committing to a large-scale reaction, perform a small-scale solubility test. Add a few milligrams of your compound to 1 mL of the intended solvent in a vial and observe its solubility at room temperature and upon heating.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for addressing solubility issues, from the simplest to the most advanced techniques.

Solubility_Troubleshooting Start Reaction Fails/Stalls (Poor Solubility Suspected) Solvent Optimize Solvent System Start->Solvent Simple Adjustment Protect Advanced Technique: Protecting Group Strategy Start->Protect If other methods fail or cause side reactions CoSolvent Introduce Co-Solvent (e.g., DMF, DMAc, NMP, DMSO) Solvent->CoSolvent If single solvent is ineffective Temp Increase Reaction Temperature CoSolvent->Temp If still insoluble at RT Base Utilize Base to Form Soluble Salt (if compatible with reaction) Temp->Base If heating is insufficient or undesirable Sonication Apply Sonication (Bath or Probe) Temp->Sonication Alternative to high temp PTC Advanced Technique: Phase Transfer Catalysis (PTC) Base->PTC For biphasic systems Success Reaction Proceeds Successfully Base->Success Sonication->Success PTC->Success Protect->Success

Caption: Troubleshooting workflow for poor solubility.

Detailed Protocols and Methodologies

Method 1: Solvent and Temperature Optimization

This should always be the first line of attack due to its simplicity.

Protocol:

  • Solvent Screening: Test the solubility of the compound in a range of polar aprotic solvents. See the table below for suggestions.

  • Temperature Elevation: For most organic solids, solubility increases with temperature.[6][7] Cautiously increase the reaction temperature, monitoring for any potential degradation of the starting material or product.

SolventPolarity IndexBoiling Point (°C)Rationale
N,N-Dimethylformamide (DMF)6.4153Excellent for dissolving polar, multifunctional compounds.
N,N-Dimethylacetamide (DMAc)6.5165Similar to DMF, but with a higher boiling point, allowing for higher reaction temperatures.
N-Methyl-2-pyrrolidone (NMP)6.7202A very strong, polar aprotic solvent, often a last resort for highly insoluble compounds.
Dimethyl sulfoxide (DMSO)7.2189Exceptional solvating power for a wide range of compounds, but can be reactive under certain conditions.
Method 2: Base-Mediated Solubilization

For reactions where the carboxylic acid is the reactive site (e.g., amide coupling, esterification), or for reactions on other parts of the molecule that are tolerant of basic conditions, converting the carboxylic acid to its salt form is a powerful strategy.

Protocol for Amide Coupling:

  • Pre-dissolution: Suspend the this compound (1.0 eq.) in a suitable solvent (e.g., DMF).

  • Deprotonation: Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.) and stir. The mixture should become homogeneous as the soluble carboxylate salt forms.

  • Activation: Add your coupling reagent (e.g., HATU, HOBt/EDC) and stir for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.1-1.2 eq.) to the solution and continue stirring until the reaction is complete.

Base_Solubilization cluster_0 Insoluble Starting Material cluster_1 Addition of Base (e.g., DIPEA) cluster_2 Soluble Carboxylate Salt Insoluble [Insoluble Indazole]-COOH Base + NR3 Insoluble->Base Deprotonation Soluble [Soluble Indazole]-COO⁻ HNR3⁺ Base->Soluble Deprotonation

Caption: Base-mediated formation of a soluble carboxylate.

Method 3: Sonication-Assisted Dissolution

Sonication uses high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, effectively breaking down solid particles and enhancing mass transfer.[7][8][9][10][11] This is a physical method that does not alter the chemical environment of the reaction.

Protocol:

  • Setup: Place your reaction flask in a bath sonicator. Ensure the water level in the bath is sufficient to cover the reaction mixture level in the flask.

  • Sonication: Turn on the sonicator. You should observe the solid material being dispersed into finer particles.

  • Reaction: The reaction can be run under continuous sonication or sonicated intermittently (e.g., 10 minutes every hour) to maintain a fine suspension. This is particularly useful for heterogeneous reactions where complete dissolution is not achievable.

Method 4: Phase Transfer Catalysis (PTC)

This technique is suitable for reactions where the deprotonated, anionic form of the indazole needs to react with a reagent in a nonpolar, organic phase. A phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) transports the anion from the aqueous or solid phase into the organic phase where the reaction occurs.[12][13]

Example Protocol for Esterification with an Alkyl Halide:

  • Biphasic System Setup: In a reaction vessel, combine the this compound (1.0 eq.), an inorganic base (e.g., K₂CO₃, 2.0 eq.), and the phase transfer catalyst (e.g., TBAB, 0.1 eq.) in a mixture of an organic solvent (e.g., toluene) and water.

  • Reagent Addition: Add the alkyl halide (e.g., butyl bromide, 1.2 eq.).

  • Reaction: Heat the mixture with vigorous stirring. The PTC will shuttle the indazole carboxylate into the toluene phase where it can react with the butyl bromide.

  • Workup: Upon completion, separate the organic and aqueous layers for product isolation.

Method 5: Protecting Group Strategy

If the carboxylic acid is not the intended site of reaction and its presence is hindering solubility in the desired solvent, it can be temporarily converted to a more soluble functional group, such as an ester.[14][15][16] A methyl or ethyl ester is often more soluble in common organic solvents like THF, DCM, or ethyl acetate.

Protocol:

  • Esterification: Convert the carboxylic acid to its methyl ester using a standard procedure (e.g., SOCl₂ in methanol, or (trimethylsilyl)diazomethane).

  • Purification: Purify the resulting methyl ester.

  • Main Reaction: Perform your desired reaction (e.g., a Suzuki coupling at the 4-bromo position) on the more soluble ester derivative.

  • Deprotection: Once the main reaction is complete, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Conclusion

The poor solubility of this compound is a common but surmountable challenge. By systematically applying the principles and protocols outlined in this guide—from simple solvent and temperature adjustments to more advanced techniques like sonication and phase transfer catalysis—researchers can effectively troubleshoot their experiments and unlock the full synthetic potential of this valuable intermediate. Always begin with a thorough understanding of your reaction's requirements and perform small-scale tests to identify the optimal conditions before scaling up.

References

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  • Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. (2021). PMC. [Link]

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  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). PubMed Central. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). ResearchGate. [Link]

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  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1994). UNT Digital Library. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2014). NIH. [Link]

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Validation & Comparative

A Guide to the Structural Elucidation of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid. It further offers a comparative overview of complementary analytical techniques essential for unambiguous structural confirmation.

The indazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of drug discovery and development processes. This compound, a highly functionalized indazole, presents a unique spectroscopic challenge. This guide will delve into the theoretical 1H NMR spectrum of this compound, supported by established principles of NMR spectroscopy, and compare its analytical power with other instrumental methods.

Predicted 1H NMR Spectrum of this compound

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of structurally related substituted indazoles and fundamental NMR principles.[3][4][5] The 1H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the aldehyde proton, the N-H proton of the indazole ring, and the carboxylic acid proton.

The key to interpreting the aromatic region lies in understanding the electronic effects of the substituents on the indazole ring. The bromine atom at position 4, the formyl group at position 3, and the carboxylic acid group at position 6 all act as electron-withdrawing groups, which will generally shift the signals of the aromatic protons downfield.[6]

Table 1: Predicted 1H NMR Spectral Data for this compound in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-5~8.2 - 8.4Doublet (d)1H~1.0-2.0 Hz (meta coupling)Deshielded due to the anisotropic effect of the adjacent carboxylic acid and bromine. Expected to show meta coupling to H-7.
H-7~8.0 - 8.2Doublet (d)1H~1.0-2.0 Hz (meta coupling)Deshielded by the indazole ring system. Expected to show meta coupling to H-5.
-CHO~10.0 - 10.5Singlet (s)1HN/AAldehyde protons typically resonate in this downfield region.[7]
-COOH~13.0 - 14.0Broad Singlet (br s)1HN/ACarboxylic acid protons are highly deshielded and often appear as broad signals due to hydrogen bonding and exchange.[8]
N-H~13.5 - 14.5Broad Singlet (br s)1HN/AThe N-H proton of the indazole ring is also acidic and subject to exchange, leading to a broad, downfield signal.[4]

Comparative Analysis with Other Spectroscopic Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation relies on the synergistic use of multiple analytical methods.

13C NMR Spectroscopy

13C NMR spectroscopy provides crucial information about the carbon framework of the molecule. For this compound, one would expect to observe distinct signals for each of the nine carbon atoms. The chemical shifts of the carbonyl carbons in the formyl and carboxylic acid groups would be particularly informative, typically appearing in the highly deshielded region of the spectrum (160-200 ppm).[9] This technique is invaluable for confirming the presence of all carbon atoms and identifying the different functional groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and providing information about its elemental composition through high-resolution mass spectrometry (HRMS).[10] The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. For the target molecule, the molecular ion peak would confirm the overall mass, and characteristic fragmentation patterns could indicate the loss of the bromine, formyl, or carboxylic acid groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the indazole ring, the O-H stretch of the carboxylic acid, and the C=O stretches of both the aldehyde and the carboxylic acid. These distinct carbonyl stretches can help to confirm the presence and electronic environment of these functional groups.

Experimental Protocols

A standardized protocol for acquiring a high-quality 1H NMR spectrum is critical for accurate analysis.

Standard Operating Procedure for 1H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube. DMSO-d6 is a suitable choice for this compound due to its ability to dissolve polar compounds and the fact that the acidic protons of the carboxylic acid and N-H group will be observable.[3]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-16 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

    • Apply a 90-degree pulse and acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d5 at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Visualizing the Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound, integrating data from multiple spectroscopic techniques.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy 1H_NMR 1H NMR (Proton Environment & Connectivity) Structure Unambiguous Structure of This compound 1H_NMR->Structure Proton Signals Coupling Patterns 13C_NMR 13C NMR (Carbon Skeleton) 13C_NMR->Structure Carbon Signals HRMS High-Resolution MS (Molecular Formula) HRMS->Structure Exact Mass IR IR Spectroscopy (Functional Groups) IR->Structure Vibrational Modes

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural analysis of a highly functionalized molecule like this compound requires a multi-faceted analytical approach. While a predicted 1H NMR spectrum provides significant insights into the proton environment and connectivity, its true power is realized when combined with data from 13C NMR, mass spectrometry, and IR spectroscopy. This integrated approach ensures the unambiguous confirmation of the molecular structure, a critical step in advancing drug discovery and development programs.

References

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5756-5765. [Link]

  • Reddy, T. J., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(44), 8857-8860. [Link]

  • Supporting Information for a relevant article. (2007). Wiley-VCH. [Link]

  • Hans Reich. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]

  • H NMR Spectroscopy. University of Calgary. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. LookChem. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

  • and 2-Substituted Indazoles. University of Groningen research portal. [Link]

  • This compound. PubChem. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

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13C NMR chemical shifts for 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the 13C NMR Chemical Shifts of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

This guide provides a detailed analysis of the expected . As direct experimental data for this specific molecule is not widely published, this document leverages a predictive approach grounded in foundational NMR principles and comparative data from structurally analogous compounds. This methodology serves as a practical framework for researchers in synthetic chemistry and drug development for characterizing novel or sparsely documented molecules.

Introduction: The Challenge of Structural Elucidation

The precise characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This compound, a polysubstituted indazole, presents a unique spectroscopic puzzle. The electronic environment of each carbon atom is influenced by the cumulative effects of the fused bicyclic system and the distinct electronic properties of the bromo, formyl, and carboxylic acid substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for mapping the carbon skeleton of such molecules. The chemical shift (δ) of each carbon provides a sensitive readout of its local electronic environment, which is dictated by hybridization, inductive effects, and resonance contributions. This guide will deconstruct the molecule to predict its 13C NMR spectrum, offering a robust protocol for experimental verification.

Predictive Analysis: Deconstructing Substituent Effects

To predict the 13C NMR spectrum, we will analyze the indazole core and the influence of each substituent. The indazole ring system itself has distinct chemical shifts for its carbons. The addition of electron-withdrawing groups (EWGs) and halogens modifies these shifts in predictable ways.

  • Indazole Core: The fundamental bicyclic structure provides the baseline chemical shifts.

  • Formyl Group (-CHO) at C3: This potent electron-withdrawing group will significantly deshield the C3 carbon, shifting it far downfield. It will also withdraw electron density from the rest of the pyrazole ring through resonance, influencing C3a and C7a.

  • Bromo Group (-Br) at C4: The bromine atom exerts a dual effect. Its primary influence is a strong inductive electron withdrawal, which deshields the directly attached C4. However, it also has a weaker resonance effect, donating lone-pair electron density, which can shield ortho and para positions. The net effect at C4 is a significant downfield shift.

  • Carboxylic Acid Group (-COOH) at C6: As another strong electron-withdrawing group, it will deshield the attached C6 and, to a lesser extent, other carbons in the benzene ring through resonance. The carbonyl carbon of the acid itself will appear far downfield.

By comparing with known data for simpler, related molecules, we can build a reliable prediction. For instance, the chemical shifts of 1H-indazole, 4-bromo-1H-indazole, and 1H-indazole-6-carboxylic acid provide the foundational data for estimating the shifts in our more complex target molecule.

Comparative Data: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted , dissolved in DMSO-d6. These predictions are derived from established substituent effect principles and comparison with empirical data from related structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification and Comparative Insights
C=O (Formyl) ~185-195The aldehyde carbonyl carbon is strongly deshielded and typically appears in this downfield region. This is a highly characteristic shift.
C=O (Carboxylic Acid) ~165-175The carboxylic acid carbonyl is also significantly deshielded, though typically found slightly upfield from an aldehyde carbonyl.
C3 ~145-155Directly attached to the electron-withdrawing formyl group and a ring nitrogen, causing a strong downfield shift.
C7a ~140-148A quaternary carbon at the ring junction, its shift is influenced by the fused ring system and the nearby C3-formyl group.
C3a ~120-130This second quaternary carbon at the ring junction is influenced by substituents on both rings.
C6 ~125-135Attached to the electron-withdrawing carboxylic acid group, leading to a downfield shift compared to an unsubstituted carbon.
C4 ~115-125The direct attachment of the electronegative bromine atom causes a significant downfield (deshielding) effect on this carbon.
C5 ~122-132Positioned between two substituted carbons (C4-Br and C6-COOH), its chemical shift will be influenced by the cumulative electronic effects from these groups.
C7 ~110-120This carbon is expected to be one of the more upfield signals in the aromatic region, being relatively removed from the strongest withdrawing groups.

Experimental Verification Protocol

This section provides a detailed methodology for acquiring a high-quality 13C NMR spectrum for the target compound. The choice of solvent and experimental parameters is critical for ensuring accurate data collection, especially for a molecule with acidic protons and potentially limited solubility.

Objective: To obtain a quantitative and high-resolution 13C{1H} NMR spectrum.

Materials:

  • This compound (~15-25 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9 atom % D)

  • 5 mm NMR Tube

  • NMR Spectrometer (400 MHz or higher recommended)

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d6. The use of DMSO-d6 is recommended due to its excellent solvating power for polar, acidic compounds and its high boiling point. It will also allow for the observation of the N-H and COOH protons in a corresponding 1H spectrum.

    • Gently vortex or sonicate the sample until the solid is completely dissolved.

    • Transfer the clear solution into a 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Reference the spectrum to the central peak of the DMSO-d6 multiplet, which is set to δ = 39.52 ppm for 13C NMR.

  • Data Acquisition:

    • Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker system).

    • Spectral Width: Set a spectral width of approximately 220-250 ppm to ensure all signals, from aliphatic to carbonyl carbons, are captured.

    • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons often have longer relaxation times, and an adequate delay is crucial for their reliable observation and integration.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio, as 13C has a low natural abundance.

    • Pulse Angle: Use a standard 30-degree pulse angle to allow for a shorter relaxation delay without saturating the signals.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the DMSO-d6 solvent peak to 39.52 ppm.

    • Integrate the peaks and pick the peak positions.

Visualization of Structure and Workflow

Visual aids are essential for contextualizing the data and the experimental process.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

While a definitive, published 13C NMR spectrum for this compound remains elusive, a scientifically rigorous prediction can be formulated. By understanding the fundamental principles of substituent effects and leveraging comparative data from analogous structures, researchers can confidently assign tentative chemical shifts and design effective experiments for verification. The provided protocol offers a standardized approach to acquiring high-quality data, ensuring that the structural elucidation of this and other novel compounds is both efficient and accurate. This predictive and comparative methodology is a powerful tool in the arsenal of any synthetic or medicinal chemist.

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid, a compound of interest in medicinal chemistry due to its substituted indazole core.

While experimental data for this specific molecule is not publicly available, this guide, grounded in the fundamental principles of mass spectrometry and data from analogous structures, provides a robust framework for interpreting its mass spectrum. Understanding these fragmentation pathways is crucial for researchers in identifying this and related compounds in complex mixtures, characterizing synthetic products, and exploring metabolic pathways.

The Compound of Interest: Structural Features and Anticipated Fragmentation Hotspots

This compound is a multi-functionalized heterocyclic compound. Its structure presents several key features that will dictate its fragmentation behavior under mass spectrometric conditions:

  • Aromatic Indazole Core: The inherent stability of the aromatic ring system suggests that the molecular ion peak will be readily observed.

  • Bromine Substituent: The presence of a bromine atom is expected to yield a characteristic isotopic pattern in the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2).[1][2][3]

  • Formyl Group (Aldehyde): Aromatic aldehydes are known to undergo characteristic losses of a hydrogen radical (H•) and a neutral carbon monoxide (CO) molecule.[4][5][6]

  • Carboxylic Acid Group: This functional group typically fragments through the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH), as well as the neutral loss of carbon dioxide (CO2).[7][8][9][10]

Based on these structural motifs, we can predict a rich and informative fragmentation pattern, providing significant structural detail.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the mass spectrum of this compound, the following experimental methodology would be employed. This protocol is designed to be a self-validating system, ensuring data of high quality and reproducibility.

Objective: To acquire the electron ionization (EI) mass spectrum of the target compound to determine its molecular weight and characterize its fragmentation pathways.

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended to enable the determination of elemental compositions for the precursor and fragment ions.[11]

Sample Preparation:

  • Purity Assessment: Ensure the purity of the sample using a preliminary technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solution Preparation: Dissolve a small amount (approximately 1 mg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Introduction Method: A direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. For a pure, solid sample, a DIP is often suitable. If coupled with GC, an appropriate temperature program would be required to ensure volatilization without thermal degradation.

Mass Spectrometer Parameters (Typical Starting Conditions for EI):

ParameterRecommended SettingRationale
Ionization ModeElectron Ionization (EI)Provides extensive and reproducible fragmentation patterns, ideal for structural elucidation.
Electron Energy70 eVStandard energy for EI-MS, leading to consistent and library-comparable fragmentation.[12]
Ion Source Temp.200-250 °CEnsures sample volatilization while minimizing thermal decomposition.
Mass Rangem/z 50-500To encompass the molecular ion and all significant fragments.
Acquisition ModeFull ScanTo capture all fragment ions.

Data Analysis:

  • Identify the Molecular Ion Peak: Locate the peak at the highest m/z that corresponds to the molecular weight of the compound (283.97 g/mol for C9H5BrN2O3). Look for the characteristic 1:1 isotopic pattern for bromine (M and M+2).

  • Propose Fragment Structures: Correlate the observed fragment ions with logical neutral losses from the molecular ion and subsequent fragment ions.

  • Utilize High-Resolution Data: If HRMS is used, determine the elemental composition of key ions to confirm proposed structures.

Predicted Fragmentation Pattern of this compound

The following table outlines the predicted major fragment ions for this compound under electron ionization. The fragmentation pathways are based on established principles for the individual functional groups.

m/z (Predicted) Ion Structure/Formula Relative Abundance (Predicted) Fragmentation Pathway
284/286[C9H5BrN2O3]+•ModerateMolecular Ion (M+•) peak, showing the characteristic M/M+2 isotope pattern for bromine.
267/269[C9H4BrN2O2]+ModerateLoss of a hydroxyl radical (•OH) from the carboxylic acid group.
256/258[C8H4BrN2O2]+HighLoss of a formyl radical (•CHO) via cleavage of the C-C bond between the indazole ring and the formyl group.
240/242[C8H5BrN2O]+•ModerateLoss of carbon dioxide (CO2) from the molecular ion.
239/241[C9H4BrN2O]+HighLoss of a carboxyl radical (•COOH) from the molecular ion.
228/230[C7H4BrN2O]+ModerateSubsequent loss of CO from the [M-CHO]+ ion.
183/185[C7H4BrN2]+HighLoss of CO from the [M-COOH]+ ion, a common fragmentation for aromatic aldehydes.
155/157[C6H4Br]+LowFurther fragmentation of the brominated indazole core.
104[C6H4N2]+LowLoss of bromine from the [C7H4BrN2]+ ion.

Visualization of the Proposed Fragmentation Pathways

The logical relationships between the molecular ion and its primary fragments can be visualized to provide a clear understanding of the fragmentation cascade.

Fragmentation_Pathway M [M]+• m/z 284/286 M_OH [M-OH]+ m/z 267/269 M->M_OH - •OH M_CHO [M-CHO]+ m/z 256/258 M->M_CHO - •CHO M_CO2 [M-CO2]+• m/z 240/242 M->M_CO2 - CO2 M_COOH [M-COOH]+ m/z 239/241 M->M_COOH - •COOH Fragment1 m/z 228/230 M_CHO->Fragment1 - CO Fragment2 m/z 183/185 M_COOH->Fragment2 - CO

Caption: Proposed primary fragmentation pathways of this compound.

In-Depth Mechanistic Discussion

The fragmentation of this compound is predicted to be initiated by the removal of an electron to form the molecular ion, [C9H5BrN2O3]+•. The stability of the aromatic system allows this molecular ion to be readily detected.

The primary fragmentation pathways are driven by the lability of the substituents:

  • Loss of •OH (m/z 267/269): The carboxylic acid group can readily lose a hydroxyl radical, a common fragmentation pathway for aromatic carboxylic acids.[8][10] This results in a stable acylium ion.

  • Loss of •CHO (m/z 256/258): Alpha-cleavage of the bond between the indazole ring and the formyl group is a highly probable event for aromatic aldehydes, leading to the loss of a formyl radical.[4][5]

  • Loss of CO2 (m/z 240/242): Decarboxylation of the molecular ion is another characteristic fragmentation of carboxylic acids.

  • Loss of •COOH (m/z 239/241): The entire carboxylic acid group can be lost as a radical.

Subsequent fragmentation of these primary ions will lead to the observed product ion spectrum. For instance, the ion at m/z 256/258 ([M-CHO]+) can further lose a molecule of carbon monoxide to yield the fragment at m/z 228/230. Similarly, the ion at m/z 239/241 ([M-COOH]+) can lose CO, a characteristic fragmentation of the resulting aromatic aldehyde, to form the ion at m/z 183/185.[6]

The presence of the bromine atom serves as a crucial diagnostic tool. Each of the bromine-containing fragments discussed above will exhibit the characteristic M/M+2 isotopic pattern with a roughly 1:1 intensity ratio, confirming the presence of bromine in that fragment.[1][2][3]

Comparison with Alternative Structures

To illustrate the diagnostic power of this predicted fragmentation pattern, let's consider a hypothetical isomer, 7-Bromo-3-formyl-1H-indazole-6-carboxylic acid. While the molecular weight and many of the primary neutral losses would be identical, the relative abundances of the fragment ions could differ due to steric and electronic effects of the substituent positions. Furthermore, any fragmentation pathways involving interactions between adjacent groups would be unique to a specific isomer. For example, if a substituent were ortho to the carboxylic acid, a loss of water might be observed.[8]

Conclusion

This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the characteristic fragmentation pathways of its constituent functional groups—the brominated indazole core, the formyl group, and the carboxylic acid—researchers can confidently identify this compound and its analogs. The key diagnostic features are the prominent molecular ion with its characteristic bromine isotopic pattern, and the neutral losses of •OH, •CHO, CO2, and •COOH. This predictive framework serves as a valuable tool for scientists engaged in the synthesis, characterization, and analysis of novel heterocyclic compounds in the field of drug development.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
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  • PMC. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
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FT-IR spectroscopy of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Spectroscopy of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic profile of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By dissecting its vibrational modes, we offer a framework for its unambiguous identification and quality control. Furthermore, a comparative analysis with structurally related indazole derivatives is presented to highlight the specific spectral signatures of its key functional groups. This document is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization.

Part 1: The Vibrational Fingerprint of this compound

FT-IR spectroscopy is an indispensable tool for identifying functional groups within a molecule.[1] The technique is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[2] For a multi-functionalized molecule like this compound, the FT-IR spectrum is a composite of the characteristic vibrations of its constituent parts: the carboxylic acid, the aromatic aldehyde, the indazole ring, and the carbon-bromine bond.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Detailed Analysis of Expected Vibrational Modes

1. Carboxylic Acid Group (-COOH): The carboxylic acid moiety presents some of the most distinct and easily identifiable peaks in the IR spectrum, primarily due to strong hydrogen bonding which causes the molecules to exist as dimers in the solid state.[3][4]

  • O-H Stretching: A very broad and intense absorption band is expected between 3300 cm⁻¹ and 2500 cm⁻¹.[3][5] This significant broadening is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers and often overlaps with C-H stretching vibrations.[6][7]

  • C=O Stretching: An intense, sharp peak corresponding to the carbonyl stretch is anticipated in the range of 1710-1680 cm⁻¹.[7] The position is shifted to a lower wavenumber compared to saturated aliphatic acids due to conjugation with the aromatic indazole ring, which delocalizes electron density and weakens the C=O double bond.[2][5]

  • C-O Stretching and O-H Bending: Two characteristic bands arise from the coupling of C-O stretching and in-plane O-H bending. An intense band, often referred to as the C-O stretch, appears between 1320-1210 cm⁻¹.[3][7] A medium intensity O-H bending band is also expected between 1440-1395 cm⁻¹.[3] A broad O-H out-of-plane bend (wag) may also be visible near 960-900 cm⁻¹.[7]

2. Formyl (Aldehyde) Group (-CHO): The aldehyde group attached to the aromatic ring also has highly characteristic absorptions.

  • C=O Stretching: Similar to the carboxylic acid, the aldehyde carbonyl stretch is intense. Its position is influenced by conjugation with the indazole ring, placing it in the 1710-1685 cm⁻¹ range.[8][9] This peak will likely overlap with the C=O stretch from the carboxylic acid, potentially appearing as a broadened or asymmetric single peak, or as two closely spaced peaks.

  • Aldehydic C-H Stretching: This is a key diagnostic feature for aldehydes. Two weak to medium intensity bands are typically observed in the 2850-2700 cm⁻¹ region.[8][9] The band around 2720 cm⁻¹ is particularly useful for identification as few other absorptions appear here.[9] These peaks arise from the stretching of the hydrogen directly bonded to the carbonyl carbon.

3. Indazole Ring System: The heterocyclic aromatic ring contributes several bands to the spectrum.

  • N-H Stretching: The N-H bond in the indazole ring is expected to produce a medium to strong, moderately broad absorption band in the 3500-3150 cm⁻¹ region, characteristic of secondary amines and amides in heterocyclic systems.[10] The exact position and broadness will be influenced by hydrogen bonding. For related imidazole monomers, this stretch appears around 3518 cm⁻¹.[11]

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[12] This is a reliable indicator of hydrogen atoms attached to sp²-hybridized carbon atoms in an aromatic ring.

  • C=C Ring Stretching: Aromatic rings exhibit characteristic C=C bond stretching vibrations that appear as a series of medium to sharp bands in the 1600-1400 cm⁻¹ region.[12]

4. Bromo Substituent (C-Br):

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a medium to strong band in the fingerprint region, typically at wavenumbers below 700 cm⁻¹.[10] Due to the complexity of the fingerprint region, definitive assignment of this peak can be challenging without comparative analysis.

Summary of Expected FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3500 - 3150Indazole N-H StretchMedium - StrongModerately broad due to H-bonding.
3100 - 3000Aromatic C-H StretchMedium - WeakIndicates sp² C-H bonds.
3300 - 2500Carboxylic Acid O-H StretchStrong, Very BroadHallmark of a carboxylic acid dimer; overlaps C-H stretches.[3][5]
2850 - 2700Aldehyde C-H StretchWeak - MediumOften two bands; the ~2720 cm⁻¹ peak is highly diagnostic.[9]
~1710 - 1680Carboxylic Acid & Aldehyde C=O StretchStrong, SharpConjugation lowers the frequency; may appear as a single broad or two overlapping peaks.[7][8]
1600 - 1400Aromatic C=C Ring StretchMedium - WeakMultiple bands are characteristic of the aromatic system.[12]
1440 - 1395Carboxylic Acid O-H Bend (in-plane)MediumMay overlap with C-H bending modes.[3]
1320 - 1210Carboxylic Acid C-O StretchStrongCoupled with O-H in-plane bending.[7]
< 700C-Br StretchMedium - StrongLocated in the complex fingerprint region.[10]

Part 2: A Comparative FT-IR Analysis

To validate the assignments for this compound, it is instructive to compare its spectrum with those of simpler, related molecules. This approach allows for the direct correlation of spectral features with the presence or absence of specific functional groups.

  • Alternative 1: 1H-Indazole-6-carboxylic acid: This molecule lacks the bromo and formyl substituents. Its spectrum will help isolate the contributions of the indazole ring and the carboxylic acid.

  • Alternative 2: 4-Bromo-1H-indazole: This molecule lacks the formyl and carboxylic acid groups. Its spectrum will highlight the features of the brominated indazole core.

Key Spectral Differences
  • Versus 1H-Indazole-6-carboxylic acid: The spectrum of this compound will uniquely feature:

    • The weak to medium aldehydic C-H stretching bands around 2850-2700 cm⁻¹.

    • A potential shoulder or distinct peak in the carbonyl region (~1710-1685 cm⁻¹) corresponding to the aldehyde C=O.

    • The C-Br stretching vibration below 700 cm⁻¹.

  • Versus 4-Bromo-1H-indazole: The spectrum of the target molecule will be significantly more complex, showing:

    • The extremely broad O-H stretch of the carboxylic acid from 3300-2500 cm⁻¹.

    • The strong, composite C=O absorption band around 1700 cm⁻¹ from both the acid and aldehyde groups.

    • The aldehydic C-H stretches.

    • The strong C-O stretching and O-H bending vibrations of the carboxylic acid between 1440-1210 cm⁻¹.

Comparative Table of Key Vibrational Frequencies (cm⁻¹)
Functional Group VibrationThis compound1H-Indazole-6-carboxylic acid4-Bromo-1H-indazole
Carboxylic Acid O-H StretchPresent (3300-2500, broad) Present (3300-2500, broad)Absent
Aldehyde C-H StretchPresent (~2720) Absent Absent
Carbonyl C=O StretchPresent (~1700, strong, potentially complex) Present (~1700, strong)Absent
C-Br StretchPresent (<700) Absent Present (<700)

Part 3: Experimental Protocol for FT-IR Data Acquisition

The following protocol describes a robust method for obtaining a high-quality FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid-state materials by minimizing scattering effects.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start: Obtain Sample & KBr dry 1. Dry Sample & KBr (Remove moisture interference) start->dry weigh 2. Weigh ~1 mg Sample & ~100 mg KBr dry->weigh grind 3. Grind Mixture Thoroughly (Ensure homogeneity & small particle size) weigh->grind pellet 4. Press Mixture into a Transparent Pellet grind->pellet bg 5. Acquire Background Spectrum (Accounts for instrument/air signals) pellet->bg sample_spec 6. Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) bg->sample_spec process 7. Process Spectrum (Baseline correction, normalization) sample_spec->process analyze 8. Analyze & Assign Peaks process->analyze end_node End: Final Spectrum analyze->end_node

Figure 2: Standard workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Step-by-Step Methodology
  • Material Preparation (Crucial for Quality):

    • Rationale: Water vapor has strong IR absorptions that can obscure important spectral regions, particularly the broad O-H stretching region.

    • Action: Gently dry approximately 1-2 mg of the this compound sample and a larger quantity of spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours. Store in a desiccator until use.

  • Sample Weighing and Mixing:

    • Rationale: An incorrect sample-to-KBr ratio can lead to either a saturated (too much sample) or noisy (too little sample) spectrum. A 1:100 ratio is standard.

    • Action: Accurately weigh approximately 1 mg of the dried sample and 100 mg of the dried KBr.

  • Grinding and Homogenization:

    • Rationale: Thorough grinding is essential to reduce the particle size of the sample below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and produces sharp, well-defined peaks.

    • Action: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.

  • Pellet Formation:

    • Rationale: A transparent, durable pellet allows the IR beam to pass through with minimal distortion.

    • Action: Transfer a portion of the ground mixture to a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a thin, transparent, or translucent disc.

  • Background Spectrum Acquisition:

    • Rationale: Every FT-IR measurement must be ratioed against a background spectrum to remove contributions from atmospheric CO₂, water vapor, and the instrument itself.

    • Action: Place the empty sample holder in the spectrometer and acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum Acquisition:

    • Rationale: Signal averaging over multiple scans improves the signal-to-noise ratio. 4 cm⁻¹ resolution is sufficient for most functional group analyses.

    • Action: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • Rationale: Raw data may require minor corrections to be suitable for interpretation.

    • Action: Using the spectrometer software, perform an automatic baseline correction and normalize the spectrum. Identify the peak positions (wavenumbers) and intensities, and assign them to the corresponding functional group vibrations based on the theoretical profile and comparative data.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural elucidation of this compound. The spectrum is defined by several key features: a very broad O-H stretch from the carboxylic acid dimer, a complex C=O absorption band around 1700 cm⁻¹, diagnostically crucial aldehydic C-H stretches near 2720 cm⁻¹, and characteristic N-H and aromatic C=C vibrations from the indazole core. By comparing the spectrum to those of related compounds lacking specific functional groups, these assignments can be made with a high degree of confidence. The detailed experimental protocol provided ensures that researchers can obtain high-quality, reproducible data for accurate compound verification and further research applications.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Available at: [Link]

  • Microbe Notes. (2023). How does FTIR spectroscopy improve the analysis of carboxylic acid spectra? Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC. Available at: [Link]

  • Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Available at: [Link]

  • LibreTexts Chemistry. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Available at: [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ResearchGate. (n.d.). NH stretching spectra of imidazole monomers. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry. Available at: [Link]

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Comparing reactivity of 4-bromo vs 4-chloro indazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, halogenated heterocycles are indispensable building blocks. Among these, substituted indazoles are privileged scaffolds found in numerous pharmacologically active agents. The choice of a specific halogen on the indazole core is a critical strategic decision that profoundly impacts synthetic routes, reaction efficiency, and overall project timelines.

This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially significant starting materials: 4-bromo-1H-indazole-3-carboxylic acid and 4-chloro-1H-indazole-3-carboxylic acid . By elucidating the fundamental principles that govern their reactivity and providing practical, data-supported examples, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Physicochemical and Reactivity Fundamentals

The primary determinant of the differential reactivity between these two compounds is the inherent nature of the carbon-halogen bond. Aryl bromides are generally more reactive than their corresponding chlorides in the most common and synthetically valuable transformations, particularly in palladium-catalyzed cross-coupling reactions.[1] This difference is rooted in two key physical-organic principles:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[2][3][4][5] Consequently, less energy is required to cleave the C-Br bond during a chemical reaction.

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[6][7][8] Aryl bromides undergo this step much more readily and at lower temperatures than aryl chlorides due to the lower C-X bond energy and greater polarizability of the C-Br bond.[6][9]

These fundamental differences are summarized in the table below.

Property4-Bromo-1H-indazole-3-carboxylic acid4-Chloro-1H-indazole-3-carboxylic acidRationale & Implication
Molecular Formula C₈H₅BrN₂O₂C₈H₅ClN₂O₂Different halogen substituent.
Molecular Weight 241.04 g/mol 196.59 g/mol Affects stoichiometry calculations.
C(4)-X Bond Energy ~285 kJ/mol (Aryl C-Br)[5]~327 kJ/mol (Aryl C-Cl)[5]The C-Br bond is weaker, requiring less energy to break. This is the primary driver of higher reactivity.
Reactivity in Pd Coupling High Moderate to Low Faster oxidative addition kinetics allow for milder conditions, broader catalyst selection, and higher yields.[6][8]
Typical Reaction Temp. 60 - 90 °C100 - 140 °CThe higher stability of the C-Cl bond necessitates more thermal energy to achieve oxidative addition.
Catalyst Requirement Standard Pd sources (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) are often sufficient.Often requires specialized, highly active, and electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) to facilitate the challenging oxidative addition.[6][7]
Cost Consideration Generally higher cost per gram.Generally lower cost and more readily available, making it attractive for large-scale syntheses.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical differences in bond strength and oxidative addition rates translate directly into practical differences in the laboratory. We will examine two of the most widely used transformations in drug discovery: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for creating carbon-carbon bonds, enabling the connection of the indazole core to other aryl or heteroaryl fragments.[10][11]

Caption: Decision workflow for selecting between 4-bromo and 4-chloro indazole starting materials based on project priorities.

Choose 4-Bromo-1H-indazole-3-carboxylic acid when:

  • Speed and Reliability are Paramount: In early-stage drug discovery, where rapid synthesis of diverse analogs is crucial, the reliability and broader compatibility of the bromo-derivative are highly advantageous.

  • Mild Conditions are Necessary: When working with complex molecules containing sensitive functional groups, the milder conditions tolerated by the bromo-analog can prevent decomposition and side reactions.

  • A Broad Range of Coupling Partners is Required: Its higher reactivity ensures success with a wider array of boronic acids and amines, including those that may be less reactive themselves.

Choose 4-Chloro-1H-indazole-3-carboxylic acid when:

  • Cost is a Major Constraint: For large-scale manufacturing, the significantly lower cost of the chloro-analog can lead to substantial savings, justifying the initial investment in process optimization. [1][6]* Process Development is Feasible: If time and resources are available to screen and optimize catalysts, ligands, and reaction conditions, the challenges of activating the C-Cl bond can be overcome.

  • Orthogonal Reactivity is Desired: In molecules containing multiple different halides (e.g., a bromo and a chloro substituent), the chloro group can remain intact while the more reactive bromo group is selectively functionalized, allowing for sequential couplings. [12]

Conclusion

The comparison between 4-bromo- and 4-chloro-1H-indazole-3-carboxylic acid is a clear illustration of fundamental chemical principles guiding practical synthetic strategy. The 4-bromo derivative offers superior reactivity, enabling milder, faster, and more versatile cross-coupling reactions, making it the preferred choice for research and discovery applications. Conversely, the 4-chloro derivative presents a more economical option for large-scale production, provided that the inherent challenge of its lower reactivity is addressed through carefully optimized, more forceful reaction conditions. A thorough understanding of these trade-offs allows the modern chemist to select the optimal building block to achieve their synthetic goals efficiently and effectively.

References

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-3-formyl-1H-indazole-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of the biological activities of derivatives of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid, a versatile chemical intermediate.[3] While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features suggest significant potential for derivatization into potent therapeutic agents. This guide will, therefore, focus on the known biological activities of structurally related indazole analogs to inform future drug discovery and development efforts.

The indazole core is a bicyclic aromatic heterocycle that serves as a versatile template for designing compounds with a wide array of pharmacological effects.[4] These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] A significant portion of research into indazole derivatives has focused on their potent ability to inhibit various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[8]

The Indazole Scaffold: A Hub of Therapeutic Potential

Indazole-containing drugs such as axitinib, lonidamine, and pazopanib have already made a significant impact in cancer therapy, validating the therapeutic potential of this heterocyclic system.[1][2] The ability of the indazole ring to engage in various non-covalent interactions with biological targets, coupled with the synthetic tractability to introduce diverse substituents at multiple positions, makes it an attractive starting point for the design of novel therapeutics.

This guide will explore the biological activities of selected indazole analogs, focusing on how structural modifications to the core scaffold influence their potency and selectivity. The analogs chosen for comparison share the fundamental indazole core but differ in the nature and position of their substituents, providing valuable insights into structure-activity relationships (SAR).

Comparative Biological Activity of Indazole Analogs

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. The following sections will compare the activities of several classes of indazole analogs, highlighting key structural features that contribute to their biological effects.

Anticancer Activity

Indazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, induction of apoptosis, and inhibition of cell proliferation and metastasis.[9][10]

A series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines.[9] One notable compound from this series, Compound 2f , exhibited potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM against various cancer cell lines.[9] Treatment of the 4T1 breast cancer cell line with this compound led to the inhibition of cell proliferation and colony formation.[9] Furthermore, it dose-dependently promoted apoptosis, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[9] This suggests that the compound induces apoptosis through the mitochondrial pathway.

Another study reported the design and synthesis of 1H-indazole-3-amine derivatives with antitumor activity.[11] Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and exhibited good selectivity for cancer cells over normal cells.[11] Mechanistic studies suggested that this compound affects apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway.[11]

Table 1: Anticancer Activity of Selected Indazole Analogs

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 2f 4T1 (Breast)0.23 - 1.15Induction of apoptosis via mitochondrial pathway[9]
Compound 6o K562 (Leukemia)5.15Inhibition of Bcl2 family, p53/MDM2 pathway[11]
Kinase Inhibition

A primary mechanism through which many indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[8] The indazole scaffold can be effectively utilized to design inhibitors targeting the ATP-binding site of various kinases.

For instance, a series of indazole amide-based compounds were developed as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) .[12] These kinases are key components of the MAPK signaling pathway, which is frequently hyperactivated in cancer. The optimized compounds demonstrated potent inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant HT29 cells.[12]

Novel indazole compounds have also been identified as inhibitors of PKMYT1 kinase , a crucial regulator of the G2/M cell cycle checkpoint.[13] Inhibition of PKMYT1 can lead to mitotic catastrophe and cell death in cancer cells, particularly those with a defective G1/S checkpoint.

Furthermore, indazole-based inhibitors have been developed for Fibroblast Growth Factor Receptor 1 (FGFR1) , a receptor tyrosine kinase implicated in various cancers.[14] The most active compound identified in one study inhibited FGFR1 with an IC50 value of 100 nM.[14]

Another study described the development of 3-amino-1H-indazol-6-yl-benzamides as type II kinase inhibitors targeting the "DFG-out" conformation of kinases.[15] These compounds exhibited potent inhibition of FLT3, PDGFRα, and Kit , with some derivatives showing single-digit nanomolar EC50 values against cell lines dependent on these kinases.[15]

Table 2: Kinase Inhibitory Activity of Selected Indazole Analogs

Analog ClassTarget KinaseKey FindingsReference
Indazole amidesERK1/2Potent inhibition of enzyme activity and cancer cell growth[12]
Novel indazolesPKMYT1Promising therapeutic approach for genetically targeted cancer therapies[13]
Indazole derivativesFGFR1IC50 of 100 nM for the most active compound[14]
3-amino-1H-indazol-6-yl-benzamidesFLT3, PDGFRα, KitSingle-digit nanomolar EC50 values[15]
Anti-inflammatory Activity

Beyond their applications in oncology, indazole derivatives have also been investigated for their anti-inflammatory properties.[6][7] A study on the anti-inflammatory activity of indazole and its derivatives demonstrated their ability to significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner.[6][7] The mechanism of this anti-inflammatory action was attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[6][7] The compounds also exhibited free radical scavenging activity.[6][7]

Experimental Protocols

The biological activities described in this guide were determined using a variety of established in vitro and in vivo assays. The following are representative protocols for assessing the anticancer and kinase inhibitory activities of indazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indazole analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP generated into ATP and to provide luciferase and luciferin to produce light.

  • Luminescence Measurement: The luminescence signal is measured using a luminometer. A lower luminescence signal indicates a higher level of kinase inhibition by the test compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of the discussed activities, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cell_culture Cancer Cell Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay compound_prep Compound Preparation (this compound analogs) compound_prep->mtt_assay kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) compound_prep->kinase_assay compound_prep->apoptosis_assay ic50_calc IC50/EC50 Calculation mtt_assay->ic50_calc kinase_assay->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis apoptosis_assay->sar_analysis ic50_calc->sar_analysis

Figure 1: A generalized workflow for the in vitro evaluation of indazole analogs.

signaling_pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Indazole_Analog Indazole Analog (Kinase Inhibitor) Indazole_Analog->RTK Indazole_Analog->ERK

Figure 2: Simplified MAPK signaling pathway and potential inhibition points for indazole analogs.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of various analogs of this compound. While direct biological data for the parent compound is limited, the extensive research on related indazole derivatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The anticancer and anti-inflammatory activities, largely driven by kinase inhibition, are particularly promising areas for further investigation.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. Systematic modifications of the functional groups at the 3, 4, and 6 positions will be crucial for elucidating detailed structure-activity relationships and for optimizing potency and selectivity towards specific biological targets. The insights provided in this guide, drawn from the activities of known indazole analogs, can serve as a valuable starting point for these endeavors.

References

  • The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed. (n.d.).
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Recent Advances in the Development of Indazole‐based Anticancer Agents. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (n.d.). PMC - NIH.
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC - NIH.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PDF.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed.
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A Comparative Guide to the X-ray Crystallography of Indazole-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the indazole scaffold holds a prominent position due to its diverse biological activities and versatile chemical properties. Indazole-6-carboxylic acid and its derivatives, in particular, are key intermediates in the synthesis of a range of pharmacologically active compounds. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and designing novel therapeutic agents.

This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation of indazole-6-carboxylic acid derivatives against other analytical techniques. It is designed to offer practical insights, supported by experimental data and protocols, to aid researchers in making informed decisions for the structural characterization of this important class of molecules.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It reveals precise information on bond lengths, bond angles, torsion angles, and the conformation of the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the physical and chemical properties of the solid form.

Case Study 1: Indazol-2-yl-acetic acid

A notable example is the structural determination of indazol-2-yl-acetic acid, a derivative of indazole. The synthesis and characterization of this compound, as reported by Teixeira et al. (2006), showcases the definitive power of X-ray crystallography.[1][2][3] While spectroscopic techniques like NMR, IR, and mass spectrometry provided essential information for its initial characterization, only X-ray diffraction could confirm the precise N-2 substitution pattern and the supramolecular architecture involving intermolecular hydrogen bonds.[1][2][3]

Case Study 2: Coordination Polymers of 1H-Indazole-6-Carboxylic Acid

The utility of X-ray crystallography extends to more complex systems. The synthesis and characterization of coordination polymers based on 1H-indazole-6-carboxylic acid with Zn(II) and Cd(II) ions, as described by Gherase et al. (2021), highlight its capability to elucidate the structure of intricate three-dimensional networks.[4] This study revealed how the indazole-6-carboxylic acid ligand coordinates with the metal centers, providing crucial insights into the design of novel metal-organic frameworks (MOFs) with potential applications in photoluminescence.[4]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural detail, it is not always the most accessible or practical technique. It is essential to understand its performance in the context of other widely used analytical methods.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Phase Solid (single crystal)Solution or Solid-State
Information Obtained 3D atomic coordinates, bond lengths, angles, torsion angles, intermolecular interactions.Connectivity, chemical environment of nuclei, through-bond and through-space correlations, dynamic information.
Strengths Unambiguous determination of absolute configuration and conformation in the solid state.Provides information about the structure and dynamics in solution, which can be more biologically relevant. Does not require crystallization.
Limitations Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule in the solid state.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography, especially for larger molecules.

Table 1: Comparison of X-ray Crystallography and NMR Spectroscopy for the structural analysis of indazole derivatives.

For indazole-6-carboxylic acid derivatives, NMR spectroscopy is a powerful tool for determining the connectivity of atoms and for distinguishing between N-1 and N-2 isomers based on characteristic chemical shifts and coupling constants.[1][5][6] However, for complex stereochemical assignments or the definitive elucidation of intermolecular interactions, X-ray crystallography remains the unparalleled method.

Experimental Protocols

Synthesis of Indazole-6-Carboxylic Acid Derivatives

The synthesis of indazole derivatives can be achieved through various routes. A common method involves the cyclization of appropriately substituted hydrazones.

General Procedure for the Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds: [7]

  • To a mixture of the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base such as cesium carbonate (1.08 mmol) in a Schlenk tube, add dry DMF (2.0 mL) under a nitrogen atmosphere.

  • Stir the solution at 60-80 °C for the required time.

  • After completion of the reaction (monitored by TLC), purify the crude mixture by silica-gel column chromatography to obtain the desired 1H-indazole product.

Crystallization of Indazole-6-Carboxylic Acid Derivatives

Obtaining X-ray quality single crystals is often the most challenging step. The following is a general guideline for the crystallization of indazole-6-carboxylic acid derivatives.

Protocol for Slow Evaporation Crystallization:

  • Dissolve the purified indazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with water) to form a nearly saturated solution.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a small, clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction Workflow

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Crystallization of the Indazole Derivative Selection Selection of a High-Quality Single Crystal Crystallization->Selection Mounting Mounting the Crystal on the Diffractometer Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative purity analysis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS: 885523-37-5), a critical building block in pharmaceutical synthesis and medicinal chemistry.[1] The purity of such intermediates is paramount, as undetected impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

We will explore an isocratic method, ideal for routine quality control, and a gradient elution method, suited for comprehensive impurity profiling during process development and stability studies. The methodologies are developed based on the analyte's physicochemical properties and are grounded in established chromatographic principles and regulatory expectations outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]

Foundational Principles: Analyte Properties and Method Strategy

The molecular structure of this compound dictates the chromatographic strategy. Key features include:

  • Aromatic Indazole Core: The planar, hydrophobic nature of the fused ring system makes it an ideal candidate for retention via hydrophobic interactions with a non-polar stationary phase.

  • Carboxylic Acid Group (-COOH): This acidic functional group's ionization is pH-dependent. To ensure consistent retention and sharp, symmetrical peaks, its ionization must be suppressed by maintaining a mobile phase pH well below its pKa (typically pH < 4).[5][6]

  • Chromophore: The conjugated aromatic system allows for sensitive detection using UV-Vis spectrophotometry.

Based on these characteristics, Reversed-Phase HPLC (RP-HPLC) is the technique of choice. We will compare two distinct RP-HPLC approaches using a standard C18 stationary phase.

Method Development Workflow

The process of developing a reliable HPLC method involves a logical sequence of steps, from initial parameter selection to final validation considerations.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Validation Analyte Analyte Characterization (Solubility, UV Spectra) Standard Standard & Sample Prep (Select Diluent) Analyte->Standard Screening Initial Screening (Column, Mobile Phase pH) Standard->Screening Optimization Optimization (Isocratic vs. Gradient, Temp, Flow) Screening->Optimization SST System Suitability Definition (Resolution, Tailing, RSD) Optimization->SST Execution Execute Analysis SST->Execution Data Data Processing (Integration, Purity Calculation) Execution->Data Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity) Data->Validation

Caption: HPLC Method Development and Analysis Workflow.

Experimental Protocols

The following section details the instrumental conditions and preparation steps for two distinct HPLC methods.

Common Experimental Parameters
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or λmax as determined by DAD analysis).

  • Diluent: Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the diluent.

Method A: Isocratic Analysis for Routine Quality Control

This method is designed for speed and simplicity, making it ideal for high-throughput screening or routine batch release testing where the impurity profile is well-characterized.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a filtered and degassed solution of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) mixed in a ratio of 50:50 (v/v) .

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Run Time: 15 minutes

  • System Suitability: Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5. These criteria are based on general requirements found in USP <621>.[7]

  • Analysis: Inject the blank (diluent), standard, and sample solutions for analysis.

Method B: Gradient Elution for Comprehensive Impurity Profiling

This method uses a solvent gradient to provide enhanced separation power for impurities with a wide range of polarities. It is superior for stability studies, forced degradation analysis, and process development where unknown impurities may be present.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (filtered and degassed). Note: Formic acid is used as it is volatile and MS-compatible, offering greater flexibility.[8]

    • Solvent B: Acetonitrile (filtered and degassed).

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • System Suitability: Perform five replicate injections of the Working Standard Solution. The acceptance criteria are the same as in Method A (%RSD ≤ 2.0%, Tailing Factor ≤ 1.5).[7]

  • Analysis: Inject the blank, standard, and sample solutions for analysis.

Comparative Performance Analysis

To illustrate the differences between the two methods, we present hypothetical but realistic performance data for a sample containing the main compound and two potential impurities: a more polar starting material (Impurity 1) and a less polar byproduct (Impurity 2).

ParameterMethod A (Isocratic)Method B (Gradient)Justification
Retention Time (Main Peak) 6.8 min15.2 minThe gradient starts with a weaker mobile phase, leading to stronger retention and a later elution time for the main peak.
Resolution (Rs) - Impurity 1 1.83.5The gradient provides superior resolution for the early-eluting polar impurity by starting with a high aqueous content.
Resolution (Rs) - Impurity 2 2.55.0The gradient effectively elutes the late-eluting non-polar impurity, resulting in a sharp peak and excellent resolution.
Tailing Factor (Tf) 1.21.1Both methods provide excellent peak symmetry. The gradient can sometimes improve the shape of later-eluting peaks.
Theoretical Plates (N) ~12,000~25,000Gradient elution often leads to sharper peaks, especially for later-eluting compounds, increasing column efficiency.
Total Analysis Time 15 min 30 min The isocratic method is significantly faster, a key advantage for routine QC.
Choosing the Right Method

The choice between an isocratic and gradient method is a strategic one, dependent on the analytical objective.

G Start What is the Analytical Goal? Isocratic Select Isocratic Method (Method A) - Fast - Robust - Simple Mobile Phase Start->Isocratic Routine QC / Known Impurities Gradient Select Gradient Method (Method B) - High Resolution - Analyzes Wide Polarity Range - Ideal for Unknowns Start->Gradient Development / Stability / Forced Degradation

Caption: Decision Tree for Method Selection.

Method Validation and Regulatory Context

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[9] The validation would be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[3][4][10]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Method B, with its higher resolving power, would demonstrate superior specificity.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.[3]

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature), providing an indication of its reliability during normal usage.

Conclusion

Both the isocratic and gradient HPLC methods presented here are capable of providing reliable purity data for this compound.

  • Method A (Isocratic) is a rapid, robust, and cost-effective solution perfectly suited for a quality control environment where speed and efficiency are paramount and the impurity profile is consistent.

  • Method B (Gradient) offers superior resolving power and is the authoritative choice for method development, characterization of new impurity profiles, forced degradation studies, and stability testing. Its ability to separate compounds across a wide polarity range ensures a more comprehensive and trustworthy assessment of sample purity.

The selection of the appropriate method should be guided by the specific analytical requirements, balancing the need for speed against the demand for comprehensive separation.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Al-Degs, Y. S., et al. (2008). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (PMC). [Link]

  • Jandera, P. (1984). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science, Oxford Academic. [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • LookChem. (n.d.). Cas 885523-37-5, 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. [Link]

Sources

A Comparative Guide to the Characterization of 4-Bromo-3-formyl-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Its unique bicyclic system, comprised of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[1][4] The compound 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a highly functionalized intermediate, presenting multiple reaction sites for the synthesis of diverse derivatives. This guide provides a comparative analysis of the characterization data for key derivatives of this parent molecule, offering insights into the experimental rationale and expected analytical outcomes.

The Strategic Importance of Derivatization

The parent compound, this compound (CAS 885523-37-5)[1], offers three primary sites for chemical modification: the carboxylic acid at the 6-position, the formyl group at the 3-position, and the pyrazolic NH group. Each of these sites can be selectively targeted to generate a library of derivatives with distinct physicochemical and pharmacological profiles.

  • Carboxylic Acid (C6): Esterification or amidation at this position can modulate properties such as solubility, cell permeability, and metabolic stability.

  • Formyl Group (C3): This aldehyde functionality is a versatile handle for reactions like reductive amination to introduce diverse amine-containing side chains, or oxidation to the corresponding carboxylic acid.

  • Indazole NH (N1): Alkylation or arylation at this position can influence the molecule's interaction with biological targets and alter its pharmacokinetic properties.

This guide will focus on the characterization of derivatives obtained through modifications at the C3 and C6 positions, providing a framework for researchers to identify and validate their synthesized compounds.

Comparative Characterization Data

The following table summarizes the expected characterization data for the parent compound and two representative derivatives: an ester and an amide. This data is compiled based on known spectral characteristics of similar indazole derivatives and fundamental principles of spectroscopic analysis.[5]

CompoundStructureMolecular FormulaMolecular WeightMelting Point (°C)Key Spectroscopic Data
This compound C9H5BrN2O3269.05>300¹H NMR (DMSO-d₆): δ 14.1 (s, 1H, COOH), 10.2 (s, 1H, CHO), 8.5 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H). IR (KBr, cm⁻¹): 3400-2500 (br, OH), 1705 (C=O, acid), 1680 (C=O, aldehyde). MS (ESI-): m/z 267, 269 [M-H]⁻.
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate C10H7BrN2O3283.08245-250¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 8.3 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃). IR (KBr, cm⁻¹): 1725 (C=O, ester), 1685 (C=O, aldehyde). MS (ESI+): m/z 283, 285 [M+H]⁺.
4-Bromo-3-formyl-N-benzyl-1H-indazole-6-carboxamide C16H12BrN3O2358.19260-265¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, CHO), 9.1 (t, 1H, NH), 8.7 (s, 1H, Ar-H), 8.4 (s, 1H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 4.5 (d, 2H, CH₂). IR (KBr, cm⁻¹): 3350 (N-H), 1690 (C=O, aldehyde), 1650 (C=O, amide I), 1540 (N-H bend, amide II). MS (ESI+): m/z 358, 360 [M+H]⁺.

Experimental Protocols and Rationale

The synthesis of these derivatives requires carefully chosen reaction conditions to ensure selectivity and high yields. The following protocols are based on established methods for the synthesis of indazole derivatives.[5][6]

Synthesis of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate

This esterification is a standard procedure to protect the carboxylic acid or to modify the compound's properties.

G parent 4-Bromo-3-formyl-1H- indazole-6-carboxylic acid product Methyl 4-bromo-3-formyl-1H- indazole-6-carboxylate parent->product Reflux reagents Methanol (MeOH) Sulfuric Acid (H₂SO₄, cat.) reagents->product

Synthetic scheme for esterification.

Protocol:

  • Suspend this compound (1.0 eq) in methanol (20 mL/g).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the desired ester.

Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Synthesis of 4-Bromo-3-formyl-N-benzyl-1H-indazole-6-carboxamide

Amide bond formation is a cornerstone of medicinal chemistry, often used to introduce functionalities that can engage in hydrogen bonding with biological targets.

G parent 4-Bromo-3-formyl-1H- indazole-6-carboxylic acid product 4-Bromo-3-formyl-N-benzyl-1H- indazole-6-carboxamide parent->product Room Temperature reagents Benzylamine HATU, DIPEA, DMF reagents->product

Synthetic scheme for amidation.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir the mixture for 15 minutes at room temperature.

  • Add benzylamine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the primary amine (benzylamine) to form the stable amide bond. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

Interpreting the Characterization Data

A thorough analysis of the spectroscopic data is crucial for confirming the structure of the synthesized derivatives.

¹H NMR Spectroscopy
  • Disappearance of the Carboxylic Acid Proton: In the ester and amide derivatives, the broad singlet corresponding to the carboxylic acid proton (around 14 ppm) in the parent compound will be absent.

  • Appearance of New Signals: The ester will show a new singlet around 3.9 ppm corresponding to the methyl protons. The amide will exhibit a triplet for the NH proton and a doublet for the benzylic CH₂ protons, in addition to the signals for the benzyl aromatic protons.

  • Chemical Shifts of Aromatic Protons: The chemical shifts of the indazole aromatic protons (around 8.2-8.7 ppm) will be slightly affected by the change in the substituent at the 6-position, providing further confirmation of the reaction.

Infrared (IR) Spectroscopy
  • Carbonyl Stretching Frequencies: The position of the carbonyl (C=O) stretching band is highly informative. The broad O-H stretch of the carboxylic acid will disappear. The ester will show a characteristic C=O stretch at a higher frequency (around 1725 cm⁻¹) compared to the carboxylic acid (around 1705 cm⁻¹). The amide will display two characteristic bands: the amide I band (C=O stretch) around 1650 cm⁻¹ and the amide II band (N-H bend) around 1540 cm⁻¹. The aldehyde C=O stretch will remain relatively constant in all three compounds.

Mass Spectrometry (MS)
  • Molecular Ion Peak: Mass spectrometry provides the molecular weight of the compound. The molecular ion peak ([M+H]⁺ or [M-H]⁻) will correspond to the expected molecular weight of the derivative.

  • Isotopic Pattern of Bromine: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). This serves as a definitive confirmation of the presence of bromine in the structure.

Conclusion

The derivatization of this compound provides a pathway to a wide range of novel compounds with potential therapeutic applications. A systematic approach to their synthesis and a thorough understanding of their characterization data are essential for the successful development of new chemical entities. This guide provides a foundational framework for researchers working with this versatile scaffold, enabling them to confidently synthesize and characterize new derivatives for further biological evaluation.

References

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Sawant, A., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Journal of Molecular Structure, 1234, 130178.
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
  • LookChem. (n.d.). 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. Retrieved from [Link]

  • Teixeira, F. C., et al. (2006).
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Siddiqui, N., et al. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Drug Discovery Technologies, 19(2), 1-20.

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Safety Operating Guide

Navigating the Disposal of 4-Bromo-3-formyl-1H-indazole-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS No. 885523-37-5), a halogenated indazole derivative. By grounding our procedures in established safety standards and regulatory frameworks, we aim to empower researchers to manage chemical waste streams confidently and responsibly, ensuring a safe laboratory environment for all.

Hazard Profile and Risk Assessment

  • Halogenated Organic Compound: The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds. Such compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) regulates the disposal of many halogenated organic compounds.[1][2]

  • Carboxylic Acid: The carboxylic acid group can impart corrosive properties.

  • Aldehyde: Aldehydes can be reactive and may have toxicological properties.

  • Similar Compounds: Safety data for structurally similar compounds, such as 5-Bromo-1H-indazole-3-carboxylic acid, indicate that this class of chemicals can be harmful if swallowed, and cause skin, eye, and respiratory irritation.[3][4]

Based on this analysis, it is prudent to handle this compound as a hazardous substance, exercising caution to prevent contact and release into the environment.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) and engineering controls is mandatory.[5][6][7]

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption.
Body Protection Laboratory coatProtects against incidental contact with skin and clothing.
Respiratory Protection Use in a certified chemical fume hoodA primary engineering control to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[5][7] The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

Diagram: Disposal Workflow for this compound

Caption: A stepwise workflow for the safe disposal of this compound.

Step 1: Waste Collection
  • Solid Waste: Collect any solid residues of this compound in a dedicated, chemically compatible, and sealable container.

  • Contaminated Materials: Any disposable items that have come into contact with the compound, such as weigh boats, pipette tips, and gloves, should also be placed in this container.

  • Rinsate: When rinsing glassware, use a minimal amount of an appropriate solvent (e.g., acetone, ethanol). This rinsate should be collected as hazardous waste in a separate, clearly labeled container for halogenated organic solvent waste. Do not dispose of this rinsate down the drain.

Step 2: Labeling

Proper labeling is a critical compliance and safety step.[5][8] Your hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards. Based on the inferred profile, this could include "Irritant" and "Halogenated Organic Compound."

  • The accumulation start date.

Step 3: Segregation and Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the waste is segregated from incompatible materials. Given its acidic nature, it should be stored away from bases. Its potential reactivity as an aldehyde also warrants separation from strong oxidizing and reducing agents.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

Step 4: Professional Disposal
  • Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Your EHS office will work with a licensed hazardous waste disposal contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • The likely ultimate disposal method for this type of halogenated organic waste is high-temperature incineration.[1][5]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • For a small spill, and if you are trained to do so, carefully clean it up using an appropriate absorbent material. Ensure you are wearing the proper PPE. Place all cleanup materials in the hazardous waste container.

    • For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][9][10] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][10]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By following these guidelines for the disposal of this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your EHS department for guidance.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved from [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). Atlantic Training. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]

  • Indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-BROMO-3-FORMYL-6-INDAZOLECARBOXYLIC ACID. (n.d.). LookChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling, use, and disposal of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid. The recommendations herein are synthesized from an analysis of the compound's constituent functional groups and established, authoritative safety protocols. This guide is intended for trained researchers, scientists, and drug development professionals. A thorough hazard assessment and review of your institution's specific Standard Operating Procedures (SOPs) must be completed before commencing any work.

Hazard Analysis: A Structurally-Informed Perspective

  • Halogenated Aromatic Core (Bromo-Indazole): Halogenated organic compounds can present toxicological and environmental hazards.[3] Similar brominated indazole carboxylic acids are classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3), as well as being harmful if swallowed (Acute Toxicity, Category 4).[4][5]

  • Aromatic Aldehyde (Formyl Group): Aldehydes are a class of reactive chemicals.[6][7] Lower molecular weight and aromatic aldehydes can act as irritants and sensitizers upon contact with skin, eyes, and the respiratory tract.[8][9][10] Inhalation is a primary exposure route for volatile or aerosolized compounds.[11]

  • Carboxylic Acid Group: This functional group can impart corrosive or irritant properties, particularly to mucous membranes and skin.[12]

Based on this analysis, this compound should be handled as, at minimum, a substance that is harmful if swallowed, a skin and eye irritant, and a potential respiratory tract irritant.

Potential Hazard Route of Exposure Primary Concern
Acute Toxicity Ingestion, Inhalation, Skin AbsorptionHarmful if swallowed or absorbed.
Skin Irritation/Corrosion Skin ContactCauses irritation, potential for burns with prolonged contact.
Eye Irritation Eye ContactCauses serious eye irritation.
Respiratory Irritation Inhalation (of dust/aerosol)May cause irritation to the nose, throat, and lungs.

Engineering & Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. It should only be used after engineering and administrative controls are implemented.[13]

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[14][15] This is the most critical engineering control to prevent inhalation of dusts or vapors.

    • Work at least 6 inches inside the plane of the sash.[16][17][18]

    • Keep the sash at the lowest practical height, typically no more than 18 inches.[15][16]

    • Do not use the hood for chemical storage, as this disrupts airflow.[15][16][17][18]

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Your laboratory must have a specific SOP for handling this or similar compounds. All personnel must be trained on this SOP before beginning work.

Mandatory Personal Protective Equipment (PPE)

A risk assessment is required to select the proper PPE for any laboratory operation.[13][19][20][21][22] The following recommendations represent the minimum required PPE for handling this compound in solid form or in solution.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory at all times in the laboratory.[23][24][25][26]

  • Splash Hazard: When handling solutions or when there is any risk of splashing, chemical splash goggles must be worn.[3][15]

  • High-Risk Operations: For procedures with a higher risk of splashing or eruption (e.g., heating, pressure reactions), a full-face shield should be worn in addition to chemical splash goggles.[3][15][20]

Hand Protection

The selection of a chemical-resistant glove depends on the task, the solvent being used, and the duration of contact.[27][28][29] No single glove material protects against all chemicals.[29]

  • For Solid Handling & Incidental Contact: Disposable nitrile gloves are the preferred choice for handling the solid compound and for incidental contact (e.g., accidental splashes).[3][30] Nitrile provides good general resistance and visibly rips when punctured, alerting the user to a breach.[30]

  • For Extended Contact or Immersion: If working with the compound in a solvent, the glove material must be selected based on its resistance to that specific solvent. Butyl rubber gloves, for instance, offer excellent protection against many acids, bases, aldehydes, and ketones but perform poorly with halogenated solvents.[27] Always consult the glove manufacturer's chemical resistance guide to determine the appropriate material and to check for breakthrough times.[28]

  • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before each use.[31] Remove and replace gloves immediately if they are contaminated or compromised.

Glove Material Recommended Use Case Advantages Disadvantages
Nitrile Handling solids, incidental contact with solutionsExcellent general use, good alternative for latex allergies, clear indication of tears.[30]Moderate protection against some aggressive organic solvents.
Butyl Rubber Extended contact with many acids, bases, aldehydes, ketones.High resistance to a wide variety of chemicals, remains flexible at low temperatures.[27]Poor resistance to aliphatic, aromatic, and halogenated solvents.[27]
Neoprene Good general chemical and wear resistance.Good pliability and dexterity, protects against many acids, bases, and alcohols.[27]Not recommended for strong oxidizing agents or some aromatic solvents.[27]
Body Protection
  • Lab Coat: A flame-resistant lab coat that fastens completely is required.

  • Chemical Apron: When transferring liquids or performing operations with a significant splash risk, wear a chemically resistant apron over the lab coat.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory.[20] Shorts, skirts, and sandals are not permitted in the laboratory.[11]

Respiratory Protection

Under normal conditions, all work should be conducted in a chemical fume hood, which should provide adequate respiratory protection. If a fume hood is not available or is not functioning correctly, or in the case of a large spill, respiratory protection is required. A respiratory protection program that meets the OSHA 29 CFR 1910.134 standard must be in place.[19] This includes fit testing and training. For a solid powder, a NIOSH-approved N95 respirator may be appropriate, but a full hazard assessment is required.

Procedural Protocols

PPE Workflow: From Assessment to Disposal

The following workflow illustrates the critical decision points for PPE selection, use, and disposal when handling this compound.

Caption: PPE Selection and Procedural Workflow.

Emergency Procedures for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Use an emergency eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[4]

Decontamination and Disposal Plan

Handling Contaminated PPE
  • Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after the task is complete or if contamination occurs.

  • Non-disposable PPE, such as a face shield or apron, must be decontaminated after use.

  • Contaminated lab coats should be professionally laundered and not taken home.

Disposal of this compound Waste

As a halogenated organic compound, this chemical and any materials contaminated with it must be disposed of as hazardous waste.[32]

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[3] Do not mix with non-halogenated organic waste, as disposal costs for halogenated waste are significantly higher.[33][34]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[3] List all constituents, including solvents.

  • Storage: Keep the waste container tightly sealed and stored in a designated satellite accumulation area within the laboratory.[3][32]

  • Pickup: Follow your institution's procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain.[3]

References

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  • ANSI/ISEA Z87.1 Standard [Eye Protection + Safety Glasses]. Safety Glasses USA. [Link]

  • What Does ANSI Z87.1 Certified Mean? Safety Glasses USA. [Link]

  • FUME HOOD USE AND SAFETY PRACTICES. University of Wisconsin-Milwaukee. [Link]

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  • Halogenated Solvents in Laboratories. Temple University. [Link]

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  • Aldehydes: What We Should Know About Them. MDPI. [Link]

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  • OSHA Glove Selection Chart. University of Nebraska-Lincoln EHS. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.